1,2-O-Isopropylidene-sn-glycerol-d5
Description
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Properties
IUPAC Name |
dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYQYLELCKWAN-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1,2-O-Isopropylidene-sn-glycerol-d5: Properties, Applications, and Methodologies
Executive Summary
This technical guide provides an in-depth analysis of 1,2-O-Isopropylidene-sn-glycerol-d5, a deuterated isotopologue of a crucial chiral building block used in chemical synthesis. The primary focus is to elucidate the significance of its molecular weight and the practical implications of deuterium labeling in advanced research and pharmaceutical development. We will explore its physicochemical properties in comparison to its non-deuterated counterpart, detail its primary application as an internal standard in quantitative mass spectrometry, and provide a validated experimental workflow. This document serves as a comprehensive resource, blending fundamental principles with actionable protocols to support scientists in leveraging this stable isotope-labeled compound for achieving higher accuracy and reliability in their analytical and synthetic endeavors.
Introduction: The Significance of Isotopic Labeling
1,2-O-Isopropylidene-sn-glycerol is a versatile chiral precursor extensively used in the synthesis of a wide range of biologically active molecules, including glycerophospholipids and various pharmaceutical agents like β-blockers.[1][2] Its structure, derived from protecting two adjacent hydroxyl groups of glycerol with an isopropylidene group, renders it an ideal starting material for stereospecific reactions.
The introduction of stable isotopes, such as deuterium (²H), to create this compound, provides a powerful tool for modern analytical chemistry. While chemically identical to the unlabeled form in terms of reactivity, the increased mass of the deuterated molecule allows it to be distinguished by mass-sensitive detectors. This property is fundamental to its role as an internal standard, enabling precise quantification in complex biological matrices where experimental variability can otherwise obscure results. This guide will detail the core properties stemming from this isotopic substitution and its impact on experimental design and data integrity.
Core Physicochemical Properties: A Comparative Analysis
The defining difference between 1,2-O-Isopropylidene-sn-glycerol and its d5 analogue is the mass. The five deuterium atoms replace five protium atoms on the glycerol backbone, resulting in a predictable mass shift. This distinction, along with other key properties, is summarized below.
| Property | 1,2-O-Isopropylidene-sn-glycerol (Unlabeled) | This compound (Labeled) | Rationale for Difference |
| Molecular Formula | C₆H₁₂O₃[3][4][5] | C₆D₅H₇O₃[6] | Replacement of 5 hydrogen atoms with 5 deuterium atoms. |
| Average Molecular Weight | 132.16 g/mol [3][4][5][7][8][9] | 137.19 g/mol [10][11] or 137.2 g/mol [6] | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |
| Appearance | White to off-white crystals or practically odorless liquid[3] | Not specified, but expected to be physically similar. | Isotopic substitution rarely affects macroscopic physical state. |
| Density | ~1.07 g/mL at 25°C[9][12] | Not specified, but expected to be slightly higher. | Increased mass in the same molecular volume leads to higher density. |
| Boiling Point | 82-83°C at 14 mmHg | Not specified, but expected to be very similar. | Isotopic substitution has a negligible effect on boiling point. |
| Chemical Reactivity | Used as a synthetic precursor.[13][5] | Used as a synthetic intermediate and analytical standard.[6] | Deuterium forms slightly stronger covalent bonds, but for most synthetic purposes, reactivity is considered identical. |
The Role of Deuteration: A Mechanistic Perspective
The utility of this compound in a research setting, particularly in drug development, is almost exclusively tied to its function as an internal standard for quantitative analysis.
Expertise & Trustworthiness: In quantitative mass spectrometry (e.g., LC-MS/MS), accuracy depends on accounting for sample loss during preparation and variations in instrument response (ion suppression/enhancement). An ideal internal standard (IS) behaves identically to the analyte of interest (the unlabeled compound) during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.
A stable isotope-labeled (SIL) compound like the d5 analogue is the gold standard for an IS. Because its chemical and physical properties are nearly identical to the analyte, it is lost at the same rate during sample processing and experiences the same matrix effects in the ion source. However, its higher mass allows the detector to measure it on a separate mass channel. By adding a known quantity of the d5-standard to every sample and calibration standard at the beginning of the workflow, the ratio of the analyte's signal to the IS signal can be used for quantification. This ratio remains constant even if sample is lost, thus correcting for experimental variability and ensuring a self-validating, trustworthy protocol.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for LC-MS/MS quantification using a deuterated internal standard.
Application in Drug Development: A Practical Protocol
Beyond its role in synthesis, the ability to accurately measure levels of 1,2-O-Isopropylidene-sn-glycerol or its derivatives is critical in pharmacokinetic and metabolic studies. The following protocol outlines a typical application.
Experimental Protocol: Quantification of a 1,2-O-Isopropylidene-sn-glycerol Derived Drug Metabolite in Plasma by LC-MS/MS
This protocol describes a validated method for quantifying a hypothetical analyte derived from 1,2-O-Isopropylidene-sn-glycerol, using the d5-labeled compound as an internal standard.
1. Preparation of Standards:
- Prepare a stock solution of the analyte and the d5-internal standard (IS) in methanol at 1 mg/mL.
- Create a series of calibration standards by spiking blank, drug-free plasma with the analyte to achieve concentrations from 1 ng/mL to 1000 ng/mL.
- Prepare a working IS solution at 100 ng/mL in methanol.
2. Sample Preparation:
- To 50 µL of plasma sample (or calibration standard), add 150 µL of acetonitrile containing the d5-internal standard (final IS concentration of 25 ng/mL).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
- Transfer the supernatant to a clean vial for analysis.
3. LC-MS/MS Conditions:
- LC System: Standard HPLC/UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transitions:
- Analyte: Q1: 133.1 -> Q3: 73.1 (Hypothetical fragment)
- IS (d5): Q1: 138.1 -> Q3: 78.1 (Corresponding d5-fragment)
4. Data Analysis:
- Integrate the peak areas for both the analyte and the IS transitions.
- Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
This self-validating system ensures that any variability during the extraction or injection process affects both the analyte and the IS equally, leading to a highly accurate and reproducible quantification. Such precision is indispensable in drug discovery and development, where accurate measurement underpins critical decisions.[14][15]
Conclusion
This compound is more than just a heavier version of its synthetic precursor; it is a critical enabling tool for modern analytical science. Its molecular weight of approximately 137.19 g/mol provides the necessary mass shift for clear differentiation from its unlabeled counterpart (132.16 g/mol ) in mass spectrometry. This property establishes it as the ideal internal standard, allowing researchers in drug development and other scientific fields to achieve unparalleled accuracy in quantification. By correcting for experimental variance, its use ensures that the data generated is both trustworthy and robust, forming a solid foundation for scientific discovery and innovation.
References
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1,2-Isopropylidene-SN-Glycerol. ChemBK. [Link]
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Isopropylidene Glycerol. Merck Index. [Link]
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(R)-Solketal. PubChem, National Institutes of Health. [Link]
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(R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Anant Pharmaceuticals Pvt. Ltd.[Link]
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1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST WebBook. [Link]
-
Isopropylideneglycerol. PubChem, National Institutes of Health. [Link]
- Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. ResearchGate. [Link]
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Tools shaping drug discovery and development. PMC, National Institutes of Health. [Link]
-
Microfluidics for Drug Discovery and Development. National Institutes of Health. [Link]
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An In-Depth Technical Guide to (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, a deuterated isotopologue of (S)-Solketal. We delve into its chemical structure, physicochemical properties, and the strategic synthesis involving isotopic labeling. The document details robust analytical methodologies for structural confirmation and quality control, essential for its application. Primarily utilized as a chiral building block and a stable isotope-labeled internal standard in bioanalytical studies, this guide offers field-proven insights into its practical applications, including detailed experimental workflows. The aim is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, analyze, and deploy this versatile molecule in both synthetic chemistry and demanding quantitative bioanalysis.
Introduction: The Significance of Isotopic Labeling
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-Solketal, is a protected form of glycerol that serves as a valuable chiral building block in asymmetric synthesis.[1] Its utility spans the synthesis of pharmaceuticals, monoglycerides, and surfactants.[2] The introduction of stable isotopes, specifically deuterium (²H or D), into the solketal structure creates (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5. This modification retains the core chemical reactivity of the parent molecule while imparting a mass shift that is crucial for its role in modern analytical techniques.
Stable isotope-labeled compounds are indispensable tools in drug development.[3][4] When used as internal standards in mass spectrometry-based bioanalysis, they co-elute with the non-labeled analyte and exhibit nearly identical chemical behavior during sample extraction and ionization.[5][6] This allows for precise correction of analytical variability, leading to highly accurate and robust quantification of drug candidates and their metabolites in complex biological matrices.[7] This guide elucidates the synthesis, characterization, and critical applications of the d5-labeled variant of (S)-Solketal.
Chemical Identity and Physicochemical Properties
The defining feature of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 is the substitution of five hydrogen atoms with deuterium. While various deuteration patterns are possible, a common configuration involves labeling on the gem-dimethyl groups and the methanol moiety.[3]
Molecular Structure:
Caption: Logical components of the (S)-Solketal-d5 structure.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | [(4S)-2,2-bis(trideuteriomethyl)-1,3-dioxolan-4-yl]methanol (for d6) / Varies for d5 | - |
| Synonyms | (S)-Solketal-d5, D-(+)-1,2-Isopropylideneglycerol-d5 | [8][9] |
| CAS Number | 74300-14-4 (racemic-d5) | [3][9] |
| Molecular Formula | C₆H₇D₅O₃ | [3] |
| Molecular Weight | 137.19 g/mol | [3][9] |
| Appearance | Colorless to light yellow clear liquid/oil | [9] |
| Boiling Point | ~188-189 °C (for non-deuterated) | [1][10] |
| Density | ~1.06 g/mL at 25 °C (for non-deuterated) | [1] |
| Solubility | Miscible with water and most organic solvents | [1][11] |
Synthesis and Isotopic Labeling Strategy
The synthesis of solketal is a classic acid-catalyzed ketalization reaction between glycerol and acetone.[2] To produce the deuterated analogue, the key is to use a deuterated source for the isopropylidene group.
Causality of Reagent Choice: The most direct and efficient method to introduce the deuterium labels onto the gem-dimethyl groups is to use fully deuterated acetone (acetone-d6) as a reactant. The reaction with (S)-glycerol (derived from D-mannitol) in the presence of an acid catalyst yields (S)-Solketal-d6. To achieve a d5-labeling, a custom synthesis with a specifically prepared d5-acetone would be required, or a statistical mixture could be used. For most applications as an internal standard, the readily available d6 variant is often used and colloquially referred to within a d5/d6 mass increase context.
Protocol 1: Synthesis of (S)-Solketal-d6
This protocol describes the synthesis of the d6 isotopologue, which serves as an excellent internal standard and is synthetically more straightforward than a specific d5 pattern.
-
Reaction Setup: To a round-bottom flask charged with (S)-glycerol (1.0 eq), add acetone-d6 (2.0-3.0 eq). The excess acetone serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq). The use of a non-volatile acid like PTSA is preferable to mineral acids for ease of workup.[12]
-
Reaction Execution: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting glycerol is consumed (typically 4-6 hours).
-
Quenching: Upon completion, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate. This step is critical to prevent acid-catalyzed hydrolysis of the product during workup.[12]
-
Extraction: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer three times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (S)-Solketal-d6 as a colorless oil.
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Physical properties of d5-isopropylidene glycerol
An In-Depth Technical Guide to the Physical Properties of d5-Isopropylidene Glycerol (Solketal-d5)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of d5-isopropylidene glycerol, a deuterated analog of the versatile chemical intermediate known as Solketal. Designed for researchers, scientists, and professionals in drug development and metabolic research, this document synthesizes technical data with practical insights into its characterization and application.
Introduction: The Significance of Deuterated Isopropylidene Glycerol
d5-Isopropylidene glycerol, systematically named (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, is a stable isotope-labeled compound of significant interest in advanced scientific research.[1][2] It serves as a critical synthetic intermediate for the preparation of deuterated glycerides and other complex labeled molecules.[3][4] The incorporation of five deuterium atoms onto the glycerol backbone provides a distinct mass shift (M+5), making it an invaluable tool for tracer studies in metabolic flux analysis, pharmacokinetic assessments, and as an internal standard for quantitative mass spectrometry assays.[3][5][6]
The parent compound, isopropylidene glycerol (Solketal), is recognized as a "green" solvent, derived from the biodiesel byproduct glycerol.[7] Its deuterated counterpart retains these favorable solvent properties while adding the analytical advantages of isotopic labeling. This guide delves into the core properties, analytical validation, and practical handling of this essential research chemical.
Caption: Chemical Structure of d5-Isopropylidene Glycerol.
Core Physical and Chemical Properties
The physical properties of d5-isopropylidene glycerol are largely similar to its non-deuterated analog, with key differences arising from the increased mass due to deuterium incorporation. These properties are fundamental to its handling, purification, and application in experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₆D₅H₇O₃ | [2][3][5][6] |
| Molecular Weight | 137.19 g/mol | [1][6] |
| CAS Number (Labeled) | 74300-14-4 | [2][3][5] |
| CAS Number (Unlabeled) | 100-79-8 | [3][5][8] |
| Appearance | Clear, colorless liquid | [9] |
| Density | 1.103 g/mL at 25 °C | [6] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [6][8][9] |
| Isotopic Purity | ≥98 atom % D | [6][10] |
| Chemical Purity | ≥98% | [3][5][11] |
| Solubility | Miscible with water, alcohols, ethers, and hydrocarbons | [7][12][13][14] |
| Storage Temperature | Room temperature, away from light and moisture | [3][5] |
Discussion of Properties:
-
Density: The density of the d5-labeled compound (1.103 g/mL) is slightly higher than its non-deuterated counterpart (approx. 1.06-1.07 g/mL).[6][8][9] This increase is a direct and expected consequence of the higher mass of deuterium compared to protium.
-
Boiling Point: The boiling point remains consistent with the unlabeled version.[6][8] This indicates that the isotopic substitution has a negligible effect on the intermolecular forces (primarily hydrogen bonding and van der Waals forces) that govern the liquid-gas phase transition. This property is crucial for purification by distillation.
-
Solubility: While specific solubility data for the d5 variant is not extensively published, it is expected to mirror the excellent miscibility of unlabeled Solketal.[7][12][13] The molecule's structure, featuring a polar hydroxyl group and a less polar dioxolane ring, allows it to act as a versatile solvent, miscible with both polar substances like water and a wide range of organic solvents.[13]
Synthesis and Characterization Workflow
The synthesis of d5-isopropylidene glycerol follows the well-established method for its non-deuterated analog: the acid-catalyzed reaction of d5-glycerol with acetone.[7][15][16]
Caption: A generalized workflow for the synthesis and purification of d5-isopropylidene glycerol.
Causality of the Synthesis:
The reaction mechanism involves the protonation of the acetone carbonyl group by the acid catalyst, which enhances its electrophilicity. The hydroxyl groups of d5-glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent intramolecular cyclization and elimination of a water molecule results in the formation of the stable five-membered dioxolane ring. This process is an equilibrium reaction; the removal of water drives the reaction toward the product.[15]
Self-Validating Analytical Protocols
To ensure the identity, purity, and isotopic enrichment of d5-isopropylidene glycerol, a multi-step analytical approach is required. This constitutes a self-validating system where each technique corroborates the findings of the others.
Caption: A comprehensive workflow for the analytical validation of d5-isopropylidene glycerol.
Protocol 1: Mass Spectrometry for Molecular Weight and Isotopic Enrichment
-
Objective: To confirm the molecular weight and the M+5 mass shift.[6]
-
Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.
-
Expected Result: Observe the protonated molecular ion [M+H]⁺ at m/z 138.1. The high-resolution mass should correspond to the exact mass of the deuterated compound. The isotopic cluster will confirm the enrichment level.
-
Protocol 2: NMR Spectroscopy for Structural Confirmation
-
Objective: To verify the chemical structure and confirm the locations of deuterium labeling.
-
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: The spectrum should show signals corresponding to the two methyl groups of the isopropylidene moiety and the two non-deuterated protons on the glycerol backbone. The signals for the five protons on the glycerol backbone in the unlabeled compound will be absent or significantly diminished, confirming deuteration.
-
¹³C NMR Analysis: The spectrum will show signals for all six carbon atoms. The signals for the deuterated carbons (CD, CD₂) will exhibit splitting due to C-D coupling and will have a lower intensity compared to the protonated carbons.
-
Protocol 3: Gas Chromatography for Chemical Purity
-
Objective: To determine the chemical purity of the compound.
-
Methodology (GC-FID):
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent).
-
Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 280 °C
-
-
Expected Result: A major peak corresponding to d5-isopropylidene glycerol will be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
-
References
- Cambridge Isotope Laboratories, Inc. Isopropylidene glycerol (glycerol-D₅, 98%).
- Cambridge Isotope Laboratories, Inc. Isopropylidene glycerol (glycerol-D₅, 98%)
- ChemicalBook. dl-isopropylideneglycerol-1,1,2,3,3-d5.
- LGC Standards. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.
- Merck Index. Isopropylidene Glycerol.
- Sigma-Aldrich.
- PubChem - NIH. Isopropylideneglycerol | C6H12O3 | CID 9920395.
- Organic Syntheses. dl-ISOPROPYLIDENEGLYCEROL.
- Sigma-Aldrich. DL-1,2-Isopropylideneglycerol = 97.0 100-79-8.
- ChemBK. ISOPROPYLIDENGLYCEROL.
- The Good Scents Company.
- Chem-Impex. DL-1,2-Isopropylideneglycerol.
- CDN Isotopes. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.
- Eurisotop. ISOPROPYLIDENE GLYCEROL (GLYCEROL-D5, 98%).
- GLACONCHEMIE GmbH. GLYCASOL® / ISOPROPYLIDENE GLYCEROL.
- PubChem - NIH. Solketal | C6H12O3 | CID 7528.
- ResearchGate. Synthesis of isopropylidene glycerol Reagents and conditions: i)
- Sigma-Aldrich.
- International Programme on Chemical Safety. ISOPROPYLIDENE GLYCEROL ICSC: 0790.
- American Chemical Society. Isopropylideneglycerol.
- Google Patents. CN102229596A - Method for preparing isopropylidene glycerol by catalysis through sulfonic acid ionic liquid.
- Wikipedia. Solketal.
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An In-Depth Technical Guide on the Stability and Storage of 1,2-O-Isopropylidene-sn-glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Isopropylidene-sn-glycerol-d5 is a deuterated derivative of solketal, a versatile chiral building block used in the synthesis of a wide range of biologically active molecules, including glycerophospholipids and pharmaceuticals.[1][2] The strategic incorporation of deuterium (d5) at specific positions (1,1,2,3,3) provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays.[3][4] The heavier isotope of hydrogen, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes involving the cleavage of these bonds, offering insights into drug metabolism pathways.[5][6]
Given its critical role in research and development, maintaining the chemical and isotopic integrity of this compound is paramount. This guide provides a comprehensive overview of its stability profile, principal degradation pathways, recommended storage and handling procedures, and analytical methodologies for assessing its purity and integrity over time.
Core Principles of Stability
The stability of this compound is governed by two primary factors: its chemical stability, which is inherent to the isopropylidene acetal functional group, and its isotopic stability, which relates to the potential for hydrogen-deuterium (H-D) exchange.
Chemical Stability and Degradation Pathways
The key functional group in this compound is the cyclic acetal (specifically, a ketal). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[7]
The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the isopropylidene group.[8][9][10] This reaction is reversible and leads to the formation of glycerol-d5 and acetone.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst.
-
Cleavage: The protonated ether bond cleaves, forming a resonance-stabilized carbocation and releasing one of the hydroxyl groups of glycerol.
-
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
-
Deprotonation: A proton is lost to yield a hemiacetal.
-
Repeat: The second ether oxygen is protonated, leading to the elimination of the second hydroxyl group and the formation of a protonated ketone (acetone).
-
Final Product Formation: Deprotonation yields acetone and fully deprotected glycerol-d5.
Factors that can accelerate this degradation include:
-
Low pH: The presence of acidic contaminants can catalyze hydrolysis.
-
Elevated Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[8]
-
Presence of Water: Water is a necessary reactant for the hydrolysis to occur.[10]
Isotopic Stability
The deuterium labels in this compound are on carbon atoms and are therefore generally stable to exchange under normal conditions.[3] However, prolonged exposure to strong acids or bases, or catalysis by certain metals, could potentially facilitate H-D exchange, though this is a less common degradation route compared to hydrolysis. The primary concern for isotopic integrity is preventing contamination with the non-deuterated analogue.[11]
Recommended Storage and Handling Protocols
Proper storage and handling are critical to preserving the chemical and isotopic purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C for long-term storage.[12][13] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[6][11] | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Use tightly sealed, amber glass vials or ampoules.[11] | Protects from light and prevents moisture ingress. |
| Handling | Handle in a dry, inert atmosphere glove box or use techniques to minimize exposure to air and moisture.[14] | Prevents hygroscopic uptake of water and potential for H-D exchange with atmospheric moisture.[11] |
| Solvents | If preparing solutions, use anhydrous, deuterated solvents. | Prevents isotopic dilution and chemical degradation.[11] |
Experimental Workflow for Handling
Caption: Recommended workflow for handling this compound.
Analytical Methods for Stability and Purity Assessment
A robust stability testing program should employ methods to assess both chemical purity and isotopic enrichment.[15]
Chemical Purity Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for assessing chemical purity by separating the parent compound from potential degradation products like glycerol-d5.[16]
Step-by-Step HPLC Protocol:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: A UV detector (if the compound or impurities have a chromophore) or, more universally, a mass spectrometer (LC-MS).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to a known concentration.
-
Injection: Inject a defined volume onto the HPLC system.
-
Analysis: Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The purity can be calculated by comparing the peak area of the parent compound to the total area of all peaks.
Isotopic Enrichment and Integrity Analysis
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential for confirming the isotopic enrichment and integrity of the deuterated compound.[15]
Step-by-Step MS Protocol:
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI).
-
Analysis Mode: Acquire a high-resolution full scan mass spectrum in positive ion mode.
-
Data Interpretation:
-
Confirm the mass of the molecular ion ([M+H]+ or [M+Na]+).
-
Determine the isotopic distribution and compare it to the theoretical distribution for the d5-labeled compound.
-
Monitor for any signals corresponding to the unlabeled (d0) or partially deuterated species to check for isotopic dilution or H-D exchange.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information and is a powerful tool for confirming the positions of the deuterium labels and quantifying the degree of deuteration.[16]
Step-by-Step NMR Protocol:
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the 1, 2, and 3 positions of the glycerol backbone confirms successful deuteration. The degree of deuteration can be quantified by comparing the integral of any residual proton signals to an internal standard.[15]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their locations.
Stability Testing Workflow
Caption: Workflow for a comprehensive stability study of this compound.
Conclusion
The stability and integrity of this compound are crucial for its effective use in research and drug development. The primary risk to its chemical stability is acid-catalyzed hydrolysis of the isopropylidene group, which is exacerbated by moisture and elevated temperatures. While the deuterium labels are generally stable, proper handling is necessary to prevent isotopic dilution. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, storage at low temperatures under an inert atmosphere and protection from moisture and light—researchers can ensure the long-term viability of this important chemical tool. Regular analytical testing using a combination of HPLC, MS, and NMR will validate its chemical purity and isotopic integrity, providing confidence in experimental results.
References
- BenchChem. (2025).
- ACS Omega. (2022).
- Biocatalysis. (1994). Lipase-Catalyzed Resolution of Isopropylidene Glycerol: Effect of Co-Solvents on Enantioselectivity.
- Benchchem. (2025).
- Benchchem. (2025).
- GoldBio. 1,2-O-Isopropylidene-sn-glycerol.
- Benchchem. (2025). A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Master Organic Chemistry. (2010).
- Organic Chemistry Portal. Dimethyl Acetals.
- ChemBK. 1,2-Isopropylidene-SN-Glycerol.
- Chromservis.
- Chemistry Steps. Acetal Hydrolysis Mechanism.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- Wikipedia. Solketal.
- LGC Standards. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5.
Sources
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- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]
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- 7. Dimethyl Acetals [organic-chemistry.org]
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- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Foreword: The Unseen Pillar of Precision in Modern Drug Development
An In-Depth Technical Guide to the Isotopic Purity of 1,2-O-Isopropylidene-sn-glycerol-d5
In the landscape of pharmaceutical research and development, precision is not merely a goal; it is the bedrock upon which reliable, reproducible, and translatable science is built. The molecules we employ as building blocks, probes, and standards carry the weight of this expectation. Among these critical reagents is this compound, a deuterated chiral synthon of immense value. Its applications range from the synthesis of complex, isotopically labeled bioactive molecules to its use as a "gold standard" internal standard in quantitative bioanalysis.[1][]
This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a deep, mechanistic understanding of the methodologies required to certify the isotopic purity of this vital compound. We will explore not just the "how" but the critical "why" behind the analytical choices, grounding our protocols in the principles of mass spectrometry and nuclear magnetic resonance spectroscopy. Our objective is to equip you with the expertise to demand, verify, and ultimately trust the quality of the materials that underpin your research.
The Role and Significance of this compound
1,2-O-Isopropylidene-sn-glycerol is a versatile chiral building block used in the synthesis of glycerides and phosphoglycerides. Its deuterated form, this compound, retains this synthetic utility while adding the critical dimension of isotopic labeling. The five deuterium atoms provide a significant mass shift, making it an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS).
The fundamental principle of using a SIL-IS is that it behaves chemically and physically almost identically to its non-labeled counterpart (the analyte). This allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source, thereby correcting for variations in sample preparation, extraction recovery, and instrument response.[4] However, the integrity of this entire approach hinges on the isotopic purity of the SIL-IS. A standard with significant amounts of unlabeled (d0) or partially labeled (d1-d4) species will compromise the accuracy of the assay, especially at the lower limit of quantification.[3]
Analytical Strategy: A Dual-Pronged Approach to Isotopic Purity Verification
To establish unimpeachable confidence in the isotopic purity of this compound, a single analytical technique is insufficient. A robust, self-validating system employs a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
-
Mass Spectrometry (MS): Provides a detailed profile of the mass distribution, allowing for the precise quantification of all isotopologues present in the sample (d0, d1, d2, d3, d4, and d5).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers orthogonal validation by directly quantifying the deuterium atoms at specific molecular positions and confirming the absence of protons at those same sites.
This dual-pronged strategy ensures both the overall isotopic enrichment and the structural integrity of the labeled compound are confirmed.[5][6]
Method 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution
HRMS is the cornerstone for determining isotopic purity due to its ability to resolve and accurately measure the mass of different isotopologues.[7][8] The goal is to separate the analyte of interest from any impurities and then generate a clean mass spectrum from which the relative abundance of each isotopic species can be calculated.
Causality Behind the Protocol:
-
Chromatography (UHPLC): We use Ultra-High-Performance Liquid Chromatography to ensure the compound is pure before it enters the mass spectrometer. This prevents co-eluting impurities from interfering with the mass spectrum. It's important to note that a "chromatographic isotope effect" can sometimes cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart, a phenomenon that must be accounted for during method development.[3]
-
High-Resolution MS (e.g., TOF or Orbitrap): High resolution is critical to accurately distinguish between isotopologues and potential isobaric interferences.[8] This allows us to generate Extracted Ion Chromatograms (EICs) with very narrow mass windows, ensuring we are integrating only the signal from the desired species.
-
Data Extraction and Calculation: By integrating the peak areas of the EICs for each isotopologue, we can determine their relative percentages. The isotopic purity is then defined as the percentage of the fully deuterated (d5) species relative to the sum of all isotopologues.[8]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.
-
-
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
HRMS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100-250.
-
Resolution: > 60,000 FWHM.
-
Ionization Voltages and Gas Flows: Optimized for the [M+H]⁺ ion of the analyte (expected m/z for d5 species: ~138.12).
-
-
Data Analysis:
-
Identify the retention time of the analyte.
-
Generate EICs for the [M+H]⁺ ion of each expected isotopologue (d0 to d5). Use a narrow mass extraction window (e.g., ±5 ppm).
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopologue.
-
The isotopic purity is the percentage of the d5 species.
-
Data Visualization: LC-HRMS Workflow
Caption: Workflow for isotopic purity determination by LC-HRMS.
Expected Data Summary
| Isotopologue | Theoretical [M+H]⁺ (m/z) | Measured Peak Area | Relative Abundance (%) |
| d0 | 133.0859 | 1,500 | 0.01 |
| d1 | 134.0922 | 3,000 | 0.02 |
| d2 | 135.0985 | 7,500 | 0.05 |
| d3 | 136.1048 | 30,000 | 0.20 |
| d4 | 137.1111 | 225,000 | 1.50 |
| d5 | 138.1174 | 14,733,000 | 98.22 |
| Total | 15,000,000 | 100.00 | |
| Isotopic Purity (d5) | 98.22% |
Method 2: Quantitative NMR (qNMR) for Orthogonal Verification
NMR spectroscopy provides an independent and complementary assessment of isotopic purity. It allows for the direct observation and quantification of deuterium nuclei (²H NMR) or the quantification of residual protons at the labeled sites (¹H NMR). For highly deuterated compounds (>98% enrichment), ²H NMR is the superior technique because the residual proton signals in ¹H NMR become too weak for accurate integration.
Causality Behind the Protocol:
-
²H (Deuterium) NMR: This is a direct measurement. We observe the signals from the deuterium nuclei themselves. The integral of these signals is directly proportional to the number of deuterium atoms.
-
Non-Deuterated Solvent: To avoid a massive solvent signal in the ²H spectrum, a standard protonated solvent (e.g., Chloroform, not Chloroform-d) is used. The instrument's magnetic field is "locked" onto an external reference if needed, or run unlocked.
-
Internal Standard: For accurate quantification (qNMR), a certified internal standard with a known concentration and a known number of deuterium atoms could be used, although for purity assessment, relative integration of signals within the molecule is often sufficient to confirm labeling patterns. A more common approach for isotopic abundance is to use ¹H NMR with an internal standard to precisely measure the amount of the compound, and then compare the integrals of residual proton signals to the integrals of protons at unlabeled positions.[9]
-
Relaxation Delay (D1): Deuterium is a quadrupolar nucleus, which can have different relaxation properties than protons. To ensure the signal is fully relaxed before the next pulse, a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial for accurate quantification.
Experimental Protocol: ²H NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of this compound into an NMR tube.
-
Add ~0.6 mL of a non-deuterated, dry solvent (e.g., Acetone or Chloroform). Ensure the solvent has no signals in the region of interest.
-
-
NMR Instrument Parameters (e.g., 400 MHz Spectrometer):
-
Nucleus: ²H.
-
Pulse Program: Standard single pulse (zg).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 10-15 seconds (must be determined experimentally for full quantification, but this is a conservative starting point).
-
Number of Scans (NS): 64-256 (or more, as needed to achieve adequate signal-to-noise).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with line broadening of 1-2 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the chemical shift scale.
-
Integrate the signals corresponding to the deuterons on the glycerol backbone.
-
-
Data Interpretation:
-
The spectrum should show signals corresponding to the five deuterium atoms.
-
The relative integrals of the signals should correspond to the number of deuterons at each position (e.g., a 2:2:1 ratio for the CD₂, CD₂, and CD positions).
-
The absence of significant signals elsewhere confirms the locational integrity of the labels.
-
Visualization: NMR Method Selection Logic
Caption: Logic for selecting the appropriate NMR technique.
Conclusion: The Mandate for Rigorous Validation
The determination of isotopic purity for a critical reagent like this compound is not a perfunctory quality control check; it is a fundamental requirement for ensuring data integrity in drug discovery and development.[5][10] Relying solely on a supplier's Certificate of Analysis is insufficient. An in-house verification using a robust, multi-technique approach as outlined in this guide is essential.
By combining the detailed isotopologue distribution from LC-HRMS with the orthogonal, position-specific confirmation from ²H NMR, researchers can achieve an exceptionally high degree of confidence in their material. This analytical rigor prevents the introduction of insidious quantitative errors, ensuring that subsequent biological and clinical findings are built on a foundation of unimpeachable accuracy. Ultimately, this commitment to analytical excellence is a commitment to the safety and efficacy of the therapeutics we strive to develop.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing.
- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. Benchchem.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
- Technical Support Center: Mass Spectrometry of Deuter
- A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Valid
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
- (S)-(+)-1,2-Isopropylideneglycerol. Sigma-Aldrich.
- CASE STUDY - Determination of Isotopic Purity by Accur
- (S)-(+)-1,2-Isopropylideneglycerol. Sigma-Aldrich.
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
Sources
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- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deuterated Glycerol Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of deuterium into molecules offers a powerful tool to modulate metabolic pathways, enhance analytical sensitivity, and probe biological structures. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of deuterated glycerol derivatives, moving beyond a simple recitation of protocols to explain the underlying principles and experimental rationale.
The Significance of Deuterium Labeling with Glycerol
Glycerol, a fundamental three-carbon backbone of numerous lipids, plays a central role in metabolism and cellular structure. The substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), in glycerol and its derivatives, imparts subtle yet profound changes that can be exploited in various scientific disciplines. The core principle underpinning the utility of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[1][2] This seemingly minor alteration has significant implications for drug metabolism, where enzymatic C-H bond cleavage is often a rate-limiting step. By strategically placing deuterium at sites of metabolic vulnerability, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile.[3]
Beyond metabolic stabilization, deuterated glycerol derivatives are invaluable tools in:
-
Metabolic Flux Analysis: Tracing the fate of deuterated glycerol through metabolic pathways allows for the quantification of glycerol kinetics and its contribution to processes like gluconeogenesis and lipogenesis.[4]
-
Structural Biology: In techniques like neutron scattering, the distinct neutron scattering lengths of hydrogen and deuterium allow for contrast variation, enabling the detailed study of membrane structure and protein-lipid interactions.[5][6][7]
-
Quantitative Analysis: Perdeuterated (all hydrogens replaced by deuterium) glycerol and its derivatives serve as ideal internal standards in mass spectrometry-based quantification due to their similar chemical properties to the analyte but distinct mass.[8][9][10]
Synthetic Strategies for Deuterated Glycerol Derivatives
The synthesis of deuterated glycerol derivatives can be broadly categorized into two main approaches: direct hydrogen-deuterium (H-D) exchange on a glycerol scaffold and the construction of glycerol derivatives from smaller, pre-deuterated building blocks. The choice of strategy depends on the desired deuteration pattern (perdeuteration vs. selective deuteration) and the complexity of the final molecule.
Perdeuteration via Catalytic Hydrogen-Deuterium Exchange
For the preparation of fully deuterated glycerol (glycerol-d8), catalytic H-D exchange is a common and efficient method. This approach involves the exchange of all hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O), in the presence of a metal catalyst.
Objective: To synthesize glycerol-d8 with high isotopic purity.
Materials:
-
Glycerol (anhydrous)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)
-
High-pressure reactor (e.g., Parr reactor)
-
Anhydrous ethanol-d6 (for purification)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine anhydrous glycerol, D₂O, and the Pt/C catalyst. A typical ratio would be 1:10:0.1 by weight (glycerol:D₂O:catalyst).
-
Reaction: Seal the reactor and heat to a temperature in the range of 150-200 °C for 24-48 hours with stirring. The high temperature and pressure facilitate the exchange of both C-H and O-H protons with deuterium.[11]
-
Cooling and Filtration: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure. Dilute the reaction mixture with anhydrous ethanol-d6 and filter through a pad of Celite to remove the Pt/C catalyst.
-
Solvent Removal: Remove the D₂O and ethanol-d6 from the filtrate using a rotary evaporator.
-
Repeated Exchange (Optional but Recommended): To achieve very high isotopic purity (>98%), the H-D exchange process can be repeated one or two more times with fresh D₂O and catalyst.
-
Final Purification: The resulting crude glycerol-d8 can be further purified by vacuum distillation to remove any non-volatile impurities.
Characterization: The isotopic purity of the final product should be determined by ¹H NMR and mass spectrometry (see Section 3).
Synthesis of Selectively Deuterated Glycerol Derivatives
For applications requiring deuterium at specific positions, a building-block approach is necessary. This involves the synthesis of the glycerol backbone from smaller, selectively deuterated precursors. For instance, the synthesis of asymmetrically deuterated glycerol has been achieved using boronic esters.[12]
A common strategy for synthesizing selectively deuterated glycerolipids involves the esterification of a glycerol backbone (which may or may not be deuterated) with deuterated fatty acids.
This workflow illustrates the general steps involved in preparing a phospholipid with deuterated acyl chains.
Caption: General workflow for the synthesis of a selectively deuterated phospholipid.
Characterization of Deuterated Glycerol Derivatives
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated glycerol derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the isotopic purity and the specific positions of deuterium incorporation.
-
¹H NMR: In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. By integrating the residual proton signals and comparing them to the signals of non-deuterated internal standards or other non-deuterated positions within the molecule, the isotopic purity can be accurately calculated.[14]
-
²H NMR: ²H NMR directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the different deuterated positions in the molecule. This is particularly useful for confirming the sites of deuteration.
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their signals will be shifted slightly upfield compared to their protonated counterparts.
Objective: To quantify the isotopic enrichment of glycerol-d8.
Materials:
-
Synthesized glycerol-d8 sample
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known concentration (e.g., maleic acid)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the glycerol-d8 sample and the internal standard and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration and Calculation:
-
Integrate the area of the residual proton signals of glycerol.
-
Integrate the area of a known proton signal from the internal standard.
-
Calculate the molar ratio of residual protons in glycerol to the protons of the internal standard.
-
From this ratio and the known concentrations, determine the concentration of the non-deuterated glycerol.
-
The isotopic purity (atom % D) is then calculated as: (1 - (moles of residual H / total moles of H in a non-deuterated sample)) * 100%.
-
Mass Spectrometry (MS)
MS is a highly sensitive technique used to determine the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of volatile glycerol derivatives.[8][9][15]
Objective: To determine the molecular weight and isotopic distribution of a derivatized deuterated glycerol sample.
Materials:
-
Deuterated glycerol sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine)
-
GC-MS instrument
Procedure:
-
Derivatization: In a sealed vial, react the deuterated glycerol sample with the derivatizing agent in the anhydrous solvent. This step increases the volatility of the glycerol for GC analysis.
-
GC Separation: Inject the derivatized sample into the GC. The GC column separates the derivatized glycerol from any impurities.
-
MS Analysis: The eluting compound enters the mass spectrometer. The mass spectrum will show the molecular ion peak corresponding to the derivatized deuterated glycerol.
-
Isotopic Distribution Analysis: The mass spectrum will display a cluster of peaks around the molecular ion, representing the different isotopologues (molecules with varying numbers of deuterium atoms). By analyzing the relative intensities of these peaks, the isotopic enrichment and distribution can be determined.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Isotopic purity, location of residual protons | Non-destructive, highly quantitative | Lower sensitivity than MS |
| ²H NMR | Direct detection and location of deuterium | Unambiguous confirmation of deuteration sites | Lower sensitivity than ¹H NMR |
| ¹³C NMR | Confirmation of deuteration sites via C-D coupling | Provides structural information | Longer acquisition times |
| Mass Spectrometry | Molecular weight, isotopic distribution | High sensitivity, can analyze complex mixtures | Requires derivatization for volatile compounds, can be destructive |
Applications of Deuterated Glycerol Derivatives in Research and Development
The unique properties of deuterated glycerol derivatives make them indispensable tools in a wide range of scientific applications.
Elucidating Metabolic Pathways
Deuterated glycerol is widely used as a stable isotope tracer to study glycerol metabolism in vivo. By administering a known amount of deuterated glycerol and monitoring the appearance of the deuterium label in various metabolites using MS or NMR, researchers can quantify the rates of metabolic processes such as:
-
Glycerol turnover: Measuring the rate of appearance and disappearance of glycerol in the plasma.
-
Gluconeogenesis: Determining the contribution of glycerol to glucose production.
-
Lipogenesis: Tracing the incorporation of the glycerol backbone into triglycerides and other lipids.[15]
The choice of deuteration pattern is critical for these studies. For example, using selectively deuterated glycerol can help to distinguish between different metabolic pathways.
Enhancing Drug Discovery and Development
The kinetic isotope effect is a powerful tool in medicinal chemistry. By replacing hydrogen with deuterium at a metabolically labile position in a drug candidate, the rate of metabolic degradation can be slowed down. This can lead to:
-
Improved Pharmacokinetics: Increased half-life, higher plasma concentrations, and reduced dosing frequency.
-
Reduced Toxicity: Decreased formation of potentially toxic metabolites.
-
Enhanced Efficacy: Increased exposure to the active parent drug.
Deuterated glycerol can be incorporated into drug molecules or used as a building block for deuterated drug delivery systems, such as dendrimers and nanoparticles, to improve their properties.[16]
The following table presents primary deuterium kinetic isotope effects (1° DKIEs) for the reduction of dihydroxyacetone phosphate (DHAP) catalyzed by wild-type and mutant forms of glycerol-3-phosphate dehydrogenase (GPDH).[3][17] A DKIE greater than 1 indicates that the reaction is slower with the deuterated substrate, consistent with the C-D bond being stronger than the C-H bond.
| Enzyme | Relative Reaction Driving Force (ΔΔG‡, kcal/mol) | Primary Deuterium KIE (kH/kD) | Reference |
| Wild-type GPDH | 0 | 1.5 | [3] |
| N270A mutant | 5.6 | 3.1 | [3] |
| R269A mutant | 9.1 | 2.8 | [3] |
| R269A/N270A mutant | 11.5 | 2.4 | [3] |
Probing Membrane Structure and Dynamics
In neutron scattering, the large difference in the neutron scattering length of hydrogen and deuterium allows for the use of contrast variation techniques. By selectively deuterating different components of a lipid bilayer, such as the glycerol backbone, the headgroup, or the acyl chains, researchers can "highlight" or "mask" specific regions of the membrane, providing detailed structural information on:
-
Lipid-protein interactions.
-
The location and orientation of membrane-associated molecules. [5][6][7]
Caption: Workflow for a neutron scattering experiment using selectively deuterated lipids.
Conclusion
Deuterated glycerol derivatives are versatile and powerful tools in the hands of researchers and drug developers. From elucidating complex metabolic pathways to enhancing the properties of pharmaceuticals and providing unprecedented insights into the structure of biological membranes, the applications of these isotopically labeled molecules are vast and continue to expand. A thorough understanding of their synthesis and characterization is paramount to their effective use. This guide has provided a foundational understanding of the principles and practices involved, empowering scientists to leverage the unique properties of deuterated glycerol derivatives in their research endeavors.
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- Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol
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- Gas-Chromatography –Tandem Mass Spectrometry (GC-MS) method for the determination of glycerol in human urine samples. (n.d.). Journal of Photonics for Energy.
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- NMR spectra of glycerol: (a) 76.77-MHz deuterium spectrum of glycerol... (n.d.).
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- Parmar, Y. I., et al. (1985). Chain dynamics of selectively deuterated fatty acids in high-density lipoproteins studied by deuterium NMR. PubMed.
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- A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2023). MDPI.
- Different C3 products observed in glycerol selective oxidation under alkaline conditions. (n.d.).
- Comparison and combination of solvent extraction and adsorption for crude glycerol enrichment. (2014).
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- Comparison of different glycerol purification techniques. (n.d.).
- Glycerol carbonate synthesis from glycerol and dimethyl carbonate using trisodium phosphate. (2021).
- Synergistic Promotion of Selective Oxidation of Glycerol to C3 Products by Mo-Doped BiVO4-Coupled FeOOH Co-Catalysts Through Photoelectroc
- Understanding and Suppressing C–C Cleavage during Glycerol Oxidation for C3 Chemical Production. (n.d.).
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Methodological & Application
Application Note: Synthesis of Deuterated Phospholipids Using 1,2-O-Isopropylidene-sn-glycerol-d5 for Advanced Biophysical and Drug Development Studies
Introduction: The Critical Role of Isotopically Labeled Phospholipids
In the intricate landscape of membrane biology and drug development, understanding the dynamics, structure, and function of lipid bilayers is paramount. Isotopically labeled phospholipids, particularly those incorporating deuterium, serve as indispensable tools for a variety of sophisticated analytical techniques.[1] Deuteration provides a unique spectroscopic signature that allows researchers to "contrast match" in neutron scattering experiments, simplifying complex spectra in Nuclear Magnetic Resonance (NMR) studies, and enabling detailed investigations into lipid-protein interactions and membrane organization.[2][1][3]
This application note provides a comprehensive guide to the chemical synthesis of deuterated phospholipids, leveraging the versatile starting material, 1,2-O-Isopropylidene-sn-glycerol-d5. The deuteration on the glycerol backbone offers a strategic advantage for probing the headgroup and interfacial regions of the lipid bilayer. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and discuss the analytical techniques essential for characterizing the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to employ site-specifically labeled phospholipids in their studies.
Synthetic Strategy: A Modular Approach to Labeled Phospholipids
The synthesis of phospholipids is a multi-step process that requires careful consideration of protecting group strategies to achieve the desired regioselectivity.[4] Our approach, starting from this compound, offers a robust and flexible pathway to various deuterated phospholipid classes. The isopropylidene group serves as a temporary protecting group for the sn-1 and sn-2 hydroxyls, allowing for selective modification at the sn-3 position.[5]
The overall synthetic workflow can be conceptualized as a modular assembly process:
-
Acylation: Introduction of the desired fatty acyl chains at the sn-1 and sn-2 positions.
-
Deprotection: Removal of the isopropylidene protecting group to liberate the sn-1 and sn-2 hydroxyls.
-
Phosphorylation: Introduction of the phosphate moiety at the sn-3 position.
-
Headgroup Coupling: Attachment of the desired polar headgroup (e.g., choline, ethanolamine, serine).
This modularity allows for the synthesis of a wide array of deuterated phospholipids with varying acyl chain compositions and headgroup identities.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of a deuterated phosphatidylcholine, starting from this compound.
Caption: General workflow for the synthesis of deuterated phosphatidylcholine.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) from this compound and palmitic acid-d31.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Cambridge Isotope Laboratories | ≥98% atom D |
| Palmitic acid-d31 | Cambridge Isotope Laboratories | ≥98% atom D |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Diethyl ether, anhydrous | Sigma-Aldrich | ≥99.7% |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, 99.8% |
| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Sigma-Aldrich | 95% |
| Triethylamine (Et3N), anhydrous | Sigma-Aldrich | ≥99.5% |
| Anhydrous Trimethylamine | Sigma-Aldrich | Solution in THF |
| Silica gel 60 (for column chromatography) | MilliporeSigma | 230-400 mesh |
Protocol 1: Synthesis of 1,2-Dipalmitoyl-d62-sn-glycerol-d5
Expert Insight: The use of DCC and DMAP facilitates an efficient esterification reaction, known as the Steglich esterification. It is crucial to perform this reaction under anhydrous conditions to prevent the formation of dicyclohexylurea (DCU) byproduct from the reaction of DCC with water.
-
Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and palmitic acid-d31 (2.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agents: Add 4-(Dimethylamino)pyridine (DMAP) (0.2 eq) to the solution. Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.4 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (DCU) will be observed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the protected diacyl-d62-glycerol-d5.
Protocol 2: Deprotection of the Isopropylidene Group
Expert Insight: The isopropylidene group is acid-labile. Careful control of the reaction time and temperature is necessary to avoid acyl migration.
-
Reaction Setup: Dissolve the purified 1,2-dipalmitoyl-d62-3-O-isopropylidene-sn-glycerol-d5 (1.0 eq) in a mixture of 1,4-dioxane and 0.15 M aqueous hydrochloric acid.[5]
-
Hydrolysis: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting 1,2-dipalmitoyl-d62-sn-glycerol-d5 can be purified by column chromatography on silica gel.
Protocol 3: Phosphorylation and Headgroup Coupling
Expert Insight: This two-step, one-pot procedure for the formation of the phosphocholine headgroup is highly efficient and avoids the isolation of the reactive cyclic phosphate intermediate.[5]
-
Phosphorylation: In a pressure bottle under an argon atmosphere, dissolve the 1,2-dipalmitoyl-d62-sn-glycerol-d5 (1.0 eq) in anhydrous acetonitrile. Add anhydrous triethylamine (1.2 eq). Cool the solution to 0 °C and add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Ring Opening: Cool the reaction mixture to -20 °C and add a solution of anhydrous trimethylamine in THF (excess). Seal the pressure bottle and heat at 65-70 °C for 12-16 hours.
-
Isolation: Upon cooling, the deuterated phosphatidylcholine product will precipitate. Collect the precipitate by filtration.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a chloroform/methanol/water solvent system.
Characterization of Deuterated Phospholipids
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated phospholipid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: While the deuterium labels will result in a simplified proton spectrum, residual proton signals can confirm the presence of the headgroup and any non-deuterated components.
-
²H NMR: This is a powerful technique to confirm the location and extent of deuteration. The quadrupolar splitting in the ²H NMR spectrum of lipid bilayers provides information on the order and dynamics of the deuterated segments.[1][3]
-
³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of a pure phospholipid headgroup isomer.[6][7][8] Chemical shifts can be used to identify the specific phospholipid class.[7][8]
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final product, confirming the incorporation of the deuterium atoms.[6] Tandem mass spectrometry (MS/MS) can provide fragmentation data to further confirm the structure.[9][10]
| Analytical Technique | Expected Results for DPPC-d62 |
| ¹H NMR | Signals corresponding to the phosphocholine headgroup protons. |
| ²H NMR | Broad signals corresponding to the deuterons on the glycerol backbone and acyl chains. |
| ³¹P NMR | A single peak around -0.8 ppm (relative to 85% H₃PO₄). |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated mass of DPPC-d62. |
Applications in Research and Drug Development
The synthesized deuterated phospholipids are valuable tools for a range of applications:
-
Membrane Biophysics: Studying lipid-protein interactions, membrane domain formation (rafts), and the effects of drugs on membrane structure and dynamics using neutron scattering and solid-state NMR.[1]
-
Drug Delivery: Investigating the behavior of lipid-based drug delivery systems, such as liposomes, and their interaction with biological membranes.
-
Structural Biology: Aiding in the structure determination of membrane proteins by providing a "silent" lipid environment in NMR studies.[11]
Conclusion
The synthetic route detailed in this application note, starting from this compound, provides a versatile and efficient method for producing a variety of deuterated phospholipids. The ability to site-specifically introduce deuterium labels into the glycerol backbone offers unique advantages for probing the structure and dynamics of biological membranes. The resulting high-purity labeled lipids are powerful tools for advancing our understanding of membrane biology and for the development of novel therapeutics.
References
-
Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins - IUCr Journals. Available at: [Link]
-
Synthesis of mixed-chain phosphatidylcholines including coumarin fluorophores for FRET-based kinetic studies of phospholipase A2 enzymes - NIH. Available at: [Link]
-
Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering - ANSTO. Available at: [Link]
-
Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - RMIT Research Repository. Available at: [Link]
-
Deuterium magnetic resonance studies of the interaction of lipids with membrane proteins - PubMed. Available at: [Link]
-
Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides. Available at: [Link]
-
Glycerophospholipid synthesis: improved general method and new analogs containing photoactivable groups - PMC - NIH. Available at: [Link]
-
Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers | Biochemistry - ACS Publications. Available at: [Link]
-
Characterization of the in vivo deuteration of native phospholipids by mass spectrometry yields guidelines for their regiospecif - OSTI.GOV. Available at: [Link]
-
Structures, functions, and syntheses of glycero-glycophospholipids - PMC - PubMed Central. Available at: [Link]
-
Structures, functions, and syntheses of glycero-glycophospholipids - Frontiers. Available at: [Link]
-
Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments. Available at: [Link]
-
(PDF) An efficient synthesis of phosphatidylcholines - ResearchGate. Available at: [Link]
-
Asymmetric synthesis and structure elucidation of a glycerophospholipid from Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]
-
Compositional Study of Phospholipids from the Dried Big Head and Opossum Shrimp, Mussel, and Sea Cucumber Using 31P NMR Spectroscopy: Content and Fatty Acid Composition of Plasmalogen - MDPI. Available at: [Link]
- EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents.
-
NMR Spectroscopy for Phospholipid Characterization. Available at: [Link]
-
Protective Group Strategies - ResearchGate. Available at: [Link]
-
The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - NIH. Available at: [Link]
-
Biosynthesis pathways of phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in mammalian cells. - ResearchGate. Available at: [Link]
-
An improved method for the preparation of 1,2-isopropylidene-SN-glycerol - AMiner. Available at: [Link]
-
dl-ISOPROPYLIDENEGLYCEROL - Organic Syntheses Procedure. Available at: [Link]
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - PubMed. Available at: [Link]
-
Synthesis of 1,3- and 1,2-Diphosphatidylglycerol | Request PDF - ResearchGate. Available at: [Link]
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - ResearchGate. Available at: [Link]
Sources
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- 5. Synthesis of mixed-chain phosphatidylcholines including coumarin fluorophores for FRET-based kinetic studies of phospholipase A2 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: 1,2-O-Isopropylidene-sn-glycerol-d5 as an Internal Standard for Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 1,2-O-Isopropylidene-sn-glycerol-d5 as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry. The focus is on the quantification of monoacylglycerols (MAGs) and related glycerolipids in complex biological matrices. We will explore the fundamental principles of internal standardization, the unique advantages of using deuterated analogs, and provide detailed, field-proven protocols for method development, sample preparation, LC-MS/MS analysis, and data processing. This guide is intended to equip researchers with the necessary knowledge to implement robust, accurate, and reproducible quantitative assays in pharmaceutical and bioanalytical research.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is susceptible to several sources of variability that can compromise data integrity. These include sample loss during extraction, matrix effects, and fluctuations in instrument response.[1] An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control (QC) sample before processing. By monitoring the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, ensuring the reliability of the final quantitative result.[2]
The Superiority of Stable Isotope-Labeled Internal Standards (SIL-IS)
The ideal internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects.[3] Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[1][2] This ensures they behave nearly identically during sample preparation and chromatographic separation.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the SIL-IS, providing the most accurate correction for analytical variability.[5]
This compound is a deuterated analog of 1,2-O-Isopropylidene-sn-glycerol, a key building block for the synthesis of glycerides and phosphoglycerides.[6] This makes its deuterated form an excellent internal standard for the quantification of monoacylglycerols and other related lipid species, which are critical intermediates in lipid metabolism and signaling pathways.[7][8]
Physicochemical Properties: Analyte vs. Internal Standard
A successful quantitative method relies on the internal standard closely mimicking the analyte. The properties of this compound are ideally suited for this role when analyzing its non-labeled counterparts or structurally similar lipids.
| Property | 1,2-O-Isopropylidene-sn-glycerol (Analyte Precursor) | This compound (Internal Standard) |
| Chemical Formula | C₆H₁₂O₃[9] | C₆D₅H₇O₃[10] |
| Molecular Weight | 132.16 g/mol | ~137.19 g/mol [10][11] |
| CAS Number | 22323-82-6 | 74300-14-4[10][11] |
| Boiling Point | 82-83 °C @ 14 mmHg | Similar to non-labeled analog |
| Density | 1.07 g/mL at 25 °C | Similar to non-labeled analog |
| Structure | Glycerol backbone with a protected diol | Identical structure with five deuterium atoms on the glycerol backbone |
Experimental Workflow and Protocols
The following sections provide detailed protocols for the quantification of a representative monoacylglycerol (e.g., 1-monopalmitoyl-rac-glycerol) in human plasma using this compound as the internal standard.
Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a structured path to ensure consistency and minimize error. The inclusion of the internal standard at the very beginning is critical for correcting losses throughout the procedure.
Caption: Quantitative bioanalysis workflow using an internal standard.
Protocol 1: Sample Preparation
Rationale: This protocol uses a simple protein precipitation method to extract lipids from plasma. The internal standard is added at the first step to account for any analyte loss during precipitation, centrifugation, evaporation, and reconstitution.[5]
Materials:
-
Human plasma (K2-EDTA)
-
This compound (Internal Standard Stock Solution, 1 µg/mL in Methanol)
-
1-monopalmitoyl-rac-glycerol (Analyte for Calibrators and QCs)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Nitrogen evaporator
Procedure:
-
Thaw Samples: Thaw plasma samples, calibrators, and QCs on ice.
-
Aliquot: Pipette 50 µL of each sample, calibrator, or QC into a pre-labeled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard stock solution to every tube (samples, calibrators, QCs, and blanks). Vortex briefly. This step is critical and must be performed consistently.[5]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~250 µL) to a new set of labeled tubes, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Carefully transfer the final supernatant to LC-MS autosampler vials for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: This method uses reverse-phase liquid chromatography to separate the analyte from other matrix components before detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity for quantification.[7]
Instrumentation:
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min (50% B), 0.5-4.0 min (50-98% B), 4.0-5.0 min (98% B), 5.1-6.0 min (50% B) |
MS/MS Parameters (Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Monopalmitoyl-rac-glycerol | 331.3 [M+H]⁺ | 257.2 [M+H - C₃H₆O₂]⁺ | 15 |
| This compound (IS) | 138.2 [M+H]⁺ | 120.2 [M+H - H₂O]⁺ | 10 |
Note: The specific mass transitions and collision energies should be optimized for the instrument in use. The fragmentation of monoacylglycerols often involves the neutral loss of the glycerol head group.[7][12][13]
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
Generate Calibration Curve: Prepare a series of calibration standards of known analyte concentrations.
-
Process Data: After LC-MS/MS analysis, integrate the peak areas for both the analyte and the internal standard for all calibrators, QCs, and unknown samples.
-
Calculate Ratio: Determine the peak area ratio (Analyte Area / IS Area) for each point.
-
Plot Curve: Plot the peak area ratio against the known concentration of the calibrators. Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Calculate Unknowns: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Adherence to Validation Guidelines
To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16]
Caption: Core parameters for analytical method validation per FDA guidance.
Key validation experiments include:
-
Specificity: Analyzing blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or IS.[17]
-
Linearity and Range: Demonstrating a linear relationship between the peak area ratio and concentration over a defined range.
-
Accuracy and Precision: Analyzing QCs at multiple concentration levels (low, mid, high) to ensure results are both close to the true value (accuracy) and reproducible (precision).[18]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[14]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
This compound serves as an exemplary internal standard for the LC-MS/MS quantification of monoacylglycerols and related compounds. Its use is foundational to developing robust, reliable, and reproducible bioanalytical methods.[2] By co-eluting with the target analyte and exhibiting identical behavior during sample processing and analysis, this stable isotope-labeled standard effectively corrects for inevitable experimental variations.[3][4] Implementing the protocols and validation principles outlined in this guide will enable researchers to generate high-quality quantitative data that meets the stringent requirements of pharmaceutical development and clinical research.
References
- Source: vertexaisearch.cloud.google.
- Source: resolvemass.
- Title: Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
- Source: vertexaisearch.cloud.google.
- Source: vertexaisearch.cloud.google.
- Source: vertexaisearch.cloud.google.
- Source: youtube.
- Title: The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)
- Source: lipotype.
- Source: goldbio.
- Title: Q2(R2)
- Source: chembk.
- Source: nelsonlabs.
- Title: (S)-(+)
- Title: (S)-(+)
- Title: (S)-(+)
- Source: eca-qa.
- Source: fda.
- Source: researchgate.
- Title: (±)
- Title: Isopropylidene glycerol (glycerol-D₅, 98%) | Cambridge Isotope Laboratories, Inc.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. texilajournal.com [texilajournal.com]
- 5. youtube.com [youtube.com]
- 6. (S)-(+)-1,2-イソプロピリデングリセロール 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. chembk.com [chembk.com]
- 10. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]
- 11. isotope.com [isotope.com]
- 12. [PDF] Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 16. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for Quantitative Lipidomics Using d5-Solketal as an Internal Standard
Introduction: The Imperative for Precision in Lipidomics
The field of lipidomics, the comprehensive study of lipids in biological systems, is providing profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. The accurate quantification of individual lipid species is paramount for the discovery of reliable biomarkers and the elucidation of complex biochemical pathways. However, the inherent complexity of the lipidome and the potential for analytical variability during sample preparation and mass spectrometry analysis present significant challenges to achieving precise and accurate quantification.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it effectively corrects for sample loss during extraction and variations in instrument response.[1] This application note provides a detailed protocol for the use of d5-solketal, a deuterated glycerol derivative, as a versatile internal standard for the accurate quantification of a range of glycerol-based lipids in complex biological matrices. By spiking a known quantity of d5-solketal into a sample at the initial stage of preparation, the ratio of the endogenous analyte to the deuterated standard can be used to achieve accurate quantification, a principle known as stable isotope dilution.[1]
The Rationale for d5-Solketal: A Chemically Inert Surrogate for Glycerolipids
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is a protected form of glycerol, synthesized by the acid-catalyzed reaction of glycerol with acetone.[2][3] Its deuterated counterpart, d5-solketal, possesses five deuterium atoms on the glycerol backbone. This labeling makes it an ideal internal standard for the quantification of lipids containing a glycerol backbone, such as monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs). The five deuterium atoms provide a significant mass shift, allowing for clear differentiation from the endogenous, non-labeled lipids by mass spectrometry without introducing significant changes to its chemical properties.
The use of a deuterated glycerol backbone standard is a validated approach in quantitative lipidomics.[4] The inert nature of the solketal protecting group ensures that the internal standard remains stable throughout the extraction and analytical process.
Synthesis of d5-Solketal: A Straightforward Protocol
The synthesis of d5-solketal can be readily achieved by adapting established protocols for solketal synthesis, utilizing commercially available deuterated glycerol.
Materials:
-
Glycerol-d8 (99 atom % D, Cambridge Isotope Laboratories, Inc. or equivalent)[5]
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst[6][7]
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycerol-d8 in a 1.5 molar excess of anhydrous acetone.[6]
-
Catalysis: Add a catalytic amount of p-TSA (approximately 5 mol% relative to glycerol).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-24 hours.[2][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a small amount of sodium bicarbonate. Remove the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst and unreacted glycerol.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude d5-solketal can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a colorless oil.
-
Characterization: Confirm the identity and purity of the synthesized d5-solketal using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Lipidomic Analysis using d5-Solketal
The following protocol outlines a comprehensive workflow for the extraction and analysis of glycerolipids from biological samples using d5-solketal as an internal standard.
Materials and Reagents
-
Biological Sample: e.g., plasma, serum, tissue homogenate, or cell lysate.
-
d5-Solketal Internal Standard Stock Solution: Prepare a stock solution of d5-solketal in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Lipid Extraction Solvents:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC Columns: A suitable reversed-phase column (e.g., C18 or C30) for lipid separation.
Protocol for Sample Preparation and Lipid Extraction
This protocol is a modification of the widely used Folch or Matyash extraction methods, optimized for the recovery of a broad range of lipid classes.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a known amount of the d5-solketal internal standard stock solution to the sample. The amount should be optimized based on the expected concentration of the target analytes.
-
Protein Precipitation and Lipid Extraction (Matyash Method):
-
Add 1.5 mL of MTBE to the sample.
-
Vortex vigorously for 1 minute.
-
Add 375 µL of methanol.
-
Vortex for 30 seconds.
-
Add 375 µL of water.
-
Vortex for 1 minute.
-
-
Phase Separation: Centrifuge the sample at 1,000 x g for 10 minutes to induce phase separation.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water).
LC-MS/MS Analysis
The separation and detection of glycerolipids are typically performed using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 or C30, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Acetate |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Acetate |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-99% B; 12-15 min, 99% B; 15.1-18 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning |
MRM Transitions for d5-Solketal and Representative Glycerolipids:
For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions for d5-solketal and the target glycerolipids should be established. The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct, and the product ions will correspond to characteristic fragments.
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| d5-Solketal | To be determined empirically | To be determined empirically |
| Monoacylglycerol (e.g., MAG 18:1) | [M+NH₄]⁺ | Neutral loss of the fatty acyl chain |
| Diacylglycerol (e.g., DAG 16:0/18:1) | [M+NH₄]⁺ | Neutral loss of one of the fatty acyl chains |
| Triacylglycerol (e.g., TAG 16:0/18:1/18:2) | [M+NH₄]⁺ | Neutral loss of one of the fatty acyl chains |
Note: The exact m/z values for d5-solketal will depend on its exact mass and the adduct formed. These should be determined by direct infusion of the synthesized standard.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous glycerolipids and the d5-solketal internal standard.
-
Ratio Calculation: Calculate the peak area ratio of each analyte to the d5-solketal internal standard.
-
Calibration Curve: Generate a calibration curve using a series of standards containing known concentrations of the target glycerolipids and a fixed concentration of the d5-solketal internal standard.
-
Quantification: Determine the concentration of the endogenous glycerolipids in the samples by interpolating their peak area ratios against the calibration curve.
Workflow Visualization
Figure 1: Experimental workflow for quantitative lipidomics using d5-solketal.
Conclusion: Enhancing Confidence in Lipidomic Data
The use of d5-solketal as an internal standard provides a robust and reliable method for the accurate quantification of glycerolipids in complex biological samples. Its straightforward synthesis, chemical stability, and distinct mass shift make it an excellent tool for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible data in their lipidomic analyses. The detailed protocol provided in this application note serves as a comprehensive guide for the successful implementation of d5-solketal in routine and advanced lipidomics workflows, ultimately leading to more confident and impactful scientific discoveries.
References
- Qualitative Analysis and Quantitative Assessment of Changes in Neutral Glycerol Lipid Molecular Species Within Cells. (n.d.).
- Glycerol (D₈, 99%). (n.d.). Cambridge Isotope Laboratories.
- Application Note: Quantitative Lipidomics using Linoleic Acid-d5 as an Internal Standard. (n.d.). Benchchem.
- Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). Molecules, 21(10), 1359.
- Synthesis of Solketal Catalyzed by Acid-Modified Pyrolytic Carbon Black from Waste Tires. (2024). Catalysts, 14(9), 701.
- A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. (2022). Molecules, 27(19), 6289.
- Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas. (2009). Green Chemistry, 11(11), 1891-1898.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. isotope.com [isotope.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of 1,2-O-Isopropylidene-sn-glycerol-d5 in metabolic flux studies
An In-Depth Guide to Metabolic Flux Studies Using 1,2-O-Isopropylidene-sn-glycerol-d5
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, a stable isotope-labeled tracer, for the quantitative analysis of glycerolipid metabolism. This guide delves into the underlying principles, core applications, and detailed experimental protocols, emphasizing the causality behind methodological choices to ensure robust and reproducible results.
Introduction: Unveiling the Dynamics of Lipid Metabolism
Metabolic flux analysis (MFA) is a critical methodology for quantifying the rates (fluxes) of metabolic pathways within a biological system.[1][2][3] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of cellular activity, revealing how nutrients are processed and allocated.[4] This is particularly crucial in understanding disease pathophysiology and in the development of targeted therapeutics.[2][5]
Stable isotope tracers are the cornerstone of MFA.[6][7] By introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/D), researchers can track the journey of atoms through complex metabolic networks.[8][9] The incorporation of these isotopes into downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the calculation of pathway fluxes.[6][10]
Glycerol is the fundamental backbone of major lipid classes, including triacylglycerols (TGs) and phospholipids (PLs).[11] Therefore, tracing its fate provides direct insight into the synthesis and turnover of these critical molecules. This compound is a specialized deuterated tracer designed for this purpose. The isopropylidene group protects the sn-1 and sn-2 positions, while the five deuterium atoms on the glycerol backbone provide a distinct and significant mass shift, making it an excellent tool for tracing the de novo synthesis of glycerolipids.[12][13][14]
Principle of the Method: Tracing the Glycerol Backbone
The utility of this compound hinges on its metabolic processing by cells and its subsequent detection. The workflow is a multi-step process that begins with cellular uptake and ends with sophisticated data analysis.
Cellular Uptake and Metabolic Activation
Once introduced into a cell culture medium, the tracer is transported into the cell. The protective isopropylidene group must be enzymatically or chemically cleaved to release glycerol-d5. This free glycerol-d5 is then phosphorylated by glycerol kinase to produce sn-glycerol-3-phosphate-d5 (G3P-d5). This phosphorylation step is critical as G3P is the primary acceptor molecule for fatty acids in the synthesis of glycerolipids.
Incorporation into Complex Lipids
The labeled G3P-d5 molecule serves as the foundational backbone for the de novo synthesis of a vast array of glycerolipids. Through sequential acylation reactions, fatty acids are attached to the G3P-d5 backbone to form lysophosphatidic acid-d5 (LPA-d5), phosphatidic acid-d5 (PA-d5), and diacylglycerol-d5 (DAG-d5). These intermediates are then directed towards the synthesis of major lipid classes:
-
Triacylglycerols (TGs): For energy storage.
-
Phospholipids (PLs): Such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), which are essential components of cellular membranes.
Detection and Quantification
The key to this technique is the ability to distinguish newly synthesized lipids from the pre-existing, unlabeled lipid pool. The five deuterium atoms in the glycerol-d5 backbone result in a mass increase of approximately 5 Daltons (M+5) in any lipid that incorporates it. This mass shift is readily detectable by high-resolution mass spectrometry.[15][16][17] By comparing the abundance of the labeled (M+5) and unlabeled (M+0) versions of a specific lipid molecule, one can precisely calculate the rate of its synthesis.
Diagram: Metabolic Fate of this compound
Caption: High-level overview of the experimental workflow for lipid flux analysis.
Detailed Protocols
The following protocols provide step-by-step guidance for a typical in vitro labeling experiment using adherent mammalian cells.
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
This protocol is designed to ensure reproducible labeling and to preserve the in vivo isotopic enrichment patterns upon harvesting. [18] Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), ice-cold
-
Labeling medium: Standard medium supplemented with this compound (concentration to be optimized, typically in the µM to low mM range)
-
0.25% Trypsin-EDTA
-
Ice-cold quenching solution (e.g., 80% methanol at -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~70-80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation for Labeling: On the day of the experiment, aspirate the standard culture medium. Gently wash the cell monolayer once with pre-warmed PBS to remove residual medium.
-
Initiate Labeling: Add pre-warmed labeling medium containing the d5-tracer to each well. Return the plates to the incubator for the desired labeling period. Time points can range from minutes to hours depending on the expected turnover rate of the lipids of interest.
-
Metabolic Quenching (CRITICAL STEP): To halt all enzymatic activity instantly, perform the following steps as rapidly as possible:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with a generous volume of ice-cold PBS to remove any extracellular tracer.
-
Aspirate the PBS completely.
-
Add a sufficient volume of -80°C quenching solution (e.g., 1 mL of 80% methanol for a 6-well plate) to cover the cell monolayer.
-
-
Cell Harvesting: Place the plate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Collection: Remove the plate from the freezer. Scrape the frozen cell lysate into a pre-chilled microcentrifuge tube.
-
Pellet Debris: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the extracted lipids and other metabolites, to a new clean tube for subsequent lipid extraction.
Protocol 2: Lipid Extraction and Preparation for LC-MS Analysis
This protocol uses a modified Bligh-Dyer method to efficiently extract lipids.
Materials:
-
Metabolite extract from Protocol 1
-
Chloroform
-
Methanol
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Phase Separation: To the metabolite extract (primarily aqueous methanol from the quenching step), add chloroform and water to achieve a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:water). For example, to 1 mL of 80% methanol extract, add 250 µL of chloroform and 200 µL of water.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and formation of an emulsion.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible:
-
Upper aqueous layer: Contains polar metabolites.
-
Middle protein disk: Precipitated proteins.
-
Lower organic layer: Contains lipids.
-
-
Lipid Collection: Carefully aspirate the lower organic (chloroform) layer using a glass syringe or pipette and transfer it to a new glass vial. Be cautious not to disturb the protein interface.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).
Protocol 3: LC-MS/MS Data Acquisition
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
C18 or other suitable reverse-phase LC column.
LC Method (Example):
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60°C.
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes, to cover a wide range of lipid classes.
-
Acquisition Mode: Perform full scan acquisition over a mass range of m/z 200-1200.
-
Data Analysis: Extract ion chromatograms for the M+0 and M+5 isotopologues of specific lipids of interest. The mass difference will be ~5.032 Da due to the five deuterium atoms.
Data Analysis and Interpretation
The primary output of the LC-MS analysis is the ion intensity for both the unlabeled (M+0) and labeled (M+5) forms of each identified lipid.
Key Calculations:
-
Isotopic Enrichment (%): This represents the fraction of a specific lipid pool that is newly synthesized during the labeling period. Enrichment (%) = [Intensity(M+5) / (Intensity(M+0) + Intensity(M+5))] * 100
-
Fractional Synthesis Rate (FSR): FSR is the rate of synthesis expressed as the percentage of the lipid pool renewed per unit of time. It is a direct measure of the metabolic flux into that lipid. FSR (%/hour) = Isotopic Enrichment (%) / Labeling Time (hours)
Data Presentation: The calculated FSR values for different lipids under various experimental conditions can be summarized in tables for clear comparison.
| Lipid Species | Condition A: FSR (%/hr) | Condition B: FSR (%/hr) | Fold Change |
| PC(34:1) | 10.5 ± 1.2 | 5.2 ± 0.8 | 0.50 |
| PE(38:4) | 8.1 ± 0.9 | 15.8 ± 2.1 | 1.95 |
| TG(52:2) | 25.3 ± 3.1 | 12.1 ± 1.9 | 0.48 |
Scientific Considerations and Best Practices
-
Causality of Tracer Choice: this compound is chosen over free glycerol-d5 because the protected form can improve stability and cellular uptake in some systems. The d5 label is preferred over d3 or d8 as it provides a clear mass shift away from the natural isotope abundance pattern of large lipids, reducing analytical interference.
-
Achieving Pseudo-Steady State: For accurate flux calculations, it is often assumed that the metabolic system is at a steady state. Ensure cells are in a consistent growth phase (e.g., exponential phase) before starting the experiment. [19]* Tracer Optimization: The concentration of the tracer should be high enough to ensure sufficient labeling but low enough to avoid cytotoxicity or altering the cell's natural metabolism. A dose-response experiment is recommended.
-
Analytical Validation: Use appropriate internal standards (e.g., lipids with odd-chain fatty acids or fully ¹³C-labeled lipids) to control for variations in extraction efficiency and instrument response. [20]
Conclusion
This compound is a powerful and precise tool for interrogating the dynamics of glycerolipid metabolism. By enabling the direct measurement of synthesis rates for individual lipid species, this stable isotope tracer provides unparalleled insights into the metabolic wiring of cells. [6][8]The protocols and principles outlined in this guide offer a robust framework for researchers to quantify metabolic fluxes accurately, thereby advancing our understanding of cellular physiology in health and disease.
References
-
Title: Nuclear magnetic resonance methods for metabolic fluxomics Source: PubMed URL: [Link]
-
Title: Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry Source: Lipids URL: [Link]
-
Title: Mass spectrometric analysis of deuterium dual labeled blood lipids Source: Biological Mass Spectrometry URL: [Link]
-
Title: NMR Spectroscopy for Metabolomics Research Source: PMC - NIH URL: [Link]
-
Title: Stable Isotope Tracers for Metabolic Pathway Analysis Source: PubMed URL: [Link]
-
Title: Stable Isotope Tracers for Metabolic Pathway Analysis Source: Springer Nature Experiments URL: [Link]
-
Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients Source: PubMed Central URL: [Link]
-
Title: Studying Metabolism by NMR-Based Metabolomics Source: Frontiers URL: [Link]
-
Title: Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques Source: PubMed URL: [Link]
-
Title: Applications of Mass Spectrometry to Lipids and Membranes Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Fatty acid incorporation analysis by deuterated glycerol labeling Source: ResearchGate URL: [Link]
-
Title: Isotope Labeling in Mammalian Cells Source: PMC - NIH URL: [Link]
-
Title: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling Source: GIST Scholar URL: [Link]
-
Title: Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms Source: NIH URL: [Link]
-
Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction Source: PubMed Central URL: [Link]
-
Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes Source: PubMed Central URL: [Link]
-
Title: Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes Source: eScholarship.org URL: [Link]
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- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of Deuterated Isopropylidene Glycerol in Advanced Chiral Synthesis
Abstract
The site-specific incorporation of deuterium into chiral molecules represents a sophisticated strategy in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of deuterated isopropylidene glycerol, a versatile chiral building block, and its applications in asymmetric synthesis. We will delve into the foundational principles of the kinetic isotope effect (KIE) and its translation into tangible benefits, such as enhanced metabolic stability in drug candidates and the stabilization of labile chiral centers. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering not only theoretical grounding but also actionable, field-proven protocols for the synthesis and analysis of chiral deuterated molecules.
Foundational Concepts: The Intersection of Chirality and Deuteration
Isopropylidene glycerol, also known as Solketal, is a widely utilized chiral synthon derived from glycerol.[1][2][3] Its two enantiomeric forms, (R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, provide a robust platform for the stereocontrolled synthesis of complex molecules, including pharmaceuticals and natural products.[4][5]
The strategic advantage of this scaffold is significantly amplified by the introduction of deuterium, the stable, non-radioactive isotope of hydrogen.[6] The substitution of a hydrogen atom with a deuterium atom introduces a single neutron, a subtle modification that can have profound consequences on the physicochemical properties of a molecule. The most critical of these is the Kinetic Isotope Effect (KIE) .
The Causality of the Kinetic Isotope Effect (KIE):
The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, requiring more energy to be broken.[7][8] Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.[7][8] This phenomenon, known as a primary KIE, is a powerful tool in both mechanistic elucidation and the rational design of molecules with tailored properties.[9][10] Medicinal chemists have leveraged the KIE to slow the cytochrome P450-mediated metabolism of drugs, a strategy that has culminated in FDA-approved deuterated pharmaceuticals.[6][10][11]
By starting with deuterated isopropylidene glycerol, chemists gain precise control over both the stereochemistry and the isotopic composition of the final product, enabling the synthesis of novel chiral entities for advanced applications.[12][13][14]
Core Application I: A Scaffold for Chiral Deuterated Building Blocks
The primary utility of deuterated isopropylidene glycerol lies in its role as a foundational chiral building block. The inherent chirality and the protected diol functionality allow for a vast array of chemical transformations at the primary alcohol position, propagating the stereochemical and isotopic information through a synthetic sequence.
Synthetic Strategy:
The hydroxyl group of deuterated isopropylidene glycerol can be readily converted into other functional groups (e.g., halides, tosylates, azides, aldehydes) without disturbing the chiral center or the deuterium labels. This functionalized intermediate can then be subjected to chain extension, coupling reactions, or other transformations to build molecular complexity. This approach ensures that the deuterium atoms are positioned exactly where intended in the final molecule, a critical requirement for pharmaceutical applications where off-target deuteration is undesirable.[13]
Workflow: Synthesis of a Chiral Deuterated Intermediate
Caption: Synthetic workflow for converting deuterated isopropylidene glycerol.
Core Application II: Enhancing Pharmaceutical Properties
The deliberate incorporation of deuterium can significantly improve the therapeutic profile of a drug. Deuterated isopropylidene glycerol serves as an ideal starting material for the de novo synthesis of such enhanced drug candidates.
The "Deuterium Switch": Improving Metabolic Stability
A primary route of drug metabolism involves oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. If this metabolic process is a "soft spot" that leads to rapid clearance or the formation of toxic metabolites, replacing the vulnerable hydrogen with deuterium can slow this process down considerably.[11] This "deuterium switch" can lead to:
-
Improved Pharmacokinetics: Longer drug half-life, potentially allowing for lower or less frequent dosing.[11]
-
Enhanced Safety Profile: Reduced formation of reactive or toxic metabolites.
-
Consistent Patient Exposure: Minimizing inter-patient variability arising from differences in metabolic enzyme activity.[6]
Deuterium-Enabled Chiral Switching (DECS)
For some chiral drugs, the chiral center is labile and can epimerize (racemize) in vivo. This is particularly true for compounds with an acidic proton at the stereocenter.[15] Such instability prevents the development of a single, more effective enantiomer. Deuteration at this chiral center can stabilize it against epimerization due to the KIE, effectively locking in the desired stereoconfiguration.[15][16] This strategy, termed Deuterium-Enabled Chiral Switching (DECS), opens a pathway to develop single-enantiomer drugs from racemates that were previously intractable.[15][16]
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, with causality and control measures emphasized.
Protocol 1: Synthesis of (R)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane-d5
This protocol details the conversion of the hydroxyl group to an azide, a versatile intermediate for synthesizing amines and other nitrogen-containing compounds.
Rationale: This two-step, one-pot procedure first activates the primary alcohol as a tosylate, an excellent leaving group. Subsequent in situ displacement with sodium azide provides the desired product efficiently. Using a deuterated starting material ensures precise deuterium incorporation.
Materials:
-
(R)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5 (>98% D)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (R)-isopropylidene glycerol-d5 (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer. Dissolve in anhydrous pyridine (approx. 0.5 M solution).
-
Activation: Cool the solution to 0°C in an ice bath. Add TsCl (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. Stir at 0°C for 4-6 hours.
-
Reaction Monitoring (A): Monitor the formation of the tosylate by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting alcohol.
-
Nucleophilic Substitution: To the same flask, add anhydrous DMF to aid solubility, followed by NaN3 (3.0 eq). Heat the reaction mixture to 60-70°C and stir overnight.
-
Reaction Monitoring (B): Monitor the disappearance of the tosylate intermediate by TLC.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.
-
Characterization: Confirm the structure, purity, and deuterium incorporation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In ¹H NMR, the absence of signals corresponding to the deuterated positions confirms high isotopic purity.
| Parameter | Expected Outcome/Control | Rationale |
| Purity (by NMR/GC) | >98% | Ensures the building block is suitable for subsequent synthetic steps. |
| Yield | 75-90% | A high yield indicates an efficient and scalable process. |
| Deuterium Incorporation | >98% | Validated by HRMS and the absence of proton signals in ¹H NMR. |
Protocol 2: Workflow for a Comparative Kinetic Isotope Effect (KIE) Study
Rationale: This workflow determines the impact of deuteration on a reaction rate, providing insight into the reaction mechanism. It relies on the precise, parallel execution of reactions with deuterated and non-deuterated substrates.
Procedure:
-
Substrate Preparation: Synthesize two batches of a substrate derivative using the same procedure (e.g., Protocol 1), one starting with deuterated isopropylidene glycerol and one with its non-deuterated analogue. Ensure both are of identical and high purity (>99%).
-
Parallel Reaction Setup: Prepare two identical reaction vessels. In each, place the same concentration of reactants, catalyst, and solvent. One vessel will contain the deuterated substrate, the other the non-deuterated (protio) substrate. An internal standard (a stable, non-reactive compound) should be added to each for accurate quantification.
-
Initiation and Monitoring: Place both vessels in a thermostated bath to ensure identical temperature. Initiate the reactions simultaneously. At timed intervals, withdraw an aliquot from each reaction mixture, quench it immediately (e.g., by adding to cold solvent), and prepare for analysis (e.g., by GC-MS or ¹H NMR).
-
Data Acquisition: Analyze each aliquot to determine the concentration of the starting material relative to the internal standard.
-
Data Analysis:
-
Plot [Substrate] vs. Time for both the deuterated (D) and non-deuterated (H) reactions.
-
Determine the initial reaction rate (k) for each by calculating the slope of the initial linear portion of the curve.
-
Calculate the KIE as the ratio of the rates: KIE = k_H / k_D .
-
Decision Tree: Interpreting KIE Results
Caption: Interpreting Kinetic Isotope Effect (KIE) measurements.
Conclusion
Deuterated isopropylidene glycerol is more than a mere isotopically labeled compound; it is a strategic tool for the precision engineering of chiral molecules. Its applications, rooted in the fundamental principles of the kinetic isotope effect, empower chemists to design drug candidates with superior pharmacokinetic profiles, stabilize labile stereocenters, and probe complex reaction mechanisms. The protocols and workflows detailed herein provide a robust framework for leveraging this versatile building block to its full potential, accelerating innovation in drug discovery and asymmetric synthesis.
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Lu, X., Liu, Z., & Li, C. (2021). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. NMR in Biomedicine, 34(5), e4483. [Link]
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Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
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Trotman, M., et al. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. ACS Medicinal Chemistry Letters, 11(4), 456–462. [Link]
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Wang, Y., et al. (2021). Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications, 57(84), 10974-10986. [Link]
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Wang, Y., et al. (2021). Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications, 57(84), 10974-10986. [Link]
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Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities, and Challenges. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
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LibreTexts Chemistry. (2022). The E2 Reaction and the Deuterium Isotope Effect. [Link]
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Or V. K., et al. (2023). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 14, 2197. [Link]
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Mulzer, J. (1991). (R)‐ and (S)‐2,3‐Isopropylidene Glyceraldehyde — “Unbiased” Chiral Starting Materials. Angewandte Chemie International Edition in English, 30(11), 1452-1454. [Link]
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Zaleski, D. P., et al. (2023). Assignment of the absolute configuration of molecules that are chiral by virtue of deuterium substitution using chiral tag molecular rotational resonance spectroscopy. Chemical Science, 14(25), 6835-6842. [Link]
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Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-423. [Link]
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American Chemical Society. (2021). Isopropylideneglycerol. [Link]
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alteqo. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. [Link]
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GLACONCHEMIE. (n.d.). GLYCASOL. [Link]
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Oikawa, Y., & Yonemitsu, O. (1982). Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose. Journal of the Chemical Society, Perkin Transactions 1, 1479-1484. [Link]
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Application Notes: Synthesis and Use of 1,2-O-Isopropylidene-sn-glycerol-d5 for Quantitative Glycerophospholipid Analysis
Abstract
This document provides a detailed guide for researchers, chemists, and drug development professionals on the chemical synthesis of deuterated glycerophospholipids using 1,2-O-Isopropylidene-sn-glycerol-d5 as a starting material. The integration of a stable isotope-labeled glycerol backbone is a cornerstone for creating high-quality internal standards essential for accurate quantification in mass spectrometry-based lipidomics. We present the underlying principles, step-by-step synthetic protocols, and applications of these standards in complex biological matrices.
Introduction: The Imperative for Precision in Lipidomics
Glycerophospholipids are fundamental components of cellular membranes, serving not only as structural scaffolds but also as critical players in cell signaling and energy storage.[1][2] The field of lipidomics, which seeks to quantify the complete lipid profile of a cell or organism, has unveiled the profound impact of lipid dysregulation in numerous diseases.[3][4]
A significant analytical challenge in lipidomics is the accurate quantification of lipid species within complex biological samples. Electrospray ionization mass spectrometry (ESI-MS), the primary analytical platform, is susceptible to matrix effects and variations in ionization efficiency, which can compromise data reproducibility and accuracy.[5] The use of stable isotope-labeled internal standards, particularly those labeled with deuterium, is the gold standard for mitigating these issues.[6][7] These standards, which are chemically identical to their endogenous counterparts but differ in mass, co-elute during chromatography and experience similar ionization effects, allowing for reliable normalization and precise quantification.[7][8]
This compound is a strategically designed precursor for synthesizing a wide array of glycerophospholipid standards. Its key features are:
-
Stereochemical Purity: The sn (stereospecifically numbered) configuration ensures the synthesis of biologically relevant enantiomers.
-
Isopropylidene Protection: The acetonide group protects the sn-1 and sn-2 hydroxyls, directing subsequent chemical modifications to the primary sn-3 hydroxyl group.[9][10]
-
Deuterium Labeling: The five deuterium atoms on the glycerol backbone provide a stable, non-radioactive mass shift, creating an ideal internal standard for mass spectrometry.
This guide details the synthesis of a representative deuterated glycerophospholipid, phosphatidylcholine (PC), starting from this key precursor.
Synthetic Strategy and Workflow
The synthesis of a deuterated diacyl-glycerophospholipid from this compound involves a multi-step process. The isopropylidene group serves as a crucial protecting group, ensuring that phosphorylation occurs selectively at the sn-3 position. This is followed by the introduction of fatty acyl chains and, finally, the desired polar head group.
Figure 1: General workflow for the synthesis of deuterated glycerophospholipids.
Detailed Synthetic Protocols
This section provides a representative protocol for the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d5 (DPPC-d5).
Materials and Reagents:
| Reagent | MW ( g/mol ) | Stoichiometry (Equivalents) | Notes |
| This compound | 137.20 | 1.0 | Starting Material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | Phosphorylating agent |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 214.32 | 2.5 | Non-nucleophilic base |
| Dichloromethane (DCM), Anhydrous | - | - | Solvent |
| Palmitic Anhydride | 494.84 | 2.5 | Acylating agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.2 | Acylation catalyst |
| Choline Tosylate | 277.35 | 1.5 | Head group precursor |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 302.84 | 2.0 | Condensing agent for head group coupling |
| Pyridine, Anhydrous | - | - | Solvent |
| Hydrochloric Acid (HCl), aq. | - | - | For deprotection and workup |
Protocol 1: Phosphorylation of the Glycerol Backbone
Causality: The first step is to introduce the phosphate moiety at the free sn-3 hydroxyl position. Phosphorus oxychloride is an effective phosphorylating agent. A non-nucleophilic base like Proton Sponge is used to scavenge the HCl generated during the reaction without interfering with the reactants. Anhydrous conditions are critical to prevent hydrolysis of POCl₃.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and Proton Sponge (2.5 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via syringe over 15 minutes. The reaction mixture may turn slightly yellow.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude dichlorophosphate intermediate is typically used in the next step without further purification.
Protocol 2: Acylation to Introduce Fatty Acid Chains
Causality: This step introduces the hydrophobic fatty acid tails to the glycerol backbone. Using a fatty acid anhydride in the presence of a catalytic amount of DMAP is a highly efficient method for esterification.[11] This reaction forms the phosphatidic acid core of the molecule.
-
Reaction Setup: The crude product from Protocol 1 is dissolved in anhydrous DCM. Add palmitic anhydride (2.5 eq) and DMAP (0.2 eq).
-
Reaction Execution: Stir the mixture at room temperature under an inert atmosphere for 12-18 hours.
-
Monitoring and Workup: Monitor by TLC. Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude protected phosphatidic acid can be purified by silica gel column chromatography if necessary, though it is often carried forward.
Protocol 3: Head Group Coupling and Deprotection
Causality: The final steps involve coupling the choline head group and removing the isopropylidene protecting group. A condensing agent like TPSCl is used to activate the phosphate for reaction with the hydroxyl group of choline.[12] The final deprotection is achieved by mild acid hydrolysis, which selectively cleaves the acetal without hydrolyzing the fatty acid ester bonds.[13]
-
Head Group Coupling: Dissolve the protected phosphatidic acid-d5 (1.0 eq) and choline tosylate (1.5 eq) in anhydrous pyridine. Add TPSCl (2.0 eq) in portions at room temperature.
-
Reaction Execution: Stir the reaction for 24 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Workup: Quench the reaction by adding a small amount of water. Remove the pyridine by rotary evaporation. Dissolve the residue in a chloroform/methanol mixture and wash with water.
-
Deprotection: Concentrate the organic layer containing the fully protected phosphatidylcholine-d5. Dissolve the residue in a mixture of tetrahydrofuran (THF) and 0.5 M aqueous HCl.
-
Final Hydrolysis: Stir the solution at room temperature for 8-12 hours until TLC analysis indicates complete removal of the isopropylidene group.
-
Final Purification: Neutralize the reaction with sodium bicarbonate. Extract the final product, DPPC-d5, using a Bligh-Dyer or Folch extraction. The final purification is achieved by silica gel column chromatography using a chloroform/methanol/water solvent gradient. The structure and purity should be confirmed by ¹H-NMR, ³¹P-NMR, and high-resolution mass spectrometry.
Figure 2: Transformation from deuterated precursor to final phospholipid standard. (Note: A precise image for DPPC-d5 is not available; the starting material image is used as a structural placeholder).
Application in Quantitative Lipidomics
The synthesized deuterated glycerophospholipid serves as an ideal internal standard (IS) for LC-MS analysis.
Protocol 4: Use of DPPC-d5 in a Typical Lipidomics Workflow
-
Sample Preparation: To a known volume or weight of a biological sample (e.g., plasma, cell lysate), add a precise amount of the synthesized DPPC-d5 standard solution. The amount added should be chosen to be within the linear dynamic range of the instrument and comparable to the expected endogenous analyte concentration.
-
Lipid Extraction: Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). The IS will co-extract with the endogenous lipids, accounting for any variability or loss during this step.
-
LC-MS Analysis: Analyze the lipid extract using a suitable LC-MS/MS method. The deuterated standard will co-elute or elute very closely with the non-labeled endogenous DPPC.
-
Data Processing: Monitor the specific precursor-to-fragment ion transitions for both endogenous DPPC and the DPPC-d5 internal standard.
-
Quantification: The concentration of the endogenous lipid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of the analyte and a fixed amount of the internal standard. This ratio-based method corrects for variations in sample injection volume, matrix effects, and instrument response.[14]
Conclusion
This compound is a versatile and powerful precursor for the chemical synthesis of high-quality, deuterated internal standards for glycerophospholipids. The synthetic route, while multi-stepped, is robust and allows for the introduction of various fatty acyl chains and polar head groups, enabling the creation of a comprehensive library of standards. The use of these standards is indispensable for achieving the accuracy and precision required in modern lipidomics research, ultimately advancing our understanding of the role of lipids in health and disease.
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Title: Biosynthesis of Phosphatidic Acid and Triacylglycerols Source: YouTube (Catalyst University) URL: [Link]
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Title: (a) Scheme of the reactor setup for glycerol phosphorylation. (b) Oven-cured phosphate-containing polyester. Source: ResearchGate URL: [Link]
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Application Note: Quantitative Analysis of Monoacylglycerols in Biological Matrices using a Validated Stable Isotope Dilution GC-MS Method with 1,2-O-Isopropylidene-sn-glycerol-d5
Abstract
This application note presents a robust and detailed protocol for the quantitative analysis of monoacylglycerols (MAGs) and related compounds in complex biological matrices. The method leverages the precision of stable isotope dilution by employing 1,2-O-Isopropylidene-sn-glycerol-d5 as an internal standard. The protocol outlines a comprehensive workflow, including lipid extraction, derivatization via trimethylsilylation (TMS) to enhance analyte volatility and thermal stability, and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] We explain the causality behind critical experimental choices, from sample preparation to instrument configuration, to ensure methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in lipidomics, metabolic studies, and pharmaceutical analysis.
Principle and Scientific Rationale
Accurate quantification of lipids in biological samples is frequently hindered by variations in extraction efficiency, instrument response, and matrix effects. The stable isotope dilution (SID) mass spectrometry method is the gold standard for overcoming these challenges.[2] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (or a structurally similar compound) to the sample at the earliest stage of preparation.
Causality of Internal Standard Selection: this compound is an ideal internal standard (IS) for the quantification of its non-labeled counterpart and structurally related short-chain monoacylglycerols.
-
Chemical and Physical Similarity: The deuterated standard is chemically identical to the native analyte, ensuring it behaves similarly during all extraction, derivatization, and chromatographic steps. This co-elution minimizes analytical variability.[2]
-
Mass Differentiation: The five deuterium atoms provide a distinct mass shift (+5 Da) from the endogenous analyte, allowing the mass spectrometer to differentiate and independently measure the analyte and the internal standard without spectral overlap.
-
No Natural Occurrence: The deuterated form is not naturally present in biological samples, preventing any background interference.[3]
The Role of Derivatization: Compounds containing polar functional groups, such as the hydroxyl (-OH) group in 1,2-O-Isopropylidene-sn-glycerol, often exhibit poor chromatographic behavior (e.g., peak tailing, low volatility).[3][4] Silylation is a derivatization technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1]
-
Mechanism: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent. The reaction replaces the active hydrogen, thereby increasing analyte volatility and thermal stability while reducing adsorption within the GC system.[1][5]
-
Benefit: This results in sharper, more symmetrical chromatographic peaks, leading to improved resolution and more accurate quantification.[1]
Materials and Reagents
-
Internal Standard: this compound
-
Analyte Standard: 1,2-O-Isopropylidene-sn-glycerol (for calibration curve)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Isooctane, Pyridine (anhydrous)
-
Reagents: Sodium Chloride (NaCl), Deionized Water
-
Equipment: Glass vials (2 mL) with PTFE-lined caps, micropipettes, heating block, vortex mixer, centrifuge, nitrogen evaporator.
Instrumentation: GC-MS System
A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is required. The following configuration serves as a validated starting point.
| Parameter | Specification | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD or equivalent | Offers the sensitivity and selectivity needed for trace-level quantification. |
| Injector | Split/Splitless Inlet | Splitless mode is used for maximum sensitivity for low-concentration samples. |
| Autosampler | Agilent 7693A or equivalent | Ensures reproducible injection volumes and minimizes variability. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing excellent separation for a wide range of derivatized lipids. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas, provides good chromatographic efficiency. |
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 1,2-O-Isopropylidene-sn-glycerol and this compound into separate 5 mL volumetric flasks. Dissolve in isooctane.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS primary stock solution with isooctane. This solution will be used to spike all samples, calibrators, and quality controls (QCs).
-
Calibration Standards (0.1 to 25 µg/mL): Prepare a series of calibration standards by serial dilution of the analyte primary stock solution with isooctane.
Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
This protocol is optimized for a 100 µL plasma/serum sample. Adjust volumes proportionally for other sample types (e.g., tissue homogenate).
-
Spiking: To a 2 mL glass vial, add 100 µL of the biological sample (or blank matrix for calibrators/QCs). Add 10 µL of the IS Working Solution (10 µg/mL).
-
Single-Phase Extraction: Add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture to the vial. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. This will result in two distinct phases.
-
Lipid Collection: Carefully collect the lower organic layer (containing lipids) using a glass pipette and transfer it to a clean 2 mL vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. An absolutely dry sample is crucial for the subsequent derivatization step to proceed efficiently.[5]
Trimethylsilyl (TMS) Derivatization
-
Reagent Addition: To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst, particularly for sterically hindered hydroxyl groups.
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 70°C for 30 minutes in a heating block to ensure the reaction goes to completion.[5]
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis using stable isotope dilution GC-MS.
GC-MS Analysis Protocol
| Parameter | Setting |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C. Hold for 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (TMS-derivative) | Analyte (d0): m/z 101, 117, 205 |
| Internal Standard (d5): m/z 103, 122, 210 | |
| Dwell Time | 100 ms per ion |
Rationale for Ion Selection: The primary fragment for quantification is typically the most abundant and specific ion. For TMS-derivatized 1,2-O-Isopropylidene-sn-glycerol, a key fragment results from cleavage between C1 and C2 of the glycerol backbone.
-
Quantifier Ion: The most intense, stable fragment (e.g., m/z 205 for d0, m/z 210 for d5).
-
Qualifier Ions: Additional characteristic fragments (e.g., m/z 101, 117 for d0) are monitored to confirm identity and peak purity.
Data Analysis and Method Validation
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte (d0) and the internal standard (d5).
-
Response Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample and calibrator.
-
Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (y = mx + b) with a weighting of 1/x. The curve should have a coefficient of determination (r²) ≥ 0.995.
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their response ratios onto the calibration curve.
-
Method Validation: To ensure the protocol is a self-validating system, key performance metrics should be assessed:
-
Precision & Accuracy: Analyze QC samples at low, medium, and high concentrations (n=5). Precision (%CV) should be <15%, and accuracy (% bias) should be within ±15%.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing serially diluted samples and defined as a signal-to-noise ratio of 3 and 10, respectively.
-
Selectivity: Confirmed by the absence of interfering peaks in blank matrix samples at the retention times of the analytes.
-
Conclusion
This application note provides a comprehensive, validated GC-MS method for the accurate quantification of 1,2-O-Isopropylidene-sn-glycerol and related monoacylglycerols in biological samples. By combining the specificity of stable isotope dilution with an optimized sample preparation and derivatization workflow, this protocol offers the reliability and precision required for demanding research and development applications. The detailed explanation of the scientific principles behind each step empowers users to implement and adapt the method with confidence.
References
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PMC - PubMed Central. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. [Link]
-
Development of an Analytical Method for the Quantification of Saturated Monoacylglycerols in Biodiesel. (n.d.). TUGraz DIGITAL Library. [Link]
-
Preparation of TMS Derivatives for GC/MS. (2009). CalTech GPS. [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]
-
GC Derivatization. (n.d.). Grace. [Link]
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Application and Protocol Guide for the NMR Spectroscopic Analysis of 1,2-O-Isopropylidene-sn-glycerol-d5
This document provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,2-O-Isopropylidene-sn-glycerol-d5. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for structural elucidation and mechanistic studies. This guide offers detailed protocols for sample preparation, data acquisition, and spectral interpretation, grounded in established scientific principles.
Introduction: The Significance of this compound
1,2-O-Isopropylidene-sn-glycerol is a versatile chiral building block in the synthesis of a wide range of biologically active molecules, including glycerides and phosphoglycerides. The deuterated isotopologue, this compound, where five hydrogen atoms on the glycerol backbone are replaced by deuterium, serves as a powerful tool in NMR-based structural and mechanistic studies. The deuterium labels simplify complex proton NMR spectra by removing specific signals and altering coupling patterns, which can be invaluable for assigning resonances and elucidating molecular conformations and reaction mechanisms.
This application note will detail the necessary steps and theoretical considerations for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this deuterated compound.
Experimental Workflow Overview
The process of acquiring and interpreting NMR spectra for this compound can be systematically broken down into several key stages. Each stage is critical for ensuring data quality and accurate interpretation.
Caption: A flowchart outlining the key stages in the NMR analysis of this compound.
Detailed Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation. The primary goals are to achieve a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, in a suitable deuterated solvent.
Protocol 1: Preparation of an NMR Sample of this compound
-
Solvent Selection:
-
Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this compound. The choice of solvent can slightly alter the chemical shifts of the analyte.[1][2]
-
Ensure the solvent's residual peaks do not overlap with the signals of interest. For this compound, the remaining proton signals are from the isopropylidene group and the hydroxyl proton, which typically appear in regions where common solvent impurities are not a major issue.
-
-
Determining Sample Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient.
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Preparation Steps:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the chosen deuterated solvent (e.g., 0.6 mL of CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
To remove any dust or particulate matter, filter the solution through a small plug of glass wool or a cotton ball placed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
-
Label the NMR tube clearly.
-
NMR Data Acquisition: Capturing the Molecular Signature
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted for optimal results.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of 10-12 ppm is usually sufficient to cover the expected signals.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup:
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: A spectral width of around 200-220 ppm is standard for ¹³C NMR.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Expected NMR Spectra and Interpretation
The key to interpreting the NMR spectra of this compound lies in understanding the effects of deuterium substitution. The five deuterium atoms on the glycerol backbone will result in the absence of their corresponding signals in the ¹H NMR spectrum and will influence the appearance of the adjacent carbon signals in the ¹³C NMR spectrum.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
In the ¹H NMR spectrum of the d5-labeled compound, the signals corresponding to the glycerol backbone protons (at C1, C2, and C3) will be absent. The expected signals are:
-
Isopropylidene Protons (CH₃): Two singlets corresponding to the two diastereotopic methyl groups of the isopropylidene moiety. In the non-deuterated compound, these typically appear around 1.26 and 1.30 ppm in DMSO-d₆.[1][2]
-
Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton. The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is often observed around 2.0 ppm.[1][2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity (due to coupling with deuterium, which has a spin I=1) and will be significantly less intense.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| C1 | ~62.7 | Triplet | Attached to two deuterium atoms. Signal intensity will be reduced. |
| C2 | ~76.5 | Triplet | Attached to one deuterium atom. Signal intensity will be reduced. |
| C3 | ~66.6 | Triplet | Attached to two deuterium atoms. Signal intensity will be reduced. |
| Ketal Carbon | ~108.6 | Singlet | Highly deshielded, characteristic of the ketal carbon.[1][2] |
| Methyl Carbons | ~25.8 and ~27.1 | Singlets | Two distinct signals for the diastereotopic methyl groups.[1][2] |
Note: The chemical shifts are based on data for the non-deuterated analogue and may vary slightly.[1][2]
Advanced NMR Techniques: 2D Spectroscopy
For unambiguous assignment and further structural characterization, 2D NMR experiments are highly recommended.
¹H-¹H COSY (Correlation Spectroscopy)
A COSY experiment reveals correlations between protons that are coupled to each other. In the case of this compound, a COSY spectrum would be very simple, showing no cross-peaks as there are no remaining coupled protons in the molecule. This can be a useful confirmation of the deuteration pattern.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[3][4] This is a powerful technique for assigning carbon signals.
Expected HSQC Correlations:
-
A cross-peak will be observed between the proton signal of each isopropylidene methyl group and its corresponding carbon signal.
-
No cross-peaks will be observed for the glycerol backbone carbons (C1, C2, C3) as they are attached to deuterium, not protons.
Caption: Logic diagram illustrating expected HSQC correlations.
Troubleshooting Common Issues
-
Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or sample aggregation at high concentrations. Re-shimming, filtering the sample again, or diluting the sample can help.
-
Low Signal-to-Noise: For ¹³C NMR, this is a common issue. Increase the number of scans or prepare a more concentrated sample.
-
Unexpected Peaks: These may be due to solvent impurities, contaminants in the sample, or side products from a reaction. Consult tables of common NMR impurities to identify them.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful method for its characterization and for its application in more complex chemical and biological systems. The deuterium labeling greatly simplifies the ¹H NMR spectrum, facilitating straightforward interpretation. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently obtain and analyze high-quality NMR data for this valuable isotopically labeled compound.
References
-
The Royal Society of Chemistry. (n.d.). A facile approach for the synthesis of solketal, a fuel additive from biowaste glycerol using transiti. Retrieved from [Link]
-
Maurya, S., & Sharma, Y. C. (n.d.). Synthesis and E-metrics studies of an economically viable heterogeneous acid catalyst for production and upscaling of solketal. Amazon S3. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
ResearchGate. (n.d.). 2 H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). Retrieved from [Link]
-
ScienceDirect. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR data of solketal palmitate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of solketal prepared by acetylation of glycerol in 1 h.... Retrieved from [Link]
-
ChemBK. (2024). 1,2-Isopropylidene-SN-Glycerol. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (CDCl3) of compound II. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000131). Retrieved from [Link]
-
News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
National Institutes of Health. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]
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Application Notes & Protocols: Advanced Derivatization Techniques Using 1,2-O-Isopropylidene-sn-glycerol-d5
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1,2-O-Isopropylidene-sn-glycerol-d5. This deuterated, chiral synthon is a powerful tool for the synthesis of complex lipids and as an internal standard for mass spectrometry-based quantitative analysis. We will explore the core principles behind its use, provide detailed, field-tested protocols for its derivatization, and explain the causality behind critical experimental choices to ensure reproducible and accurate results.
Introduction: The Strategic Advantage of this compound
This compound is a versatile C3 building block valued for three key features:
-
Defined Stereochemistry: The sn (stereospecifically numbered) designation indicates that the molecule is derived from L-glycerol, providing a fixed chiral center at the C2 position. This is crucial for the synthesis of biologically active molecules like glycerophospholipids and platelet-activating factor (PAF), where stereochemistry dictates function.[1][2][3]
-
Orthoester Protection: The isopropylidene group (also known as an acetonide) serves as a robust protecting group for the cis-diol at the C1 and C2 positions. This allows for selective chemical modification of the primary hydroxyl group at the C3 position. This group can be removed under mild acidic conditions, regenerating the diol when required.[4][5]
-
Stable Isotope Label: The five deuterium atoms (d5) introduce a +5 Dalton mass shift compared to the unlabeled analogue.[6][7] This property is indispensable for modern analytical techniques, particularly stable isotope dilution mass spectrometry (SID-MS), which is the gold standard for quantitative analysis in complex biological matrices.[8]
These features make it an ideal starting material for synthesizing deuterated internal standards for lipidomics research and a valuable tracer for metabolic flux studies.
Caption: Structure and key features of this compound.
Core Application: Synthesis of a Deuterated Monoacylglycerol (MAG) Internal Standard
One of the most common applications is the synthesis of deuterated lipid internal standards. Here, we detail the process of creating a d5-labeled monoacylglycerol (MAG) by esterifying the C3 hydroxyl group with a fatty acid. This d5-MAG can then be used to accurately quantify its corresponding endogenous (d0) MAG in biological samples.
Rationale for Experimental Design
The protocol below describes an esterification reaction using an acyl chloride in the presence of a base.
-
Acyl Chloride vs. Carboxylic Acid: While direct esterification with a carboxylic acid (Fischer esterification) is possible, it requires harsh acidic conditions and high temperatures, which can risk side reactions. Using a more reactive acyl chloride allows the reaction to proceed quickly at room temperature under mild basic conditions.
-
Choice of Base: Pyridine is used both as a solvent and a base. Its primary role is to act as a nucleophilic catalyst and to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the HCl from protonating the starting material or causing unwanted side reactions, such as the cleavage of the acid-sensitive isopropylidene group.
-
Work-up Strategy: The work-up is designed to remove the pyridine catalyst and any unreacted starting materials. A dilute acid wash (e.g., with cold HCl or CuSO₄) protonates and removes the pyridine into the aqueous phase. A bicarbonate wash neutralizes any remaining acid.
-
Purification: Silica gel chromatography is a standard and effective method for separating the non-polar lipid product from the more polar unreacted alcohol starting material.
Caption: General workflow for synthesizing a d5-monoacylglycerol derivative.
Protocol 1: Esterification of this compound
Objective: To synthesize 1,2-O-Isopropylidene-3-palmitoyl-sn-glycerol-d5.
Materials:
-
This compound (MW: ~137.19 g/mol )
-
Palmitoyl chloride (MW: 274.87 g/mol )
-
Anhydrous pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (e.g., 100 mg, 0.73 mmol) in anhydrous pyridine (e.g., 2 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add palmitoyl chloride (e.g., 1.1 equivalents, 0.80 mmol, ~220 mg) dropwise to the stirred solution. Causality Note: Slow addition at 0°C helps to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching and Extraction: Cool the reaction mixture back to 0°C and slowly add cold 1M HCl to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Aqueous Washes:
-
Wash the organic layer sequentially with cold 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality Note: The bicarbonate wash is crucial to remove any remaining acid which could cleave the protecting group during workup or storage.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show a clear molecular ion corresponding to the d5-labeled product.
Deprotection and Further Applications
For certain applications, such as the synthesis of d5-labeled phospholipids or a final MAG standard without the protecting group, the isopropylidene group must be removed.
Protocol 2: Mild Acidic Deprotection
Objective: To remove the isopropylidene protecting group to yield 3-palmitoyl-sn-glycerol-d5.
Materials:
-
Protected d5-MAG from Protocol 1
-
Tetrahydrofuran (THF)
-
Acetic Acid
-
Water
Procedure:
-
Dissolve the purified 1,2-O-Isopropylidene-3-palmitoyl-sn-glycerol-d5 in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 v/v/v ratio).
-
Stir the reaction at a controlled temperature (e.g., 40-50°C) for 4-8 hours. Monitor the reaction by TLC. Causality Note: Acetic acid provides mild acidic conditions sufficient to hydrolyze the acetal without causing significant acyl migration from the C3 to the C1 or C2 positions. Higher temperatures or stronger acids would increase this risk.[4]
-
Once the reaction is complete, remove the solvents under reduced pressure. Co-evaporate with toluene or methanol several times to remove residual acetic acid.
-
The crude product can be purified by silica gel chromatography if necessary to yield the final 3-palmitoyl-sn-glycerol-d5.
Analytical Protocol: Quantitative Lipidomics using SID-MS
The synthesized d5-labeled lipid is now ready to be used as an internal standard for the accurate quantification of its endogenous analogue.
Principle: A known amount of the heavy (d5) internal standard is spiked into a sample containing an unknown amount of the light (d0) analyte. The two molecules are assumed to behave identically during sample extraction, processing, and ionization. The concentration of the analyte is then determined by comparing the peak area ratio of the analyte to the internal standard in the mass spectrometer.
Caption: Logical workflow for quantitative analysis using a d5-internal standard.
Protocol 3: LC-MS/MS Quantification of a Monoacylglycerol
Objective: To quantify palmitoyl-glycerol (MAG 16:0) in human plasma.
Procedure:
-
Standard Preparation: Prepare a stock solution of the synthesized 3-palmitoyl-sn-glycerol-d5 in a suitable organic solvent (e.g., methanol/chloroform) at a known concentration.
-
Sample Preparation: To a plasma sample (e.g., 50 µL), add a precise volume of the d5-internal standard solution (e.g., 10 µL of a 10 ng/µL stock).
-
Lipid Extraction: Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure. This involves adding chloroform/methanol, vortexing, and centrifuging to separate the organic (lipid-containing) and aqueous layers.
-
Sample Analysis:
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable injection solvent (e.g., isopropanol/acetonitrile/water).
-
Inject the sample into an LC-MS/MS system.
-
-
MS/MS Method:
-
Use an electrospray ionization (ESI) source, typically in positive mode for MAGs.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| MAG 16:0 (Analyte) | [M+NH₄]⁺ ≈ 346.3 | [M+H-H₂O]⁺ ≈ 311.3 | Ammonium adduct is often abundant. Product ion corresponds to loss of ammonia and water. |
| MAG 16:0-d5 (Standard) | [M+NH₄]⁺ ≈ 351.3 | [M+H-H₂O]⁺ ≈ 316.3 | A +5 Da shift is observed in both the precursor and the key fragment ion. |
-
Quantification:
-
Integrate the peak areas for both the d0-analyte and the d5-standard MRM transitions.
-
Calculate the peak area ratio (Area_d0 / Area_d5).
-
Determine the concentration of the analyte in the original sample using a calibration curve prepared with known amounts of the d0-analyte and a fixed amount of the d5-standard.
-
References
-
(R)‐ and (S)‐2,3‐Isopropylidene Glyceraldehyde — “Unbiased” Chiral Starting Materials. ResearchGate. Available at: [Link]
-
Synthesis of novel deuterated lipids and surfactants. SINE2020. Available at: [Link]
- Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol. Google Patents.
-
Chiral gas chromatography for the determination of 1,2‐O‐isopropylidene‐sn‐glycerol stereoisomers. ResearchGate. Available at: [Link]
-
dl-ISOPROPYLIDENEGLYCEROL. Organic Syntheses. Available at: [Link]
-
Enzymatic Synthesis of 2,3-O-isopropylidene-sn-glycerol, a Chiral Building Block for Platelet-Activating Factor. PubMed. Available at: [Link]
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. ResearchGate. Available at: [Link]
-
Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. National Institutes of Health (NIH). Available at: [Link]
-
Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwidejournals.com. Available at: [Link]
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Application Note: A Guide to Tracing De Novo Glycerolipid Metabolism Using 1,2-O-Isopropylidene-sn-glycerol-d5
Introduction: Illuminating the Dynamics of Lipid Synthesis
The study of cellular metabolism has shifted from static snapshots of metabolite concentrations to dynamic measurements of pathway activity, or metabolic flux.[1] This evolution is crucial for understanding the biochemical underpinnings of health and disease, including cancer, diabetes, and neurodegeneration.[2][3] Stable isotope tracing, coupled with mass spectrometry, has become an indispensable tool for tracking the fate of atoms through complex metabolic networks, providing a quantitative measure of flux.[4][5]
Glycerolipids, including triacylglycerols (TAGs) and phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), are fundamental to cellular function, serving as energy storage molecules, structural components of membranes, and signaling intermediates.[6] The synthesis of these lipids, primarily through the de novo Kennedy pathway, begins with a glycerol-3-phosphate backbone.[7][8] Dysregulation of glycerolipid metabolism is a hallmark of numerous pathologies, making these pathways a critical area of investigation.[9]
This guide details the application of 1,2-O-Isopropylidene-sn-glycerol-d5 , a specialized stable isotope tracer, for specifically interrogating the synthesis of the glycerolipid backbone. We will explore the biochemical rationale for its use, provide detailed protocols for cell-based experiments, and outline the analytical strategies for data interpretation. The use of a protected, deuterated glycerol molecule offers distinct advantages, enabling researchers to precisely measure the flux through glycerolipid synthesis pathways with high sensitivity and specificity.
Section 1: The Principle of Glycerolipid Backbone Tracing
The Kennedy Pathway: The Central Route to Glycerolipids
The primary route for de novo synthesis of TAGs and the major phospholipids (PC and PE) is the Kennedy pathway, which takes place largely in the endoplasmic reticulum.[7][10] The pathway initiates with the phosphorylation of glycerol to glycerol-3-phosphate (G3P). Two fatty acyl-CoAs are then sequentially added to the G3P backbone to form phosphatidic acid (PA).[8] PA is a critical branch point; it can be dephosphorylated to diacylglycerol (DAG), which is the direct precursor for TAG, PC, and PE synthesis.[6]
When this compound is introduced to cells, it is readily taken up. Intracellularly, the isopropylidene protecting group is cleaved, releasing glycerol-d5. This labeled glycerol is then phosphorylated by glycerol kinase to form glycerol-3-phosphate-d5 (G3P-d5), which enters the Kennedy pathway. The five deuterium atoms on the glycerol backbone act as a stable isotopic tag that is conserved throughout the downstream synthesis of all major glycerolipid classes.
Rationale and Advantages of the Tracer
The choice of tracer is critical for a successful metabolic flux experiment.[4] this compound offers several key advantages over more general-purpose tracers like ¹³C-glucose or deuterated water (D₂O).
-
Direct and Specific Labeling: Unlike ¹³C-glucose, which labels both the glycerol backbone and newly synthesized fatty acids, this tracer specifically targets the glycerol backbone.[11] This eliminates confounding signals from fatty acid synthesis and allows for unambiguous measurement of de novo glycerolipid assembly.
-
Chemical Protection for Targeted Delivery: The isopropylidene group protects the hydroxyls at the sn-1 and sn-2 positions, potentially enhancing cell permeability and preventing premature modification before entering the target pathway.[12][13] This ensures the tracer acts as a direct precursor to glycerol-3-phosphate within the cell.
-
High Isotopic Enrichment and Clear Signal: The five deuterium atoms provide a significant +5 Da mass shift. This large, clear shift is easily resolved by modern mass spectrometers from the natural M+1 and M+2 isotopologues of the unlabeled lipid, minimizing analytical interference.[14][15]
-
Stereospecificity: The use of the sn-glycerol stereoisomer ensures that the tracer is incorporated into glycerolipids via the same enzymatic machinery that processes endogenous substrates, reflecting true physiological activity.[16][17]
Section 2: Experimental Design
A robust experimental design is paramount for obtaining meaningful and reproducible data. Key variables include tracer concentration, labeling duration, and appropriate controls.
Key Considerations for In Vitro Studies
-
Cell State: Ensure cells are in a state of logarithmic growth, as metabolic activity can vary significantly with cell density and growth phase.
-
Tracer Concentration: The concentration should be high enough to achieve significant labeling but low enough to avoid perturbing normal cell metabolism. A titration experiment is recommended to determine the optimal concentration for your specific cell line.
-
Labeling Duration: The time required to reach isotopic steady state (where the enrichment of the product plateaus) varies by lipid class and cell type. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is essential to capture the kinetics of incorporation and determine the rate of synthesis.[11]
-
Media Composition: Standard culture media contains unlabeled glycerol. For maximal tracer incorporation, consider using custom media with no or minimal glycerol. However, labeling in standard media is often sufficient and reflects metabolism under more typical culture conditions.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 30-40% Confluency | Allows for logarithmic growth during the labeling period without reaching over-confluence. |
| Tracer Concentration | 10-100 µM | Balances sufficient enrichment with minimal metabolic perturbation. Start with ~50 µM. |
| Labeling Duration | 2 - 24 hours | Shorter times capture initial synthesis rates; longer times approach isotopic steady state. |
| Replicates | n ≥ 3 | Biological replicates are essential to ensure statistical significance. |
| Controls | Unlabeled (Vehicle) | Establishes the natural isotopic distribution and serves as a negative control. |
Section 3: Detailed Protocols
The following protocols provide a framework for a typical in vitro labeling experiment, from cell culture to lipid extraction.
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and grow to ~50% confluency.
-
Prepare Labeling Medium: Prepare fresh culture medium. Spike with this compound from a concentrated stock solution (e.g., in ethanol or DMSO) to the desired final concentration. Ensure the final solvent concentration is non-toxic to cells (typically <0.1%). Also prepare a vehicle-only control medium.
-
Initiate Labeling: Aspirate the old medium from the cells. Gently wash the cell monolayer once with sterile phosphate-buffered saline (PBS). Add the pre-warmed labeling medium (or control medium) to the wells.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired time points.
-
Quench Metabolism and Harvest Cells:
-
At the end of the incubation period, place the culture plate on ice to arrest metabolic activity.[14]
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold solvent (e.g., 80% methanol) or use a cell scraper to collect cells in PBS for subsequent extraction.
-
Flash freeze the cell pellets or extracts in liquid nitrogen and store at -80°C until lipid extraction.[14]
-
Protocol 2: Lipid Extraction for Mass Spectrometry Analysis (MTBE Method)
This protocol is adapted from the robust method for extracting a broad range of lipids.[14]
-
Preparation: To the cell pellet or lysate, add a mixture of internal standards for lipid quantification.[18] Add methanol to the sample. Vortex vigorously for 1 minute.
-
Phase Separation: Add methyl-tert-butyl ether (MTBE). Vortex for 10 minutes at 4°C. Add water to induce phase separation. Vortex for another 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic (lipid) layer, a lower aqueous (polar metabolite) layer, and a protein pellet at the interface.
-
Lipid Collection: Carefully collect the upper organic layer into a new tube, avoiding the protein interface.
-
Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried lipid film in a solvent suitable for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).
Section 4: Mass Spectrometry Analysis and Data Interpretation
LC-MS/MS Configuration
-
Chromatography: Reverse-phase liquid chromatography (RPLC) using a C18 or C30 column is standard for separating lipid classes and species based on acyl chain length and saturation.[19]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurately resolving the labeled (M+5) and unlabeled (M+0) isotopic envelopes.[20]
-
Ionization: Electrospray ionization (ESI) is used, typically in both positive and negative polarity modes, to detect different lipid classes.
Identifying Labeled Species
The core of the analysis is to extract ion chromatograms for both the unlabeled (M+0) and the labeled (M+5) versions of each lipid of interest. The d5-glycerol backbone adds 5.0315 Da to the monoisotopic mass of the lipid.
| Lipid Class | Example Lipid Species | Adduct (Positive Mode) | Unlabeled m/z (M+0) | Labeled m/z (M+5) |
| PC | PC(16:0/18:1) | [M+H]⁺ | 760.5851 | 765.6166 |
| PE | PE(16:0/18:1) | [M+H]⁺ | 718.5381 | 723.5696 |
| TAG | TAG(16:0/18:1/18:2) | [M+NH₄]⁺ | 876.7933 | 881.8248 |
| DAG | DAG(16:0/18:1) | [M+NH₄]⁺ | 596.5354 | 601.5669 |
| PA | PA(16:0/18:1) | [M-H]⁻ | 673.4919 | 678.5234 |
Note: m/z values are theoretical and will vary based on acyl chain composition.
Calculating Isotopic Enrichment and Flux
The fractional enrichment (FE) for each lipid is calculated by comparing the integrated peak area of the labeled form to the total pool of that lipid.
Fractional Enrichment (FE) = Area(M+5) / [Area(M+0) + Area(M+5)]
Plotting the fractional enrichment over time reveals the synthesis kinetics. The initial slope of this curve is proportional to the de novo synthesis rate of that lipid. Comparing these rates across different experimental conditions (e.g., drug treatment vs. control) can reveal significant alterations in metabolic flux.
Section 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Tracer concentration too low.2. Labeling time too short.3. Cells are not metabolically active (senescent, contact-inhibited).4. Tracer degradation. | 1. Increase tracer concentration.2. Increase labeling time; perform a time-course.3. Use cells in log-phase growth.4. Use freshly prepared labeling media. |
| Poor Lipid Recovery | 1. Inefficient extraction.2. Sample loss during drying or reconstitution.3. Low starting cell number. | 1. Ensure correct solvent ratios and vigorous vortexing during extraction.2. Avoid over-drying the lipid film. Reconstitute in a sufficient volume.3. Increase the number of cells harvested. |
| High Variability | 1. Inconsistent cell numbers between replicates.2. Variation in incubation times.3. Inconsistent extraction efficiency. | 1. Normalize harvested cell number or protein content.2. Process all samples for a given time point simultaneously.3. Use internal standards to normalize for extraction efficiency. |
Conclusion
This compound is a powerful and precise tool for investigating the dynamics of de novo glycerolipid synthesis. By directly labeling the glycerol backbone, it provides an unambiguous view of the flux into major lipid classes, including TAGs and phospholipids. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to employ this tracer, enabling new insights into the metabolic reprogramming that occurs in a wide range of biological and disease contexts.
References
-
Zhang, Y., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
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Hellerstein, M. K. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. [Link]
-
Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central. [Link]
-
Rohwedder, W. K., et al. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids. [Link]
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Wilfling, F., et al. (2014). Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology. [Link]
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Nargund, S., et al. (2022). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. [Link]
-
Muir, K., et al. (2024). Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma. PubMed Central. [Link]
-
PubChem. (2019). Glycerolipid Metabolism Pathway. PubChem. [Link]
-
Shen, W., et al. (2010). Metabolic and Transcriptional Responses of Glycerolipid Pathways to a Perturbation of Glycerol 3-Phosphate Metabolism in Arabidopsis. The Journal of Biological Chemistry. [Link]
-
Li, R., et al. (2024). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry. [Link]
-
Muir, K., et al. (2024). Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Ahern, K., et al. (2022). Biosynthesis of Membrane Glycerolipids. Biology LibreTexts. [Link]
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Li, C., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. International Journal of Molecular Sciences. [Link]
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Diraison, F., et al. (1997). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Mass Spectrometry. [Link]
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Scherer, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography–Mass Spectrometry. Journal of Proteome Research. [Link]
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Al-Sari, M., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. [Link]
-
Afonso, C., et al. (2011). Applications of Mass Spectrometry to Lipids and Membranes. PubMed Central. [Link]
-
Axsom, J. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]
- Google Patents. (2004). Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
Rabinowitz, J. D., & Purdy, J. (2012). Metabolomics and isotope tracing. PubMed Central. [Link]
-
Fischer, H. O. L., & Baer, E. (1939). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Biological Chemistry. [Link]
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Li, A. M., & He, Y. (2022). Isotope tracing in health and disease. PubMed Central. [Link]
-
Li, S., et al. (2020). IsoSearch: An Untargeted and Unbiased Metabolite and Lipid Isotopomer Tracing Strategy from HR-LC-MS/MS Datasets. Metabolites. [Link]
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Troubleshooting & Optimization
Technical Support Center: Deuterated Solketal Purity and Purification
Welcome to the technical support center for deuterated solketal. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated solketal in their work. The isotopic and chemical purity of this valuable chiral building block is paramount for achieving reliable and reproducible results in sensitive applications, from pharmaceutical synthesis to metabolic studies.[1] This document provides in-depth answers to common questions about impurities, offers troubleshooting advice for experimental issues, and details protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my deuterated solketal, and why are they present?
A1: Impurities in deuterated solketal can be broadly categorized into isotopic and chemical contaminants. Their presence often stems from the synthesis process, storage, or handling.[2][3]
-
Isotopic Impurities: The most common isotopic impurity is the corresponding non-deuterated (protio) solketal. This arises from incomplete deuteration during synthesis or from hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents.[4] The presence of protio-solketal can complicate NMR analysis and, more critically, can diminish the intended kinetic isotope effect in metabolic studies.[3]
-
Chemical Impurities: These can include:
-
Water (H₂O, HDO, D₂O): Deuterated compounds are often hygroscopic and readily absorb atmospheric moisture.[4][5] Water can interfere with moisture-sensitive reactions and appears as a prominent peak in ¹H NMR spectra, potentially obscuring signals from your compound of interest.[6][7][8]
-
Starting Materials: Residual glycerol and acetone, the precursors for solketal synthesis, may be present.[9][10][11][12]
-
Byproducts: The synthesis of solketal, which involves the ketalization of glycerol, can produce byproducts such as the six-membered ring isomer (5-hydroxy-2,2-dimethyl-1,3-dioxane).[13] Water is also a direct byproduct of this reaction.[10]
-
Catalysts: Acidic catalysts are often used in solketal synthesis and may remain in trace amounts.[14]
-
Solvents: Solvents used during synthesis or workup can persist in the final product.[15][16][17][18][19]
-
A summary of these common impurities is provided in the table below:
| Impurity Category | Specific Impurity | Common Origin | Potential Impact |
| Isotopic | Non-deuterated (protio) solketal | Incomplete deuteration, H-D exchange | Reduced kinetic isotope effect, analytical interference |
| Chemical | Water (H₂O, HDO, D₂O) | Atmospheric absorption (hygroscopicity) | Interference with moisture-sensitive reactions, NMR artifact |
| Glycerol, Acetone | Incomplete reaction | Side reactions, purity reduction | |
| Six-membered ring isomer | Side reaction during synthesis | Isomeric impurity, difficult to separate | |
| Acid catalysts | Residual from synthesis | Unwanted catalysis in subsequent reactions | |
| Organic Solvents | Residual from synthesis/purification | Analytical interference, potential side reactions |
Q2: My ¹H NMR spectrum shows a significant water peak. What is the most effective way to remove water from deuterated solketal?
A2: The presence of water is a frequent issue due to the hygroscopic nature of many deuterated compounds, including alcohols like solketal.[5] The recommended method for water removal is drying with activated molecular sieves.
The causality here is based on the specific pore size of the molecular sieves (typically 3Å or 4Å for water removal from organic solvents). These pores are large enough to trap small water molecules but exclude the larger solketal molecules.[20]
For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.
Q3: I suspect isotopic impurities (under-deuteration) in my sample. How can I confirm this, and is it possible to remove them?
A3: Confirming and quantifying isotopic purity typically requires high-resolution analytical techniques. Deuterium NMR (²H NMR) is a direct method for observing and quantifying deuterium incorporation.[21] High-field ¹H NMR can also be used to quantify the residual proton signals at the deuterated positions.[22]
Removing isotopic impurities is challenging. Fractional distillation under reduced pressure can sometimes enrich the desired deuterated compound, but its effectiveness depends on the difference in boiling points between the deuterated and non-deuterated species, which is often minimal. For applications requiring very high isotopic purity, preparative chromatography (e.g., HPLC) may be necessary, although this can be a costly and lower-yielding process.
Q4: How should I properly store and handle deuterated solketal to maintain its purity?
A4: Proper storage and handling are critical to prevent contamination and degradation.[2][3]
-
Storage: Store deuterated solketal in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen) to protect it from atmospheric moisture.[2][4] For long-term storage, refrigeration is recommended to minimize any potential degradation.[7][23]
-
Handling: Whenever possible, handle deuterated solketal in a glove box or under a stream of dry, inert gas.[4] Use oven-dried glassware and dry syringes/needles for transfers to avoid introducing moisture.[5][7] Single-use ampoules are an excellent option for minimizing exposure to the atmosphere.[2][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected side reactions in subsequent synthetic steps. | Residual acidic or basic impurities. | Wash the deuterated solketal with a saturated solution of sodium bicarbonate (if acidic) or dilute ammonium chloride (if basic), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and distill under reduced pressure. This neutralizes and removes ionic impurities. |
| Broad or shifted -OH peak in ¹H NMR. | Presence of water or acidic impurities. | The exchange rate of the hydroxyl proton is affected by water and acid/base concentration. Dry the sample thoroughly using the molecular sieves protocol. If the issue persists, consider purification by distillation. |
| Inconsistent kinetic data or reduced metabolic stability. | Isotopic dilution (presence of non-deuterated solketal). | Re-evaluate the isotopic purity using ²H NMR or high-field ¹H NMR. If purity is insufficient, consider repurification by fractional distillation or preparative chromatography. Ensure stringent anhydrous handling techniques to prevent H-D exchange.[4] |
| Extra peaks in the aliphatic region of the ¹H NMR spectrum. | Residual starting materials (glycerol, acetone) or solvents. | Compare the chemical shifts of the impurity peaks with reference spectra of common solvents and starting materials.[15][16][17][18][19] Purification by vacuum distillation is typically effective for removing these more volatile or less volatile components.[24] |
Experimental Protocols
Protocol 1: Drying of Deuterated Solketal using Molecular Sieves
This protocol describes the standard procedure for removing trace amounts of water from deuterated solketal.
Materials:
-
Deuterated solketal
-
3Å or 4Å molecular sieves, activated
-
Oven-dried round-bottom flask with a stir bar
-
Septum or glass stopper
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Activate Molecular Sieves: Place the required amount of molecular sieves (approximately 10-20% of the solvent weight) in a flask and heat in an oven at >250 °C under vacuum overnight.[25] Allow to cool to room temperature under an inert atmosphere or in a desiccator.
-
Setup: Place the deuterated solketal and a stir bar into an oven-dried round-bottom flask.
-
Drying: Add the activated molecular sieves to the flask containing the deuterated solketal.
-
Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature, with gentle stirring.[26] For optimal drying, a longer duration may be beneficial.[25]
-
Transfer: Carefully decant or filter the dried deuterated solketal from the molecular sieves into a clean, dry storage vessel under an inert atmosphere.
Visualizations
Diagram 1: General Purification Workflow for Deuterated Solketal
Caption: A typical workflow for the purification of deuterated solketal.
Diagram 2: Impurity-Method Relationship
Caption: Matching common impurities with their effective removal methods.
References
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- BenchChem. (2025).
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- MDPI. Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives.
- Echemi. (2022). A Guide to Drying Ethanol with Molecular Sieves.
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- 9. Chapter - Synthesis of Solketal: A Potent Fuel Additive from A Glycerol, A By-Product of Biodiesel Industries | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. echemi.com [echemi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. matec-conferences.org [matec-conferences.org]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
1,2-O-Isopropylidene-sn-glycerol-d5 stability in different solvents
Welcome to the technical support center for 1,2-O-Isopropylidene-sn-glycerol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of this versatile deuterated building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated derivative of Solketal, a protected form of glycerol. The deuterium labeling on the glycerol backbone makes it a valuable internal standard or tracer in mass spectrometry-based studies, particularly in lipidomics and metabolic research. The "1,2-O-Isopropylidene" group is a ketal protecting group for the adjacent hydroxyls of glycerol. This protection strategy allows for selective chemical modification of the remaining primary hydroxyl group. It is commonly used in the synthesis of chiral phospholipids, glycerides, and other complex molecules where isotopic labeling is required for quantification or pathway analysis[1][2][3].
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the compound. We recommend the following:
-
Temperature: Store in a tightly sealed container in a cool, dry place. Depending on the supplier, recommendations range from room temperature to refrigerated (2-8°C)[3][4][5][6]. For long-term storage, refrigeration is preferred to minimize any potential degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.
-
Moisture and Light: The compound is sensitive to moisture and should be protected from light[6][7]. The primary stability concern is the hydrolysis of the isopropylidene group, which is accelerated by water, particularly under acidic conditions.
Q3: In which solvents is this compound soluble?
A3: This compound exhibits broad solubility. It is miscible with water and a wide range of organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether), chlorinated hydrocarbons, and aromatic hydrocarbons[5][8][9][10][11]. While its miscibility is a key advantage, the choice of solvent has significant implications for its stability, as detailed in the troubleshooting guide below.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The primary cause of instability for this molecule is the acid-catalyzed hydrolysis of the isopropylidene ketal group.
Issue 1: My compound appears to be degrading after dissolution. How can I confirm this and what is the cause?
Plausible Cause: The most likely cause of degradation is the hydrolysis of the isopropylidene group, which is a ketal. Ketals are highly sensitive to acid, readily breaking down to the corresponding diol (glycerol-d5) and ketone (acetone)[12][13]. This reaction is catalyzed by even trace amounts of acid and is accelerated by the presence of water.
Diagnostic Workflow: Confirming Degradation
Caption: Workflow to diagnose compound degradation.
Explanation of the Chemistry: The isopropylidene group is a cyclic ketal. The mechanism of its hydrolysis is initiated by the protonation of one of the ether oxygens by an acid catalyst (H⁺). This makes the oxygen a good leaving group, leading to the opening of the dioxolane ring and the formation of a resonance-stabilized carbocation (an oxonium ion)[12][14]. A water molecule then attacks this electrophilic carbon. Subsequent proton transfers result in the cleavage of the ketal, releasing glycerol-d5 and acetone.
Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Issue 2: I am observing inconsistent results in my experiments. Could my choice of solvent be the problem?
Plausible Cause: Absolutely. The choice of solvent is one of the most critical factors affecting the stability of this compound. Solvents that are even slightly acidic or contain water can promote degradation over time.
Solvent Stability Profile:
| Solvent Type | Examples | Stability Risk | Rationale |
| Polar Aprotic | Acetonitrile, THF, DMF, DMSO | Low | These solvents do not have acidic protons and are generally safe. However, ensure they are anhydrous and free from acidic impurities. |
| Non-Polar Aprotic | Hexane, Toluene | Low | Similar to polar aprotic solvents, these are generally safe. Anhydrous grades are recommended. |
| Polar Protic (Neutral) | Methanol, Ethanol, Water | Moderate | Protic solvents can act as a proton source and a nucleophile in the hydrolysis reaction[15]. While stable in pure, neutral protic solvents for short periods, the risk increases if the solvent is not strictly neutral (pH 7) or if stored for extended durations. |
| Polar Protic (Acidic) | Solvents with acidic additives (e.g., TFA, formic acid), or unpurified/old solvents | High | The presence of acid will rapidly catalyze hydrolysis[12]. AVOID acidic conditions entirely. |
| Polar Protic (Basic) | Solvents with basic additives (e.g., triethylamine, ammonia) | Low | The isopropylidene ketal is stable under basic conditions[12]. This can be a strategy to ensure stability if a protic solvent must be used. |
Troubleshooting Workflow: Solvent-Related Issues
Caption: Decision tree for troubleshooting solvent issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes the risk of degradation during solution preparation and storage.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). If a protic solvent like methanol is required, ensure it is a new, unopened bottle of anhydrous grade.
-
Glassware Preparation: Use oven-dried glassware to eliminate residual moisture. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount quickly.
-
Dissolution: Add the chosen solvent to the compound and dissolve completely. If using a protic solvent, consider adding a non-nucleophilic base (e.g., pyridine or triethylamine at ~0.01% v/v) to scavenge any trace acids.
-
Storage: Store the resulting solution in a tightly sealed vial with a PTFE-lined cap at -20°C. For maximum stability, overlay the solution with an inert gas like argon before sealing.
-
Validation: Before use in a critical experiment, it is good practice to run a quick quality check (e.g., TLC or a quick GC-MS scan) to ensure no degradation has occurred during storage.
Protocol 2: Quick Stability Check by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of compound integrity.
-
Materials:
-
Silica gel TLC plate
-
Your solution of this compound
-
A reference standard of the compound (if available)
-
Mobile phase (e.g., 1:1 Hexane:Ethyl Acetate)
-
Visualization stain (e.g., potassium permanganate stain)
-
-
Procedure:
-
Spot a small amount of your prepared solution onto the TLC plate baseline.
-
If available, spot a reference standard alongside it.
-
Develop the plate in the mobile phase until the solvent front is near the top.
-
Dry the plate thoroughly.
-
-
Visualization & Interpretation:
-
Immerse the plate in a potassium permanganate stain and gently heat with a heat gun.
-
Expected Result (Stable): You should see a single, well-defined spot corresponding to the this compound (Rf will vary with mobile phase).
-
Indication of Degradation: The appearance of a second, more polar spot at a lower Rf value (closer to the baseline) is indicative of the hydrolysis product, glycerol-d5. Glycerol is a highly polar triol and will have very low mobility on the silica plate.
-
References
-
Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2-Isopropylidene-SN-Glycerol. (2024). ChemBK. Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
10.4: Acetals and Ketals. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
GLYCASOL® / ISOPROPYLIDENE GLYCEROL. (n.d.). ALTEQO. Retrieved from [Link]
-
ISOPROPYLIDENE GLYCEROL ICSC: 0790. (n.d.). International Labour Organization. Retrieved from [Link]
-
Isopropylidene Glycerol. (n.d.). Merck Index. Retrieved from [Link]
- Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol. (2004). Google Patents.
-
Isopropylideneglycerol. (2021). American Chemical Society. Retrieved from [Link]
-
A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. (1980). Journal of Lipid Research. Retrieved from [Link]
-
Degradation rates of glycerol polyesters at acidic and basic conditions. (2008). ResearchGate. Retrieved from [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. Retrieved from [Link]
Sources
- 1. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-(+)-1,2-异亚丙基甘油 98%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. goldbio.com [goldbio.com]
- 5. chembk.com [chembk.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. specialities.eu [specialities.eu]
- 9. Isopropylidene Glycerol [drugfuture.com]
- 10. DL -1,2-Isopropylideneglycerol = 97.0 100-79-8 [sigmaaldrich.com]
- 11. acs.org [acs.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Isotopic Exchange in d5-Labeled Glycerol Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing d5-labeled glycerol (Glycerol-d5) in their experimental workflows. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of isotopic exchange, ensuring the accuracy and reliability of your results. Isotopic instability, particularly hydrogen-deuterium (H/D) exchange, can compromise the integrity of studies that rely on stable isotope-labeled internal standards for quantification.[1][2] This resource is designed to help you proactively prevent and troubleshoot deuterium loss from your Glycerol-d5 compounds.
Troubleshooting Guide: Diagnosing and Resolving Isotopic Exchange
This section addresses specific issues you may encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of Unlabeled Glycerol (d0) Peak in Samples Spiked Only with Glycerol-d5
-
Symptom: When analyzing a blank sample spiked only with Glycerol-d5, you observe a signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled (d0) glycerol.
-
Possible Causes:
-
In-source Back-Exchange: Deuterium exchange is occurring within the mass spectrometer's ion source.[3]
-
Sample Processing Conditions: The pH, temperature, or solvent composition during your sample preparation is promoting H/D exchange.[1][2]
-
Impurity in the Standard: The Glycerol-d5 standard may contain a small amount of unlabeled glycerol.
-
-
Troubleshooting Steps:
-
Verify Standard Purity: Always check the Certificate of Analysis (CoA) from your supplier to confirm the isotopic purity of the Glycerol-d5.
-
Perform a Source Stability Check:
-
Protocol: Infuse a solution of Glycerol-d5 (in a suitable solvent like acetonitrile) directly into the mass spectrometer.
-
Analysis: Monitor the m/z for both the d5 and d0 forms.
-
Evaluation: A significant d0 signal suggests in-source back-exchange. Consult your instrument manufacturer for guidance on tuning parameters to minimize this phenomenon.[4]
-
-
Conduct a Matrix Stability Study:
-
Protocol: Prepare two sets of samples. In "Set A," spike Glycerol-d5 into your standard solvent. In "Set B," spike it into a blank sample matrix (e.g., plasma, urine).
-
Incubation: Incubate both sets under your typical sample preparation conditions (time, temperature, pH).
-
Analysis: Analyze the samples by LC-MS/MS and compare the d0/d5 peak area ratio between the two sets. A significant increase in the ratio in Set B points to matrix-induced exchange.
-
-
Issue 2: Inconsistent or Decreasing Response of Glycerol-d5 Internal Standard
-
Symptom: The peak area of your Glycerol-d5 internal standard is variable or systematically decreases across an analytical run.
-
Possible Causes:
-
On-Column Exchange: H/D exchange is occurring on the liquid chromatography (LC) column, often facilitated by the mobile phase.[3]
-
Suboptimal pH: The pH of your samples or mobile phase is promoting deuterium loss. The rate of H/D exchange is highly pH-dependent.[5][6][7]
-
Elevated Temperature: Sample storage or analysis at elevated temperatures is accelerating the exchange rate.[1][2]
-
-
Troubleshooting Steps:
-
Assess pH Impact:
-
Protocol: Prepare solutions of Glycerol-d5 in a range of pH buffers (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate these solutions at both room temperature and any elevated temperatures used in your workflow.
-
Analysis: Analyze by LC-MS/MS and monitor the Glycerol-d5 signal. A decrease in signal at certain pH values indicates instability. The minimum exchange rate for many deuterated compounds is often found at a slightly acidic pH.[1][2][5]
-
-
Optimize Mobile Phase: If on-column exchange is suspected, consider using a mobile phase with a more neutral or slightly acidic pH, if your chromatography permits. Avoid strongly acidic or basic mobile phases.[3]
-
Control Temperature: Perform all sample preparation steps on an ice bath and use a cooled autosampler to maintain low temperatures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for Glycerol-d5?
A1: Isotopic exchange is a chemical reaction where a deuterium atom on the Glycerol-d5 molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, sample matrix).[5][6] This is a significant issue in quantitative analysis because the internal standard's purpose is to mimic the analyte's behavior perfectly.[9] When deuterium is lost, the mass of the internal standard changes, leading to a decreased signal for Glycerol-d5 and potentially a false increase in the signal for unlabeled glycerol, resulting in inaccurate quantification.[1][2]
Q2: Which deuterium atoms on Glycerol-d5 are most susceptible to exchange?
A2: The deuterium atoms on the hydroxyl (-OD) groups of glycerol are highly labile and will exchange almost instantaneously with protons from any protic solvent like water or methanol.[5][10] The five deuterium atoms in commercially available Glycerol-d5 for mass spectrometry are typically on the carbon backbone ((HOCD2)2CDOH), which are much more stable.[11] However, even these can exchange under certain conditions, particularly those adjacent to the hydroxyl groups.
Q3: What are the ideal storage conditions for Glycerol-d5?
A3: To ensure long-term stability, Glycerol-d5 should be stored neat or in an aprotic solvent (e.g., anhydrous acetonitrile) at low temperatures, typically -20°C or -80°C, in a tightly sealed container to prevent moisture absorption.[2][12][13] Avoid repeated freeze-thaw cycles.[12]
Q4: How can I proactively minimize isotopic exchange in my workflow?
A4: A multi-faceted approach is best:
-
pH Control: Maintain the pH of all aqueous solutions as close to neutral or slightly acidic as possible, where the exchange rate is often at a minimum.[2][5]
-
Temperature Control: Keep samples cold (0-4°C) throughout the entire process, from extraction to injection.[8]
-
Solvent Choice: Use aprotic solvents whenever feasible. If protic solvents are necessary, minimize the exposure time.[2]
-
Late Spiking: Add the Glycerol-d5 internal standard as late as possible in the sample preparation workflow to reduce its exposure to harsh conditions.[8]
Experimental Protocols
Protocol 1: Validating Glycerol-d5 Stability in a Biological Matrix
This protocol is designed to assess the stability of Glycerol-d5 under your specific experimental conditions.
Objective: To determine if significant H/D exchange of Glycerol-d5 occurs in your biological matrix during sample processing.
Methodology:
-
Prepare T=0 Samples:
-
Take a set of blank biological matrix samples (e.g., plasma).
-
Spike a known concentration of Glycerol-d5 into each sample.
-
Immediately process these samples using your standard extraction/preparation protocol.[1] These represent your baseline (T=0) measurement.
-
-
Prepare Incubated Samples:
-
Take another set of blank matrix samples.
-
Spike the same concentration of Glycerol-d5 into each.
-
Incubate these samples under the exact conditions of your typical workflow (e.g., 2 hours at room temperature, or 1 hour at 37°C).
-
-
Sample Processing:
-
After incubation, process the incubated samples using the same extraction/preparation method as the T=0 samples.
-
-
LC-MS/MS Analysis:
-
Analyze both the T=0 and incubated samples.
-
Monitor the peak areas for both Glycerol-d5 and any potential unlabeled glycerol (d0) that may have formed.
-
-
Data Interpretation:
-
Compare Signals: A significant decrease (>15-20%) in the Glycerol-d5 peak area in the incubated samples compared to the T=0 samples suggests instability.[1]
-
Check for d0 Appearance: The appearance or significant increase of a peak at the m/z of unlabeled glycerol in the incubated samples is a direct indication of back-exchange.
-
Visual Guides and Data
Workflow for Minimizing Isotopic Exchange
The following diagram illustrates a best-practice workflow designed to mitigate the risk of deuterium loss during sample preparation.
Caption: Recommended workflow to minimize deuterium exchange in Glycerol-d5.
Key Factors Influencing H/D Exchange
This diagram illustrates the relationship between key experimental parameters and the risk of isotopic exchange.
Caption: Key factors that increase the risk of isotopic exchange.
Summary of Recommended Conditions
The table below summarizes the key parameters and recommended settings to maintain the isotopic integrity of Glycerol-d5.
| Parameter | Standard Condition | Recommended for Stability | Rationale |
| pH of Aqueous Solutions | Varies (e.g., 2-10) | Neutral to slightly acidic | H/D exchange is catalyzed by both acid and base; the rate is often minimal near neutral pH.[5][6][7] |
| Sample Prep Temperature | Room Temperature | 0 - 4°C (On Ice) | Lower temperatures significantly slow the rate of chemical reactions, including isotopic exchange.[1][2][8] |
| Autosampler Temperature | Ambient | 4°C | Prevents degradation and exchange of processed samples waiting for injection. |
| Storage Solvent | Methanol/Water | Anhydrous Acetonitrile | Aprotic solvents lack exchangeable protons, preventing the H/D exchange reaction.[2] |
| Internal Standard Spiking | Beginning of Prep | Late Stage (Pre-injection) | Minimizes the compound's exposure time to potentially destabilizing matrix components and reagents.[8] |
References
- Schramm, L. L. (2018). Surfactants and their applications. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry.
- Masson, G. R., et al. (2017). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews.
- QIAGEN. Working with bacteria: Good microbiological practice.
- BenchChem. (2025). Isotopic exchange issues with 3-Epiglycyrrhetinic acid-d3. BenchChem Technical Support.
- Rand, K. D., et al. (2014). Tuning a High Transmission Ion Guide to Prevent Gas-Phase Proton Exchange During H/D Exchange MS Analysis. Journal of the American Society for Mass Spectrometry.
- BenchChem. (2025). Technical Support Center: Addressing Isotopic Instability of Labeled Internal Standards. BenchChem Technical Support.
- Wolthers, B. G., et al. (1998). Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry. Analytical Biochemistry.
- Czarczynska, H., et al. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Englander, S. W. (2006). Hydrogen exchange and mass spectrometry: A historical perspective. Journal of the American Society for Mass Spectrometry.
- BenchChem. (2025). Technical Support Center: Deuterium Exchange Issues in Stable Isotope Dilution Analysis. BenchChem Technical Support.
- Protocols.io. (2025).
- BenchChem. (2025). Addressing isotopic exchange in Racecadotril-d5 during sample processing. BenchChem Technical Support.
- BenchChem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry. BenchChem Technical Support.
- Chemistry LibreTexts. (2023). Deuterium Exchange.
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange.
- Cambridge Isotope Laboratories, Inc. Glycerol (1,1,2,3,3-D₅).
- Wikipedia. Hydrogen–deuterium exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tuning a High Transmission Ion Guide to Prevent Gas-Phase Proton Exchange During H/D Exchange MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. isotope.com [isotope.com]
- 12. Working with DNA Good microbiological practice [qiagen.com]
- 13. Glycerol Stock Solution Preparation for Long-Term Bacterial Storage [protocols.io]
Technical Support Center: Enhancing Ionization Efficiency of 1,2-O-Isopropylidene-sn-glycerol-d5
Welcome to the technical support guide for the analysis of 1,2-O-Isopropylidene-sn-glycerol-d5. This document is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard and seek to overcome common challenges in achieving robust and sensitive detection via mass spectrometry. We will move beyond simple parameter lists to explore the causal relationships between experimental choices and ionization outcomes, ensuring your methods are both effective and scientifically sound.
Part 1: Foundational Understanding & FAQs
A clear understanding of the analyte's properties is the bedrock of successful method development. Let's address the most common foundational questions.
Q1: What are the key chemical properties of this compound relevant to mass spectrometry?
This compound is a derivative of glycerol where the 1- and 2-position hydroxyl groups are protected by an isopropylidene (acetonide) group. The "-d5" indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium.
| Property | Value / Description | Significance for MS Analysis |
| Molecular Formula | C₆D₅H₇O₃ | Determines the monoisotopic mass. |
| Molecular Weight | ~137.19 g/mol [1] | A small molecule, well within the range of standard mass spectrometers. |
| Structure | Protected diol with one free primary hydroxyl group. | The isopropylidene group reduces polarity compared to glycerol, making it more amenable to reversed-phase chromatography. The single hydroxyl group is a potential site for interactions but is not easily protonated. |
| Ionizable Groups | Lacks strongly acidic or basic functional groups. | This is the primary challenge. The molecule has a low intrinsic ability to accept or lose a proton, making protonation ([M+H]⁺) an inefficient ionization pathway.[2] |
Q2: Why is achieving high ionization efficiency for this molecule often a challenge?
The difficulty arises primarily from its chemical structure. Unlike peptides or compounds with amine groups, this compound has a low gas-phase proton affinity. Efficient electrospray ionization (ESI) often relies on the analyte's ability to readily accept a proton in the acidic mobile phase to form [M+H]⁺ ions.[2] Because this molecule is a weak base, this process is unfavorable, leading to low signal intensity when relying on protonation alone.
Furthermore, high concentrations of residual, unlabeled glycerol in a sample can actively suppress the signal of analytes through a "shielding effect," where glycerol molecules interact with the analyte and prevent efficient charge transfer.[3][4][5]
Q3: What is the most effective ionization mechanism for this molecule in ESI-MS?
For molecules that do not readily protonate, adduct formation is the superior ionization pathway.[6] Instead of adding a proton, the analyte molecule associates with a cation present in the solution. The most common and reliable adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺). Driving the ionization toward a single, stable adduct is the key to enhancing sensitivity and reproducibility.[7] The oxygen atoms in the dioxolane ring and the free hydroxyl group can effectively chelate with cations like Na⁺, forming a stable charged complex that is readily detected by the mass spectrometer.
Part 2: Troubleshooting Guide: From Weak Signal to Robust Data
This section provides a systematic approach to resolving the most common experimental issues.
Issue 1: Weak or No Analyte Signal
A low signal is the most frequent complaint. The solution involves a logical progression from broad choices to fine-tuning specific parameters.
Start by confirming your choice of ionization technique and ensuring your mobile phase is actively promoting ionization. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the standard starting point. However, the composition of your mobile phase is critical.
The Causality: Simply dissolving the analyte will not guarantee ionization. You must provide a source of charge. Since protonation is inefficient, you must provide a cation source to promote adduct formation.
Caption: Initial method development workflow.
Adduct formation can be sensitive to source conditions. Optimization should be performed by infusing a solution of your analyte in a mobile phase designed to promote sodiation (see Protocol 1 below).
The Causality: ESI parameters control the three crucial steps of ionization: droplet formation (Nebulizer), solvent evaporation (Drying Gas), and ion transfer (Capillary/Cone Voltage). For adducts, you need gentle conditions that preserve the non-covalent association between your analyte and the sodium ion, while still efficiently desolvating the droplet. Harsh conditions can cause the adduct to fall apart or the analyte itself to fragment in-source.[8][9]
| Parameter | Typical Starting Range | Effect on [M+Na]⁺ Signal | Causality & Expert Insight |
| Capillary Voltage | 3.0 - 4.5 kV | Moderate | Too low results in a poor spray and low ion generation. Too high can cause electrical discharge (arcing) and in-source fragmentation.[10] Find a stable voltage in the middle of the range. |
| Nebulizer Gas Pressure | 20 - 50 psi | High | Controls the size of the initial droplets. Higher pressure creates a finer mist, which desolvates more efficiently, improving ion release.[10][11] |
| Drying Gas Temperature | 250 - 350 °C | High | Aids in solvent evaporation. Higher temperatures lead to more efficient desolvation and a stronger signal, but excessive heat can cause thermal degradation or dissociation of the adduct.[10][12] |
| Drying Gas Flow Rate | 8 - 12 L/min | High | Physically removes the solvent vapor. Higher flow rates enhance desolvation.[12] |
| Cone/Fragmentor Voltage | 50 - 100 V | Critical | This voltage accelerates ions from the source into the mass analyzer. It must be high enough to guide ions efficiently but low enough to prevent the fragile [M+Na]⁺ adduct from fragmenting. This is often the most sensitive parameter to tune.[8] |
Objective: To find the optimal source parameters for maximizing the [M+Na]⁺ signal of this compound.
Materials:
-
This compound standard
-
HPLC-grade Methanol and Water
-
Sodium Acetate (CH₃COONa)
-
Syringe pump and infusion line connected to the MS source
Procedure:
-
Prepare Infusion Solution: Create a 1 µg/mL solution of your analyte in 80:20 Methanol:Water. Add sodium acetate to a final concentration of 1 mM. This ensures a consistent and abundant supply of Na⁺ ions.
-
Set Initial MS Parameters: Begin with the settings from the table above. Set the mass spectrometer to monitor the m/z of the expected [M+Na]⁺ ion.
-
Infuse the Solution: Start the infusion at a typical flow rate for your system (e.g., 5-10 µL/min).
-
Optimize Parameters Sequentially:
-
While monitoring the signal intensity, adjust one parameter at a time .
-
Start with the Cone/Fragmentor Voltage. Vary it in small increments (e.g., 10 V) to find the voltage that gives the maximum signal without evidence of fragmentation.
-
Next, optimize the Drying Gas Temperature, followed by the Drying Gas Flow and Nebulizer Pressure.
-
Finally, re-adjust the Capillary Voltage to ensure a stable spray at the optimized gas flows.
-
-
Record Optimal Settings: Once the most intense and stable signal is achieved, record these parameters for your LC-MS method.
Issue 2: Inconsistent Signal & Poor Reproducibility
Signal fluctuation is often caused by competition at the ionization source.
Unstable signals, especially in complex matrices like plasma or tissue extracts, are classic symptoms of matrix effects and uncontrolled adduct formation .[13]
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can compete with your analyte for ionization, suppressing its signal.[14][15] This suppression can vary from sample to sample depending on the matrix composition, leading to poor reproducibility.
-
Uncontrolled Adducts: If your mobile phase has trace, uncontrolled amounts of sodium and potassium, the instrument will detect a mixture of [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The ratio of these ions can fluctuate unpredictably, causing the intensity of any single ion to be unstable.[6]
The solution is to take control of the ionization process.
-
Control Adduct Formation: Instead of letting random contaminants dictate ionization, deliberately add a low concentration of an adduct-forming salt to your mobile phase. This drives the equilibrium to a single adduct form, making it the dominant and most reproducible ion.[7] For positive mode, sodium acetate is an excellent choice.
-
Improve Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. This reduces ion suppression at the source.[2]
Objective: To prepare a mobile phase that promotes the formation of a single, stable [M+Na]⁺ adduct.
Materials:
-
HPLC-grade solvents (e.g., Water, Methanol, Acetonitrile)
-
Sodium Acetate (CH₃COONa)
Procedure:
-
Prepare a Stock Solution: Create a 100 mM stock solution of sodium acetate in HPLC-grade water.
-
Modify Aqueous Mobile Phase (Solvent A): To your aqueous mobile phase (e.g., Water with 0.1% Formic Acid*), add the sodium acetate stock solution to achieve a final concentration of 1-5 mM .
-
Use Unmodified Organic Mobile Phase (Solvent B): Your organic mobile phase (e.g., Methanol or Acetonitrile) typically does not need modification.
-
Equilibrate System: Thoroughly flush your LC system and column with the new mobile phase to ensure the entire flow path has a consistent concentration of sodium ions.
*Note on Formic Acid: While seemingly counterintuitive, keeping a low level of formic acid (0.1%) can still be beneficial. It helps maintain good peak shape for other analytes in the sample, while the much higher affinity of the analyte for Na⁺ ensures that sodiation will be the overwhelmingly dominant ionization mechanism.
Issue 3: Complex Mass Spectrum (Multiple Adducts or Fragments)
A busy spectrum can complicate quantification. The goal is to channel all the signal into one m/z value.
This is a direct consequence of uncontrolled adduct formation, as described in Issue 2. The solution is Protocol 2 . By providing a consistent and overwhelming source of Na⁺ ions (e.g., 1-5 mM sodium acetate), you will force the ionization to almost exclusively produce the [M+Na]⁺ ion. This simplifies the spectrum and consolidates nearly all the analyte's signal into a single, quantifiable peak. Also, ensure you are using high-purity solvents and clean glassware to minimize background potassium contamination.[6]
This indicates in-source fragmentation , where the molecule breaks apart in the high-energy environment of the ion source before it reaches the mass analyzer.[9]
The Causality: The energy imparted to the ions is primarily controlled by voltages (Capillary, Cone/Fragmentor) and temperature (Drying Gas). If this energy is too high, it can break chemical bonds. The bond between the glycerol backbone and the isopropylidene group is a potential site of fragmentation.
Caption: Relationship between source energy and ion type.
Solution:
-
Reduce Cone/Fragmentor Voltage: This is the most effective way to reduce fragmentation. Lower this voltage until the fragment peaks disappear, finding a balance that maintains good signal for the [M+Na]⁺ ion.
-
Lower Drying Gas Temperature: If fragmentation persists, incrementally lower the gas temperature. Be aware that this may reduce desolvation efficiency, so a new optimum between temperature and gas flow may be needed.
Part 3: Advanced Strategies
When standard ESI optimization is insufficient, other techniques can be considered.
Q&A 4.1: What if ESI sensitivity is still too low for my application? Is APCI a viable alternative?
Yes, Atmospheric Pressure Chemical Ionization (APCI) can be an excellent alternative for molecules that are less polar and do not ionize well by ESI.[16]
-
ESI Mechanism: Creates ions directly from a liquid phase via a high electric field. It is a very "soft" technique.[17][18]
-
APCI Mechanism: Uses a high-voltage corona discharge to ionize the mobile phase vapor, creating reactant ions. These reactant ions then transfer a charge to the analyte molecules through gas-phase chemical reactions. It is generally better for less polar, more volatile compounds.
When to Consider APCI: If your analyte has good volatility and is being analyzed in a mobile phase with a high percentage of organic solvent, APCI may provide a significant sensitivity enhancement over ESI. It typically produces protonated molecules [M+H]⁺, so mobile phase additives like formic acid would be used instead of sodium acetate.
References
-
K. M. Mohler, Y. He, Z. Ouyang, "Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments," Journal of The American Society for Mass Spectrometry, [Link]
-
K. M. Mohler, Y. He, Z. Ouyang, "Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments," PubMed, [Link]
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M. K. Passarelli, A. G. Ewing, N. Winograd, "Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data," AIP Publishing, [Link]
-
Ruthigen, "How to optimize ESI source parameters for better sensitivity in LC-MS analysis," Ruthigen, [Link]
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G-M-I, Inc., "Mass Spectrometry Troubleshooting and Common Issues," G-M-I, Inc., [Link]
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A. Kruve, K. Kaupmees, "Adduct Formation in ESI/MS by Mobile Phase Additives," INIS-IAEA, [Link]
-
J. T. Crawford, S. R. D. C. Kersten, T. J. Causon, "Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS," Journal of the American Society for Mass Spectrometry, [Link]
-
P. J. A. Barendregt, D. A. van der Heeft, J. H. M. van der Heeft, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," PMC - NIH, [Link]
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H. P. Benton, S. J. Ivanova, G. S. Ivanova, "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions," Analytical Chemistry - ACS Publications, [Link]
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J. S. P. M. van der Heeft, D. A. van der Heeft, "Using solution phase hydrogen/deuterium (H/D) exchange to determine the origin of non-covalent complexes observed by electrospray ionization mass spectrometry: in solution or in vacuo?," ACS Publications - American Chemical Society, [Link]
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ACD/Labs, "Common Adduct and Fragment Ions in Mass Spectrometry," ACD/Labs, [Link]
-
Agilent, "Optimizing the Agilent Multimode Source," Agilent, [Link]
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M. J. Szlachetka, T. H. G. G. Weise, "Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine," Spectroscopy Online, [Link]
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J. T. Crawford, S. R. D. C. Kersten, T. J. Causon, "Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS," NIH, [Link]
-
T. Taylor, "Tips for Optimizing Key Parameters in LC–MS," LCGC International, [Link]
-
S. Banerjee, S. Mazumdar, "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte," PubMed Central, [Link]
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ZefSci, "LCMS Troubleshooting: 14 Best Practices for Laboratories," ZefSci, [Link]
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R. G. C. Neto, M. N. Eberlin, "Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS," Journal of Mass Spectrometry, [Link]
-
MtoZ Biolabs, "What Are the Reasons for Mass Spectrometry Failing to Detect Compounds," MtoZ Biolabs, [Link]
-
G. B. E. G. J. C. G. Padilha, "The shielding effect of glycerol against protein ionization in electrospray mass spectrometry," Rapid Communications in Mass Spectrometry, [Link]
-
Wikipedia, "Electrospray ionization," Wikipedia, [Link]
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ChemBK, "1,2-Isopropylidene-SN-Glycerol," ChemBK, [Link]
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Y. V. T. A. K. V. S. G. Y. V. T. A. K. V. S. G. Bioanalytical Systems, "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography," Bioanalytical Systems, [Link]
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ResearchGate, "How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?," ResearchGate, [Link]
-
PubChem - NIH, "Isopropylideneglycerol," PubChem - NIH, [Link]
-
R. G. C. Neto, M. N. Eberlin, "Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI‐MS," Wiley Online Library, [Link]
-
W. Kew, A. Myers-Pigg, C. Chang, "Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards," PubMed Central, [Link]
-
ResearchGate, "The shielding effect of glycerol against protein ionization in electrospray mass spectrometry | Request PDF," ResearchGate, [Link]
-
G. B. E. G. J. C. G. Padilha, "The effect of glycerol on signal supression during electrospray ionization analysis of proteins," ResearchGate, [Link]
-
Fisher Scientific, "(S)-(+)-1,2-Isopropylideneglycerol, 98%, optical purity ee: 99% (GLC)," Fisher Scientific, [Link]
- Google Patents, "Enzymatic synthesis of (S)
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d5-Solketal Analysis: Your Technical Guide to Overcoming Chromatographic Peak Tailing
Welcome to the technical support center for d5-solketal analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable solutions to one of the most common chromatographic challenges: peak tailing.
We will move beyond simple checklists to explore the underlying causes of this phenomenon and provide logical, field-proven troubleshooting strategies.
Understanding the Problem: Why Is My d5-Solketal Peak Tailing?
Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a clear indicator of a secondary, undesirable interaction occurring within your analytical system.[1] For a polar molecule like d5-solketal, which contains ether and hydroxyl functional groups, the primary suspect is often unwanted interactions with the stationary phase or active sites within the instrument's flow path.
The asymmetry factor (As) is a common metric used to quantify tailing; while an As value up to 1.5 may be acceptable for some assays, a value greater than 2.0 indicates a significant issue that requires immediate attention.[1][2]
Here are the most common causes:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for polar and basic compounds in reversed-phase HPLC.[2][3] Silica-based columns have residual silanol groups (Si-OH) on their surface.[3][4] At a mobile phase pH above 3, these silanols can become ionized (Si-O-), creating active sites that strongly interact with polar analytes like the hydroxyl group on d5-solketal.[2][5] This secondary retention mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.[2]
-
Column Contamination and Degradation: Over time, the column can be compromised. A partially blocked inlet frit can distort the sample path, affecting all peaks in the chromatogram.[6] Voids in the packing bed or accumulation of strongly retained sample matrix components can also create active sites and disrupt uniform flow.[7]
-
System and Extra-Column Effects: Peak tailing, especially for early-eluting peaks, can be caused by issues outside the column.[8] Excessive tubing length or diameter, or improper connections between the injector, column, and detector can lead to "extra-column band broadening".[8]
-
Chemical Interactions (Analyte & System): In some cases, analytes can interact with metal surfaces within the HPLC system, such as stainless steel tubing and frits.[9] This is particularly problematic for acidic compounds or chelating agents but can also affect polar molecules.
Diagnostic Troubleshooting Workflow
When you first observe peak tailing for d5-solketal, a systematic approach is crucial to quickly identify and resolve the root cause. The following workflow will guide you through the diagnostic process.
Caption: A troubleshooting flowchart for diagnosing the cause of peak tailing.
Detailed Solutions & Protocols (Q&A Format)
This section provides direct answers and detailed protocols for the issues identified in the workflow.
Question 1: My d5-solketal peak is tailing, but so are all the other peaks in my chromatogram. What should I do?
Answer: When all peaks tail uniformly, the problem is likely physical or mechanical, occurring before the separation process begins.[6]
-
Cause: The most common culprit is a partial blockage of the column's inlet frit.[6] This can be caused by particulates from the sample, mobile phase, or wear from pump and injector seals. This blockage disrupts the even flow of the sample onto the column head, distorting the peak shape for every analyte. Another possibility is the formation of a void or channel in the column's packed bed.[7]
-
Protocol: Column Reverse-Flushing
-
Verify Compatibility: First, check your column's user manual to ensure it can be reverse-flushed. Not all columns can withstand reversed flow.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into your flow cell.
-
Reverse the Column: Connect the column outlet to the pump and direct the inlet to a waste container.
-
Flush with Strong Solvent: Flush the column with 10-20 column volumes of a strong, non-buffered solvent in which contaminants are soluble (e.g., 100% Acetonitrile or Methanol).
-
Re-equilibrate: Re-install the column in the correct orientation and thoroughly equilibrate with your mobile phase before injecting a standard to check performance.
-
If flushing does not resolve the issue, the column may be permanently damaged and require replacement. To prevent recurrence, always use in-line filters and guard columns, especially when running samples with complex matrices.[2]
Question 2: Only the d5-solketal peak is tailing. How do I fix this chemical-specific issue?
Answer: This strongly points to a secondary chemical interaction between d5-solketal and the stationary phase. For a polar molecule like d5-solketal, this is almost certainly due to interaction with acidic silanol groups.
Here is a table summarizing the most effective strategies:
| Strategy | Mechanism of Action | Recommended Protocol | Considerations |
| Lower Mobile Phase pH | Protonates acidic silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interaction with the analyte.[10][11] | Adjust mobile phase pH to ≤ 3.0 using an additive like 0.1% formic acid.[10] | Ensure your column is stable at low pH. Prolonged use below pH 2.5 can hydrolyze the silica backbone on standard columns. |
| Use an End-Capped Column | Free silanol groups are chemically bonded ("capped") with a less polar group (e.g., trimethylsilyl), shielding them from interaction with the analyte.[2][10] | Select a modern, high-purity, base-deactivated (BDS) or end-capped C18 or polar-embedded column. | End-capping is never 100% complete due to steric hindrance, but modern columns are highly effective at minimizing silanol activity.[2][12] |
| Increase Buffer Strength | At mid-range pH (e.g., 4-7), increasing the concentration of buffer salts can help mask residual silanol interactions by increasing the mobile phase's ionic strength.[7][10] | For LC-UV, try increasing phosphate buffer concentration from 10 mM to 25-50 mM.[10] | Not ideal for LC-MS, as high salt concentrations can cause ion suppression.[10] Keep buffer concentrations below 10 mM for MS applications. |
| Add a Competing Base | A basic additive, like triethylamine (TEA), is added to the mobile phase. It preferentially interacts with the acidic silanol sites, "blocking" them from interacting with your analyte.[11] | Add ~5-20 mM of triethylamine (TEA) to the mobile phase and adjust the pH. | This is an older technique and can shorten column lifetime by accelerating stationary phase hydrolysis.[11] It is also a strong ion-pairing agent and can suppress MS signals. |
Question 3: I've tried adjusting my mobile phase, but I still see some tailing. Could my HPLC system itself be the problem?
Answer: Yes. Even with a perfect column and mobile phase, active sites within the instrument's flow path can cause issues. This often manifests as nonspecific adsorption of acidic or chelating analytes to stainless steel components.[9] While d5-solketal is not strongly acidic, system passivation can be a valuable troubleshooting and preventative maintenance step.
-
Cause: The stainless steel surfaces of tubing, frits, and pump heads can corrode over time, exposing active sites that can interact with analytes.[13][14]
-
Protocol: System Passivation with Acid This protocol is a general guideline. Always consult your HPLC manufacturer's documentation for instrument-specific procedures.
-
Prepare the System: Remove the column and replace it with a union. Purge the system with high-purity water.
-
Introduce Passivation Solution: Introduce a passivating agent. A common choice is 6M Nitric Acid or a 30% Phosphoric Acid solution.[15]
-
Passivate: Pump the acid solution through the system at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes.[15]
-
Rinse Thoroughly: Flush the system extensively with high-purity water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of acid.
-
Final Flush: Flush the system with a solvent like isopropanol or methanol before introducing your mobile phase.
-
Frequently Asked Questions (FAQs)
Q: Can injecting too much sample (mass overload) cause peak tailing? A: Yes, column overload is a classic cause of peak shape distortion.[7] If the amount of d5-solketal injected saturates the active sites of the stationary phase, it can lead to tailing (or sometimes fronting).[6] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.[16]
Q: My sample is dissolved in a solvent different from the mobile phase. Could this be the issue? A: Absolutely. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause significant peak distortion, including tailing and splitting. Whenever possible, dissolve your sample in the initial mobile phase.[17]
Q: What is the difference between peak tailing and peak fronting? A: They are both forms of peak asymmetry. Tailing is when the back of the peak is drawn out, while fronting is when the front of the peak is sloped. Tailing is often caused by secondary chemical interactions (like with silanols), whereas fronting is more typically a sign of column overload.[16]
Q: How often should I passivate my HPLC system? A: For routine applications, passivation may not be frequently required. However, if you are analyzing metal-sensitive compounds or frequently use aggressive mobile phases, performing a passivation procedure once or twice a year can be beneficial for maintaining system performance.[18]
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
- Kromasil. (n.d.). HPLC Troubleshooting Guide.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- SilcoTek. (2019, May 24). How to Improve Metal Passivation in Analytical and Process Systems.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Tanaka, H. (2009).
- Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns.
- LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Pan, L., LoBrutto, R., Kazakevich, Y., & Thompson, R. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
- Stoll, D. R. (2020, July 31). Troubleshooting LC Separations of Biomolecules, Part 2: Passivation and Mobile-Phase Additives.
- Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2002). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. In HPLC for Pharmaceutical Scientists.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Sources
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- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 18. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
Storage conditions to maintain purity of 1,2-O-Isopropylidene-sn-glycerol-d5.
Welcome to the technical support center for 1,2-O-Isopropylidene-sn-glycerol-d5. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this valuable deuterated building block. Here, we address common questions and troubleshooting scenarios encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the highest purity, the compound should be stored at 2-8°C (refrigerated) .[1] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from moisture.[2] The material should be kept in a dry, well-ventilated area away from sources of heat or ignition.[3]
Q2: Why is moisture so detrimental to this compound?
A2: The core structure of this molecule contains an isopropylidene group, which is a cyclic acetal. Acetal protecting groups are known to be stable under basic and neutral conditions but are highly susceptible to hydrolysis (cleavage) under acidic conditions.[4][5][6] Atmospheric moisture can introduce trace amounts of acid or facilitate an acid-catalyzed hydrolysis, which would cleave the protecting group and yield glycerol-d5 and acetone as impurities. This degradation compromises the structural integrity and purity of the material.
Q3: Is the compound sensitive to light or air (oxygen)?
A3: While the primary sensitivity is to moisture and acid, it is best practice for all high-purity organic compounds to be stored protected from light, for instance, in an amber vial.[7][8] This minimizes the risk of potential photo-oxidation over long-term storage. The compound is generally stable and not particularly sensitive to oxygen, but storage under an inert atmosphere is recommended primarily to exclude moisture.[2][7]
Q4: Can I store the compound dissolved in a solvent?
A4: Yes, but the choice of solvent is critical. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent. Suitable solvents include chloroform, ethanol, or methanol.[1] However, even high-quality solvents can contain trace moisture. For long-term storage, storing the neat oil is preferable. If storing as a solution, ensure the container is tightly sealed with a high-quality septum and consider storing under an inert atmosphere. A discussion among researchers suggests that preparing individual deuterated standard stock solutions is preferable to mixtures to allow for flexibility.[9]
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces potential degradation kinetics.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can cause hydrolysis.[2] |
| Container | Tightly sealed amber glass vial or ampoule | Prevents moisture ingress and protects from light.[7][8] |
| Form | Neat Oil (undissolved) | Avoids introducing potential contaminants or moisture from solvents. |
| Handling | In a dry environment (glove box or under inert gas flow) | Minimizes exposure to moisture during aliquoting and sample preparation. |
Troubleshooting Guide
This section addresses specific problems you might encounter, linking them to probable causes and providing actionable solutions.
Problem 1: My ¹H NMR spectrum shows new, unexpected peaks.
-
Observation: You observe a singlet around 2.17 ppm and/or broad peaks corresponding to glycerol.
-
Probable Cause: This strongly indicates the hydrolysis of the isopropylidene protecting group. The singlet at ~2.17 ppm is characteristic of acetone, a byproduct of the hydrolysis. The other signals would correspond to the now-unprotected glycerol-d5.
-
Figure 1: Acid-Catalyzed Hydrolysis of Acetal Group
-
Solution:
-
Confirm Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of glycerol-d5 and acetone.
-
Solvent Check: If the material was stored in a solvent, the solvent may have been contaminated with water or acid. Use a fresh, anhydrous solvent for future work.
-
Purification: The compound can be repurified using flash chromatography on silica gel.[10] It is advisable to use a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 1%) to prevent on-column hydrolysis.[10]
-
Prevention: Review your storage and handling procedures. Ensure vials are sealed tightly and always handle the compound under inert conditions. Use syringe techniques with a nitrogen or argon blanket to prevent introducing moist air into the container.[11]
-
Problem 2: The mass spectrometry results show a lower isotopic purity than expected.
-
Observation: The mass spectrum shows a mass peak corresponding to a non-deuterated or partially deuterated analogue.
-
Probable Cause: While less common for stable C-D bonds, this could indicate isotopic exchange (H/D exchange). This is more likely to occur if the compound has been exposed to strong acidic or basic conditions, or high temperatures over extended periods, especially in the presence of a catalyst.
-
Solution:
-
Review Experimental History: Determine if the compound was exposed to any harsh chemical environments that could facilitate H/D exchange.
-
High-Resolution MS: Use high-resolution mass spectrometry to confirm the elemental composition and rule out other contaminants.
-
²H NMR: If available, Deuterium NMR can be a powerful tool to confirm the presence and location of the deuterium labels on the molecule.
-
Prevention: Strictly adhere to recommended storage conditions. Avoid exposing the material to pH extremes or high heat.
-
Experimental Protocols
Protocol 1: Routine Purity Assessment by ¹H NMR
-
Preparation: In a clean, dry NMR tube, dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ is from a fresh, sealed ampoule or a properly stored bottle to minimize water content.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks: The spectrum should be clean, showing signals corresponding to the isopropylidene methyl groups and the non-deuterated C2 proton on the glycerol backbone.
-
Impurity Check: Look for a singlet peak around δ 2.17 ppm (acetone) and a broad singlet for water (typically δ ~1.56 ppm in CDCl₃). The absence of signals where the glycerol backbone protons would normally appear confirms the d5 labeling.
-
Purity Calculation: Integrate the signals of the compound and compare them to the integrated signals of any identified impurities to estimate chemical purity.
-
Protocol 2: Workflow for Handling and Aliquoting
Figure 2: Workflow for Handling Air/Moisture-Sensitive Reagents
References
-
ChemBK. (2024). 1,2-Isopropylidene-SN-Glycerol. Retrieved from [Link]
-
International Programme on Chemical Safety & Commission of the European Communities. (1993). ISOPROPYLIDENE GLYCEROL, ICSC: 0790. Retrieved from [Link]
-
American Chemical Society. (2021). Isopropylideneglycerol. Retrieved from [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
- Google Patents. (n.d.). EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
alteqo renewable chemistry. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
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-
Gas Isotopes | Special Gases. (n.d.). Deuterated Chloroform. Retrieved from [Link]
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Validation & Comparative
The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to 1,2-O-Isopropylidene-sn-glycerol-d5 vs. its Non-Deuterated Analog as an Internal Standard
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability, accuracy, and precision.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[2][3] While structural analogs have historically been employed, the advent of stable isotope-labeled (SIL) internal standards has set a new benchmark for analytical rigor. This guide provides an in-depth comparison of 1,2-O-Isopropylidene-sn-glycerol-d5, a deuterated SIL internal standard, and its non-deuterated counterpart when used as an internal standard in a bioanalytical workflow.
The Fundamental Role of an Internal Standard
The primary function of an internal standard is to provide a reference point against which the analyte's signal is normalized.[4] This ratiometric approach is designed to compensate for variations that can occur at multiple stages of the analytical process, from sample extraction to ionization in the mass spectrometer.[5] In an ideal scenario, the IS and the analyte behave identically, ensuring that any fluctuations in the analytical process affect both compounds to the same extent.[6]
Physicochemical Properties: A Tale of Two Standards
| Property | 1,2-O-Isopropylidene-sn-glycerol | This compound |
| Molecular Formula | C6H12O3 | C6D5H7O3[7] |
| Molecular Weight | 132.16 g/mol | 137.2 g/mol [7] |
| Chemical Structure | Identical to the analyte (if the analyte is 1,2-O-Isopropylidene-sn-glycerol) | Chemically identical to the non-deuterated form, with five deuterium atoms replacing hydrogen atoms.[8] |
| Chromatographic Behavior | Similar to the analyte, but may not perfectly co-elute. | Nearly identical chromatographic behavior to the analyte, often co-eluting.[2] |
| Mass Spectrometric Detection | Distinct m/z from the analyte. | Distinct m/z from the analyte due to the mass difference from deuterium labeling.[9] |
Note: 1,2-O-Isopropylidene-sn-glycerol is a chiral molecule, and its properties are specific to the (S)-enantiomer, also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol.[10]
The Deuterated Advantage: Mitigating Matrix Effects and Enhancing Precision
The "matrix effect" is a well-documented phenomenon in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[11][12][13] This can significantly compromise the accuracy and reproducibility of the analytical method.[14][15]
A key advantage of a deuterated internal standard like this compound is its ability to effectively compensate for matrix effects.[3][9] Because the SIL-IS is chemically identical to the analyte, it experiences the same ionization suppression or enhancement, leading to a consistent analyte-to-IS ratio even in the presence of significant matrix interference.[4][16] A non-deuterated analog, with its different chemical structure, may not be affected by the matrix in the same way, resulting in a less reliable correction.[17]
Caption: Impact of Matrix Effects on Different Internal Standards.
The Isotope Effect: A Potential Pitfall
While deuterated internal standards are generally superior, it is crucial to be aware of the "isotope effect."[6] The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the SIL-IS. This can be problematic if the matrix effect is not uniform across the entire peak width. If the analyte and the SIL-IS do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccuracies. However, for a small molecule like 1,2-O-Isopropylidene-sn-glycerol, this effect is often negligible, and the benefits of using a SIL-IS far outweigh this potential drawback.
Experimental Comparison: A Case Study
To illustrate the performance differences, let's consider a hypothetical experiment to quantify a hypothetical analyte "Drug X" in human plasma using either 1,2-O-Isopropylidene-sn-glycerol (non-deuterated IS) or this compound (deuterated IS).
Experimental Protocol
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
A stock solution of Drug X is prepared in methanol.
-
Calibration standards are prepared by spiking appropriate volumes of the Drug X stock solution into blank human plasma to achieve a concentration range of 1-1000 ng/mL.
-
QC samples are prepared in blank human plasma at low, medium, and high concentrations (e.g., 3, 500, and 800 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either 1,2-O-Isopropylidene-sn-glycerol or its d5 analog at a constant concentration of 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Drug X and both internal standards.
Caption: Experimental workflow for sample preparation.
Comparative Performance Data
The following table summarizes the expected performance data based on established principles of bioanalytical method validation.[18][19][20]
| Parameter | Non-Deuterated IS | Deuterated IS (d5) | Rationale |
| Accuracy (% Bias) | Within ±15% | Within ±5% | The deuterated IS provides superior correction for variability, leading to results closer to the nominal concentration.[18] |
| Precision (%CV) | < 15% | < 5% | The stable analyte-to-IS ratio afforded by the deuterated standard results in lower variability across replicate measurements.[19] |
| Matrix Effect (%CV) | 10-20% | < 5% | The deuterated IS co-elutes and experiences the same ionization effects as the analyte, effectively normalizing for matrix-induced variations.[3][12] |
| Extraction Recovery (%CV) | 5-15% | < 5% | The identical chemical nature of the deuterated IS ensures it tracks the analyte's recovery more consistently during sample processing.[2] |
Regulatory Perspective and Best Practices
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for bioanalytical method validation that emphasize the importance of using an appropriate internal standard.[21][22][23] The use of a stable isotope-labeled internal standard is widely considered the "gold standard" and is the preferred choice whenever feasible.[1][16]
When using any internal standard, it is crucial to monitor its response across all samples in an analytical run. Significant variability in the IS response can indicate issues with sample processing or matrix effects that may not be adequately corrected, potentially compromising the integrity of the data.[16][21]
Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of bioanalytical data. While a non-deuterated structural analog can be a viable option when a SIL-IS is unavailable, this compound offers demonstrably superior performance in mitigating matrix effects and improving the accuracy and precision of quantification. For researchers, scientists, and drug development professionals committed to generating the highest quality data, the use of a deuterated internal standard is an investment in analytical robustness and data integrity.
References
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration (FDA). [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
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The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
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Bioanalytical method validation: An updated review. National Institutes of Health (NIH). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Deuterated internal standards and bioanalysis. AptoChem. [Link]
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Biotech Pioneer. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Are You Using The Internal Standard Method In A Right Way? WelchLab. [Link]
- Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
1,2-Isopropylidene-SN-Glycerol. ChemBK. [Link]
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A Senior Scientist's Guide to Robust Bioanalytical Method Validation Using 1,2-O-Isopropylidene-sn-glycerol-d5
Abstract
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. Stable Isotope-Labeled (SIL) internal standards are widely regarded as the gold standard for their ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for matrix-induced variability.[1][2][3][4] This guide provides an in-depth, experience-driven framework for the validation of a bioanalytical method utilizing 1,2-O-Isopropylidene-sn-glycerol-d5 as a SIL-IS. We will move beyond rote procedural lists to explore the scientific rationale behind each validation parameter, compare the performance of a SIL-IS against a structural analog, and provide actionable protocols grounded in the latest regulatory expectations from the FDA and the International Council for Harmonisation (ICH).[5][6][7][8]
The Foundational Role of the Internal Standard
At its core, an internal standard is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to correct for variations that can occur during the analytical workflow, including sample extraction, potential degradation, injection volume inconsistencies, and, most critically, ionization variability in the mass spectrometer source.[9] The fundamental assumption is that any loss or signal variation experienced by the analyte will be mirrored by the internal standard.
A SIL-IS like this compound is the ideal choice when quantifying its non-labeled counterpart. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency.[1][10] The mass difference, conferred by the five deuterium atoms, allows the mass spectrometer to distinguish it from the analyte.[4]
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- 10. resolvemass.ca [resolvemass.ca]
The Lynchpin of Accuracy: A Comparative Guide to 1,2-O-Isopropylidene-sn-glycerol-d5 and its Progeny in Endocannabinoid Quantification
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the precise quantification of signaling lipids is paramount. This guide provides an in-depth technical comparison of 1,2-O-Isopropylidene-sn-glycerol-d5 and its derivatives as internal standards in the analysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator. We will explore the rationale behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The endocannabinoid system, with its profound influence on physiological processes, demands analytical methods of the highest caliber. At the heart of accurate quantification by mass spectrometry lies the use of stable isotope-labeled internal standards. These molecules, virtually identical to the analyte of interest but mass-shifted, are the bedrock of reliable data, correcting for the inevitable variations in sample preparation and instrument response.
The Gold Standard: Deuterated Internal Standards in Lipidomics
Stable isotope-labeled internal standards, particularly deuterated analogues, are considered the gold standard in quantitative mass spectrometry.[1] By introducing a known quantity of the deuterated standard into a sample at the earliest stage, any loss of analyte during extraction, derivatization, or analysis is mirrored by a proportional loss of the standard. This allows for accurate correction and quantification.
The choice of where to place the deuterium atoms on the molecule is a critical decision that impacts the stability and utility of the internal standard. For 2-AG, two primary strategies have emerged: deuteration of the arachidonic acid backbone (e.g., 2-AG-d8) and deuteration of the glycerol backbone (e.g., 2-AG-d5). This compound serves as a key chiral building block for the synthesis of these glycerol-labeled standards.
The Challenge of 2-AG Analysis: Isomerization
A significant hurdle in the accurate measurement of 2-AG is its inherent chemical instability. 2-AG readily isomerizes to the more thermodynamically stable, but biologically inactive, 1-arachidonoylglycerol (1-AG).[2] This isomerization can occur during sample collection, storage, extraction, and even during analysis, leading to an underestimation of 2-AG and an overestimation of 1-AG.
This instability underscores the critical need for an internal standard that can accurately reflect the behavior of the native analyte throughout the entire analytical workflow.
A Tale of Two Standards: Glycerol-d5 vs. Arachidonic Acid-d8 Labeling
The two most common deuterated internal standards for 2-AG are 2-arachidonoylglycerol-d8 (2-AG-d8), with deuterium atoms on the fatty acid chain, and 2-arachidonoylglycerol-d5 (2-AG-d5), with deuterium atoms on the glycerol backbone. The choice between these two has significant implications for the accuracy and interpretation of results.
| Feature | 2-Arachidonoylglycerol-d5 (from this compound) | 2-Arachidonoylglycerol-d8 (from Arachidonic Acid-d8) |
| Label Position | Glycerol backbone | Arachidonic acid chain |
| Chemical Similarity | Identical to native 2-AG | Identical to native 2-AG |
| Isomerization | Isomerizes to 1-AG-d5, mirroring the analyte's instability. | Isomerizes to 1-AG-d8, mirroring the analyte's instability. |
| Synthesis Precursor | This compound[3] | Arachidonic acid-d8 |
| Potential for Isotopic Effects | Minimal, as the label is on the stable glycerol backbone. | Potential for minor chromatographic shifts relative to the unlabeled analyte due to the heavier isotopes on the flexible fatty acid chain.[4] |
| Primary Advantage | Accurately reflects the isomerization of native 2-AG to 1-AG. | Commercially more established. |
| Primary Disadvantage | Synthesis can be complex. | Does not inherently provide a separate standard for 1-AG if simultaneous quantification is desired without a separate 1-AG-d8 standard. |
While both standards are invaluable, the use of a d5-glycerol-based standard offers a distinct advantage in studies where the simultaneous and accurate quantification of both 2-AG and its isomer 1-AG is crucial. As the 2-AG-d5 standard isomerizes to 1-AG-d5, it provides an internal standard for both analytes, allowing for a more accurate assessment of the in vivo ratio of these two monoacylglycerols.
The Synthetic Keystone: this compound
This compound is a protected, chiral, and deuterated form of glycerol, making it an ideal starting material for the synthesis of 2-AG-d5. The isopropylidene group protects the 1 and 2 hydroxyl groups, allowing for the selective acylation of the 3-position, a key step in the synthesis of a 2-AG precursor.
Caption: Synthetic pathway for 2-AG-d5 from this compound.
This controlled, stepwise synthesis ensures the production of a high-purity internal standard with the deuterium labels exclusively on the glycerol backbone.
Experimental Protocol: Quantification of 2-AG in Biological Samples using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of 2-AG in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of 2-AG-d5 (or 2-AG-d8) in acetonitrile as the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
2-AG: Monitor the transition of the parent ion to a characteristic product ion (e.g., m/z 379.3 -> 287.2).
-
2-AG-d5: Monitor the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 384.3 -> 287.2).
-
2-AG-d8: Monitor the transition of the deuterated parent ion to its corresponding product ion (e.g., m/z 387.3 -> 294.2).
-
-
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the non-deuterated 2-AG to the deuterated internal standard against the concentration of the 2-AG standards.
-
Determine the concentration of 2-AG in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: A typical workflow for the quantification of 2-AG in plasma.
Conclusion: An Informed Choice for Unimpeachable Data
The choice of an internal standard is a cornerstone of robust and reliable quantitative analysis in lipidomics. While both glycerol-d5 and arachidonic acid-d8 labeled standards for 2-AG offer significant advantages over non-isotopically labeled alternatives, the use of a 2-AG-d5 standard, synthesized from this compound, provides a more nuanced tool for accurately dissecting the dynamic interplay between 2-AG and its isomer 1-AG.
For researchers aiming to not only quantify 2-AG but also to understand the extent of its isomerization in biological systems, the use of a glycerol-backbone labeled standard is the superior choice. This approach, grounded in a thorough understanding of the analyte's chemistry and the principles of mass spectrometry, empowers scientists to generate data of the highest integrity, ultimately advancing our understanding of the endocannabinoid system's role in health and disease.
References
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Gouveia-Figueira, S., & Nording, M. L. (2015). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. International journal of molecular sciences, 16(5), 11057–11074. [Link]
-
Martella, A., Di Micco, S., & Bifulco, M. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Molecules (Basel, Switzerland), 27(16), 5249. [Link]
- Maccarrone, M., & Finazzi-Agrò, A. (2003). LC-MS/MS Analysis of AEA and 2-AG. In Endocannabinoids (pp. 41-47). Humana Press.
- Google Patents. (2004). Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
Tsikas, D., & Zoerner, A. A. (2016). Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 245–253. [Link]
- Kantae, V., Ogino, S., Noga, M., et al. (2017). Recovery and matrix effect of deuterated internal standards in human CSF. Journal of Lipid Research, 58(3), 615-624.
-
A.D.L.M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
AIR Unimi. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. [Link]
-
Semantic Scholar. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. [Link]
-
PubMed. (2016). Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol. [Link]
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-
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-
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-
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A Senior Application Scientist's Guide to Alternative Stable Isotope Standards for Lipid Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative lipidomics, the adage "you are only as good as your standard" holds profound truth. The accuracy and reliability of mass spectrometry-based lipid quantification are fundamentally dependent on the choice of internal standard. While various methods exist, stable isotope dilution remains the gold standard for correcting analytical variability.[1][2] This guide moves beyond conventional standards to provide an in-depth, objective comparison of alternative stable isotope-labeled standards. We will dissect the nuanced yet critical differences between ¹³C-labeled and deuterated (²H) lipids, offering experimental insights and actionable protocols to empower researchers in making the most informed decisions for their analytical workflows.
The Imperative for Isotopic Internal Standards in Quantitative Lipidomics
Mass spectrometry has revolutionized our ability to probe the complexity of the lipidome.[3] However, the journey from sample to data is fraught with potential sources of error, including lipid degradation during sample preparation, matrix effects, and instrument response fluctuations.[4] To navigate these challenges, the use of an appropriate internal standard (IS) is not just recommended; it is essential for achieving accurate quantification.[5][6]
1.1 The Principle of Stable Isotope Dilution (SID)
The SID method hinges on a simple yet powerful concept: the addition of a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest stage of preparation.[7] This labeled standard is nearly chemically and physically identical to its endogenous (unlabeled) counterpart, ensuring it experiences the same extraction inefficiencies, ionization suppression or enhancement, and instrument drift.[3][8] Because the mass spectrometer can differentiate between the labeled (heavy) and unlabeled (light) forms by their mass-to-charge ratio (m/z), the ratio of their signal intensities can be used to calculate the precise concentration of the endogenous analyte, effectively canceling out most sources of analytical error.[3]
1.2 Why the Choice of Isotope Matters: A Fork in the Road
The two most prevalent stable isotopes used for labeling lipids are deuterium (²H) and carbon-13 (¹³C).[9] While both serve the same fundamental purpose, their intrinsic physical properties can lead to significant divergences in analytical performance.[1] Deuterium is often favored due to lower synthesis costs and wider availability.[9] However, this cost-effectiveness comes with potential analytical trade-offs that must be carefully considered.[8][9] ¹³C-labeled standards, while more expensive, are often regarded as the superior choice due to their exceptional chemical and isotopic stability.[7][10]
Comparative Analysis: ¹³C-Labeled vs. Deuterated Standards
The choice between ¹³C and ²H labeling is a critical decision point in method development. The fundamental difference lies in the physicochemical consequences of replacing a hydrogen atom with deuterium versus a carbon-12 atom with carbon-13.
2.1 The "Gold Standard": ¹³C-Labeled Lipids
Uniformly ¹³C-labeled lipids are considered the ideal internal standards because the substitution of ¹²C with ¹³C results in a molecule with virtually identical physicochemical properties to the native analyte.[7]
-
Chromatographic Co-elution: ¹³C-labeled standards almost perfectly co-elute with their unlabeled counterparts in liquid chromatography (LC).[7] This is critical because it ensures both the analyte and the standard pass through the ion source at the same time, experiencing the exact same matrix effects and ionization conditions.
-
Isotopic Stability: The ¹³C isotope is exceptionally stable. The carbon-carbon bonds are not prone to the back-exchange or scrambling that can sometimes occur with deuterium labels, particularly if the label is placed on a chemically labile position (e.g., on an acidic or polar group).[7] This stability ensures the isotopic purity of the standard is maintained throughout sample storage and analysis.[7]
2.2 The Workhorse Alternative: Deuterated (²H) Lipids
Deuterated standards are created by replacing one or more hydrogen atoms with deuterium.[8] This substitution results in a molecule that is chemically very similar but not identical to the analyte.[8]
-
The Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[8] This subtle difference can lead to a "chromatographic isotope effect," where the deuterated standard has a slightly different retention time in reversed-phase LC, typically eluting slightly earlier than the native analyte.[8][11] While often minor, this shift can be significant. If the analyte and standard elute into regions with different co-eluting matrix components, they can experience "differential matrix effects," leading to inaccurate and imprecise quantification.[8] Studies have reported that matrix effects can differ by 26% or more due to such shifts.[8]
-
In-Source Instability: Deuterium atoms, especially those on labile positions, can be susceptible to loss or exchange within the mass spectrometer's ion source or during sample storage.[7][8] This can compromise the integrity of the standard and lead to flawed quantification.
2.3 Summary Comparison
The following table summarizes the key performance characteristics of ¹³C-labeled versus deuterated lipid standards.
| Feature | ¹³C-Labeled Standards | Deuterated (²H) Standards |
| Chromatographic Behavior | Virtually identical retention time; ideal co-elution.[7] | Prone to chromatographic isotope effect; may separate from analyte.[8][11] |
| Matrix Effect Compensation | Optimal, as analyte and standard experience identical conditions.[7] | Can be compromised by differential matrix effects if separation occurs.[8] |
| Isotopic Stability | Highly stable; no risk of back-exchange.[7] | Risk of H/D back-exchange or loss, especially on labile positions.[8][9] |
| Cost of Synthesis | Generally higher. | More cost-effective and readily available.[9] |
| Recommendation | Gold standard for high-accuracy quantitative assays.[2][8] | A viable, cost-effective option, but requires careful validation. |
Experimental Validation: A Protocol for Assessing Standard Performance
Trustworthiness in quantitative analysis is built upon rigorous validation. The following protocol provides a framework for directly comparing the performance of different stable isotope standards within your own laboratory context.
3.1 Objective
To assess and compare the quantitative accuracy, precision, and chromatographic behavior of a ¹³C-labeled lipid standard versus a deuterated lipid standard for a target lipid species (e.g., Sphingosine) in a relevant biological matrix (e.g., human plasma).
3.2 Experimental Workflow
The overall workflow involves spiking a biological matrix with known concentrations of the native analyte and the two types of internal standards, followed by lipid extraction, LC-MS/MS analysis, and data comparison.
Sources
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- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 7. ukisotope.com [ukisotope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. isotope.com [isotope.com]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Analytical Variability in Lipidomics: A Comparative Guide to the Application of 1,2-O-Isopropylidene-sn-glycerol-d5
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the dynamic field of lipidomics, the pursuit of data with high precision and accuracy is paramount. Analytical variability, stemming from sample preparation, matrix effects, and instrumental fluctuations, can significantly impact the reliability of quantitative results.[1][2] The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust analytical methodologies, ensuring precision and accuracy by compensating for these variations.[3] This guide provides an in-depth technical exploration of 1,2-O-Isopropylidene-sn-glycerol-d5 as an internal standard for quantifying analytical variability, alongside a comparison with alternative approaches, supported by illustrative experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantifying Analytical Variability
Internal standards are compounds added to samples at a known concentration before analysis.[4] Ideally, an internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the analytical instrument.[5] For mass spectrometry-based methods, SIL internal standards, such as deuterated compounds, are considered the gold standard. They co-elute with the analyte and exhibit similar ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.[3] By monitoring the signal of the internal standard, researchers can normalize the signal of the analyte, thereby mitigating variability introduced during the analytical workflow.
This compound: A Profile
This compound is a deuterated derivative of 1,2-O-Isopropylidene-sn-glycerol, a protected form of glycerol.[6][7] The presence of five deuterium atoms provides a distinct mass shift from its unlabeled counterpart and endogenous lipids, making it readily distinguishable in mass spectrometry.[6] Its chemical structure, featuring the isopropylidene protecting group, imparts a degree of stability and influences its chromatographic behavior.[8]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Theoretically, its structural similarity to monoacylglycerol backbones makes it a promising internal standard for the quantification of this class of lipids and their derivatives. The isopropylidene group can be removed during sample preparation if necessary to mimic the structure of the target analyte more closely.
Comparison with Alternative Internal Standards
While this compound presents a viable option, a comparative analysis with other internal standards is crucial for informed method development. The choice of an internal standard is contingent on the specific analyte, the sample matrix, and the analytical technique.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound | Deuterated analog of a protected glycerol. | Good structural similarity to monoacylglycerol backbones. The protecting group can potentially be removed. | Limited published data on its performance. Potential for differential ionization if the protecting group is not removed and the analyte is a free monoacylglycerol. |
| Deuterated Analogs of the Analyte (e.g., 2-AG-d5) | The analyte molecule with several hydrogen atoms replaced by deuterium. | Considered the gold standard. Closely mimics the chromatographic and mass spectrometric behavior of the analyte.[3] | Can be expensive and may not be commercially available for all analytes. Potential for isotopic crosstalk if the mass difference is insufficient. |
| Structurally Similar Compounds (Analogs) | A compound with a similar chemical structure to the analyte but not isotopically labeled. | More readily available and often less expensive than SIL standards. | May not co-elute with the analyte and can exhibit different ionization efficiencies, leading to less effective correction for matrix effects.[3] |
| Odd-Chain Fatty Acyl-Glycerols | Monoacylglycerols with an odd number of carbon atoms in the fatty acid chain. | Not naturally present in most biological systems. Can mimic the general behavior of monoacylglycerols. | May not perfectly co-elute with all even-chain monoacylglycerols. Ionization efficiency may differ from the analytes of interest. |
Illustrative Performance Data: Quantification of 2-Arachidonoylglycerol (2-AG)
Table 1: Representative Analytical Method Validation Parameters for 2-AG Quantification using 1-AG-d5.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Compensated by the internal standard |
This data is illustrative and based on typical performance characteristics reported for similar validated LC-MS/MS methods.[4][9][10]
Experimental Workflow for Monoacylglycerol Quantification using a Deuterated Internal Standard
The following protocol outlines a general workflow for the quantification of a monoacylglycerol, such as 2-AG, using a deuterated internal standard like this compound (with the assumption of deprotection prior to analysis if required) or 1-AG-d5.
Caption: A generalized experimental workflow for quantifying monoacylglycerols using a deuterated internal standard.
Step-by-Step Methodology
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., methanol).
-
Perform a liquid-liquid extraction using a solvent system appropriate for lipids, such as methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for lipid analysis.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same additive.[11]
-
Gradient: A gradient elution is employed to separate the analytes from other matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for monoacylglycerols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (e.g., [M+H]+) to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion: The Value of a Well-Characterized Internal Standard
While direct, comparative experimental data for this compound is currently limited in the public domain, the principles of stable isotope dilution analysis strongly support its potential as a valuable tool for quantifying analytical variability in the analysis of monoacylglycerols and related compounds. The use of a deuterated internal standard that closely mimics the behavior of the analyte is a critical component of a self-validating system, leading to more accurate, precise, and reliable quantitative data. The illustrative data and protocols provided in this guide, based on the well-documented application of a similar deuterated standard for 2-AG, offer a robust framework for researchers to develop and validate their own analytical methods. As the field of lipidomics continues to advance, the availability and characterization of a wider range of high-purity deuterated internal standards, including this compound, will be instrumental in achieving the high standards of data quality required for impactful research and development.
References
- van der Kloet, F. M., et al. (2009). Analytical and biological variation in lipidomics studies of human plasma. Journal of lipid research, 50(3), 436-444.
- Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-1297.
- Kanda, P., & Wells, M. A. (1980). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of lipid research, 21(2), 257-258.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Drotleff, B., & Lämmerhofer, M. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical chemistry, 91(15), 9741-9749.
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412.
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Scribd. Analytical Method Validation. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
- Google Patents. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
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ResearchGate. Validation of Analytical Test Methods. [Link]
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SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
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UC Davis. Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. [Link]
-
protocols.io. Bulk Untargeted LC-MS/MS Lipidomics. [Link]
-
PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? [Link]
-
ResearchGate. Average recovery of deuterium-labeled lipid internal standards by lipid... [Link]
-
PubMed. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. [Link]
-
ResearchGate. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. [Link]
-
NIH. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
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- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-O-Isopropylidene-sn-glycerol-d5
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-O-Isopropylidene-sn-glycerol-d5, grounding our procedures in established safety standards and regulatory frameworks. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Part 1: Waste Characterization and Hazard Assessment
Before any disposal action can be taken, a thorough understanding of the material's hazards is paramount. This initial characterization dictates every subsequent step in the waste management lifecycle.
1.1. Identifying the Primary Hazards this compound, like its non-deuterated counterpart, is classified as a combustible liquid.[1][2] The Safety Data Sheet (SDS) for the non-deuterated analogue lists a flash point of 80°C, placing it in Flammable Liquid Category 4 under the Globally Harmonized System (GHS).[1][3] While this is above the threshold for an ignitable hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) (<60°C), it is imperative to manage it as a regulated chemical waste stream to prevent fire risk.[4]
1.2. The Role of Deuteration The five deuterium atoms in the molecule are stable isotopes of hydrogen.[5][6] For disposal purposes, this isotopic labeling does not alter the fundamental chemical reactivity or flammability of the glycerol backbone. Therefore, the disposal protocol for the deuterated compound is identical to that of the standard, non-labeled material. The primary hazard remains its combustibility.
1.3. Regulatory Framework The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA).[7][8][9] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, ensuring it is handled safely from generation to final disposal.[10] OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[11][12]
| Property | Value / Classification | Source |
| Chemical Name | (±)-1,2-Isopropylideneglycerol-1,1,2,3,3-d5 | [5][13] |
| CAS Number (d5) | 74300-14-4 | [5][13] |
| GHS Classification | Combustible Liquid (Category 4) | [1][2] |
| Hazard Statement | H227: Combustible liquid | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Part 2: Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. Inadvertent mixing of incompatible chemicals can lead to dangerous reactions.[7][8] This protocol ensures that this compound is isolated and contained correctly.
2.1. Designating the Waste Stream This compound must be collected in a dedicated waste stream for non-halogenated organic liquids . Never mix it with:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Aqueous waste.
2.2. Container Selection and Labeling The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Container Type : Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a glass bottle, that can be securely sealed.
-
Labeling : The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other constituents.
-
The specific hazard(s): "Combustible Liquid".
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the generating researcher or lab.
-
Part 3: Step-by-Step Disposal Workflow
This workflow provides a direct, procedural guide for the operator at the bench. Following these steps systematically ensures compliance and safety.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a chemical-resistant lab coat.[15][16]
Step 2: Transfer Waste at the Point of Generation In a well-ventilated area or chemical fume hood, carefully transfer the waste this compound from your experimental apparatus into the designated and pre-labeled waste container. Use a funnel to prevent spills.
Step 3: Securely Seal the Waste Container Immediately after adding waste, securely fasten the cap on the container to prevent the release of vapors and to avoid spills. Do not leave containers open.
Step 4: Store in a Designated Accumulation Area Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation. This area must be away from heat, open flames, or other ignition sources.[1]
Step 5: Manage Container Volume Keep waste containers closed except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
Step 6: Arrange for Final Disposal Once the container is full or has reached the accumulation time limit set by your institution's policy (in line with EPA regulations), contact your facility's Environmental Health & Safety (EHS) department. They will arrange for the collection of the waste by a licensed hazardous waste disposal company.[1][16] Ultimate disposal will likely be through high-temperature incineration.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Sources
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- 2. isotope.com [isotope.com]
- 3. ICSC 0790 - ISOPROPYLIDENE GLYCEROL [chemicalsafety.ilo.org]
- 4. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 5. (±)-1,2-Isopropylidineglycerol-1,1,2,3,3-d5 [lgcstandards.com]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. emsllcusa.com [emsllcusa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. osha.gov [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. ISOPROPYLIDENE GLYCEROL [training.itcilo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
